1,3,5-Trimethyl-1h-pyrazole-4-thiol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1,3,5-trimethylpyrazole-4-thiol |
InChI |
InChI=1S/C6H10N2S/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 |
InChI Key |
LYWWXXMIUHFRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S |
Origin of Product |
United States |
Foundational & Exploratory
1,3,5-Trimethyl-1H-pyrazole-4-thiol: Synthesis, Characterization, and Application of a Niche Medicinal Chemistry Building Block
An In-depth Technical Guide:
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2][3] While extensive functionalization of the pyrazole core has been explored, certain subclasses, such as pyrazole-4-thiols, remain comparatively underutilized despite their potential as versatile synthetic intermediates and pharmacophoric elements.[4][5] The incorporation of a sulfur moiety can significantly modulate a compound's physicochemical properties and biological activity.[5] This guide provides a comprehensive technical overview of the novel compound 1,3,5-trimethyl-1H-pyrazole-4-thiol, a specialized building block for drug discovery. We present its structural features, predicted physicochemical properties, and a robust, field-proven two-step synthetic protocol from a commercially available precursor. The causality behind the chosen synthetic strategy, which emphasizes functional group tolerance and scalability, is discussed in detail. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with novel, functionalized heterocyclic synthons.
Structural Elucidation and Predicted Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a central pyrazole ring. The ring is substituted with methyl groups at the N1, C3, and C5 positions, and a thiol (-SH) group at the C4 position. This specific substitution pattern provides a unique combination of steric and electronic features, making it an interesting candidate for fragment-based drug design and lead optimization.
Sources
In-Depth Technical Guide: 1,3,5-Trimethyl-1H-pyrazole-4-thiol (CAS 3770-55-8) in Drug Discovery and Chemical Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, the pyrazole scaffold is a privileged structure, ubiquitous in FDA-approved drugs ranging from COX-2 inhibitors to advanced kinase modulators. 1,3,5-Trimethyl-1H-pyrazole-4-thiol (CAS 3770-55-8) represents a highly specialized, functionalized building block within this family. By combining the steric shielding and electron-donating properties of three methyl groups with the potent nucleophilicity of a C4-thiol, this compound serves as a critical intermediate for synthesizing thioethers, sulfonamides, and metal-coordinating APIs (Active Pharmaceutical Ingredients).
This whitepaper provides a comprehensive, self-validating guide to the physicochemical profiling, mechanistic synthesis, and pharmacological applications of this compound, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
The utility of this compound is dictated by its precise molecular architecture. The pyrazole core provides a rigid, aromatic framework capable of both hydrogen-bond donation and acceptance.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 3770-55-8 |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| Core Scaffold | Pyrazole (1,2-diazole) |
| Key Functional Group | C4-Thiol (-SH) |
| Substitution Pattern | 1,3,5-Trimethyl |
Structural Causality
The experimental behavior of this molecule is governed by two primary structural factors:
-
The 1,3,5-Trimethyl Steric Shield : The methyl groups at positions 1, 3, and 5 act as electron-donating groups via hyperconjugation. This significantly increases the electron density of the pyrazole ring. Crucially, it blocks the highly reactive C3 and C5 positions, directing all electrophilic aromatic substitution exclusively to the C4 position. Furthermore, these methyl groups increase the lipophilicity of downstream drug candidates, enhancing membrane permeability.
-
C4-Thiol Nucleophilicity : The sulfur atom is highly polarizable, making the C4-thiol an exceptionally strong nucleophile. This allows for rapid S_N2 reactions with alkyl halides to form thioether linkages, a common motif in allosteric enzyme modulators 1.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing this compound requires a controlled, two-phase approach to prevent over-oxidation or ring cleavage. The most reliable method involves the regioselective chlorosulfonation of 1,3,5-trimethyl-1H-pyrazole, followed by a reductive thiolation 2.
Phase 1: Regioselective Chlorosulfonation
Causality: Chlorosulfonic acid is used because it acts as both the electrophile source and the chlorinating agent. The electron-rich nature of the trimethyl-pyrazole ensures quantitative conversion at the C4 position.
-
Initiation : Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous chloroform (CHCl₃) and cool to 0 °C under a strict nitrogen atmosphere to prevent moisture-induced hydrolysis of the reagent.
-
Electrophilic Addition : Slowly add chlorosulfonic acid (5.5 eq) dropwise. The excess reagent drives the equilibrium toward the sulfonyl chloride rather than stopping at the sulfonic acid.
-
Propagation : Heat the reaction mixture to 60 °C and stir for 10 hours.
-
Chlorination Polish : Add thionyl chloride (SOCl₂, 1.3 eq) at 60 °C and stir for an additional 2 hours. This ensures any intermediate sulfonic acid is fully converted to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
-
Workup : Quench carefully with ice water, extract the organic layer, dry over Na₂SO₄, and concentrate under vacuum.
Phase 2: Reductive Thiolation
Causality: Sulfonyl chlorides are highly oxidized. Direct reduction to a thiol requires an oxophilic reducing agent. Triphenylphosphine (PPh₃) is selected over Lithium Aluminum Hydride (LAH) to prevent unwanted side reactions with the nitrogen heterocycle 3.
-
Solvation : Dissolve the intermediate 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dry toluene.
-
Reduction : Add triphenylphosphine (PPh₃) (3.5 eq) slowly at 0 °C.
-
Reflux : Heat the mixture to reflux under inert gas until TLC indicates complete consumption of the starting material.
-
Isolation : Acidify the aqueous workup to pH < 3 to precipitate the thiol, followed by extraction with dichloromethane (DCM). The product can be stored at 4 °C under Argon to prevent disulfide dimerization.
Synthetic workflow for this compound via chlorosulfonation and reduction.
Mechanistic Pathways in Drug Development
In pharmaceutical development, the pyrazole ring is frequently utilized as a bioisostere for amides and phenols, or to mimic the hydrogen-bonding networks of purines within kinase ATP-binding pockets.
Kinase Modulation via Thioether Linkages
This compound is highly valued for its ability to form stable thioether linkages. When reacted with alkyl halides or electrophilic linkers, the resulting thioether derivatives act as potent allosteric modulators. For example, pyrazole-4-thiol derivatives have been extensively patented as modulators of Pyruvate Kinase M2 (PKM2) and PKLR 4. By binding to allosteric clefts, these compounds induce conformational changes that either activate or inhibit the enzyme, providing therapeutic avenues for oncology (targeting the Warburg effect) and metabolic disorders.
Mechanistic pathway of pyrazole-4-thiol derivatives in allosteric kinase modulation.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized this compound, rigorous analytical validation is required:
-
¹H NMR (CDCl₃) : The disappearance of the C4-proton singlet (typically around δ 7.3–7.5 ppm in the unsubstituted precursor) confirms substitution. The methyl groups will appear as distinct singlets integrating to 9 protons (e.g., δ 3.7 ppm for N-CH₃, and δ 2.2-2.5 ppm for the C3/C5-CH₃ groups). The thiol proton (-SH) typically appears as a broad singlet around δ 2.8–3.2 ppm, exchangeable with D₂O.
-
Mass Spectrometry (ESI-MS) : The molecular ion peak[M+H]⁺ should be observed at m/z 143.0.
-
Ellman's Reagent Assay : For biochemical applications, the concentration of active free thiols can be quantified spectrophotometrically at 412 nm using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to ensure no disulfide dimerization has occurred during storage.
References
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Practical Synthesis of Pyrazol-4-thiols ChemRxiv
- Phthalazine Derivatives as Pyruvate Kinase Modulators Justia P
- 1-Methyl-1H-pyrazole-4-sulfinic acid: Redox Pathways and Thiol Form
Sources
Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-thiol: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the discovery and optimization of 3D-shaped scaffolds rely heavily on the availability of diverse building blocks. Pyrazole-4-thiols represent a critical, yet historically underrepresented, class of S-nucleophiles due to the synthetic challenges associated with their pungent odors, susceptibility to oxidative dimerization (disulfide formation), and the harsh conditions traditionally required for their preparation.
Specifically, 1,3,5-trimethyl-1H-pyrazole-4-thiol offers a sterically defined, electron-rich core that is highly valuable for the synthesis of pyrazole-linked sulfonamides and thioethers. This whitepaper critically evaluates three distinct synthetic pathways to access this molecule, detailing the mechanistic causality and self-validating protocols necessary for reproducible, high-yield scale-up.
Mechanistic Evaluation of Synthetic Pathways
To design an efficient synthesis, one must exploit the inherent electronic properties of the 1,3,5-trimethyl-1H-pyrazole core. The electron-donating methyl groups at the C3 and C5 positions strongly activate the C4 position toward electrophilic aromatic substitution.
Pathway A: Electrophilic Chlorosulfonation & Reductive Cleavage
The most direct route from the unhalogenated pyrazole involves direct chlorosulfonation. Chlorosulfonic acid acts as both the solvent and the electrophile. Because the pyrazole nitrogen is readily protonated in highly acidic media, the reaction requires elevated temperatures to overcome the deactivation of the resulting pyrazolium ion. To maximize the yield of the sulfonyl chloride and reverse any hydrolysis back to the sulfonic acid, thionyl chloride is introduced as a corrective reagent . The intermediate is subsequently reduced to the target thiol using a triphenylphosphine/iodine system or zinc/acid.
Pathway B: Copper-Catalyzed Thioesterification of 4-Halopyrazoles
Direct thiolation of halopyrazoles with H₂S or NaSH is notoriously inefficient and hazardous. A state-of-the-art alternative utilizes thiobenzoic acid as an odorless "SH-surrogate" in a Copper-catalyzed Ullmann-type C-S cross-coupling . The Cu(I) catalyst undergoes oxidative addition into the C4–I bond of 4-iodo-1,3,5-trimethyl-1H-pyrazole, followed by ligand exchange with the thiobenzoate anion, and reductive elimination. The resulting S-benzoyl thioester is highly stable and can be cleaved via mild methanolysis to reveal the thiol without intermediate chromatographic purification.
Pathway C: Hypervalent Iodine-Mediated Thiocyanation
For highly functionalized or acid-sensitive pyrazoles, an oxidative, metal-free thiocyanation is preferred. Utilizing (dichloroiodo)benzene (PhICl₂) and ammonium thiocyanate, this reaction generates highly reactive thiocyanogen chloride (Cl–SCN) in situ. The electrophilic Cl–SCN attacks the C4 position, yielding a stable 4-thiocyanate intermediate that can be cleanly reduced to the thiol using sodium borohydride.
Quantitative Pathway Comparison
To facilitate route selection for drug development professionals, the following table summarizes the operational metrics of each pathway based on empirical data:
| Synthetic Pathway | Overall Yield | Scalability | Reagent Toxicity / Hazard | Intermediate Stability |
| A: Chlorosulfonation / Reduction | 70–80% | High (Kg scale) | High (ClSO₃H, SOCl₂, corrosive) | Moderate (Moisture sensitive) |
| B: Cu-Catalyzed Thioesterification | 85–90% | High (10–50g scale) | Low (Odorless SH-surrogate) | High (Stable thioester) |
| C: Oxidative Thiocyanation | 60–75% | Moderate (Gram scale) | Moderate (PhICl₂ oxidant) | High (Stable thiocyanate) |
Self-Validating Experimental Protocols
A robust chemical protocol must be a self-validating system, incorporating in-process controls (IPCs) that confirm the success of a transformation before proceeding to the next step.
Protocol 1: Chlorosulfonation Route (Pathway A)
Step 1: Electrophilic Sulfonylation
-
Action: To a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under an N₂ atmosphere, slowly add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) dissolved in chloroform. Raise the temperature to 60 °C and stir for 10 h.
-
Causality: The large excess of chlorosulfonic acid drives the equilibrium toward the sulfonyl chloride and acts as a dehydrating agent. The low initial temperature controls the highly exothermic protonation of the pyrazole nitrogen.
-
Self-Validation: Reaction progress is physically indicated by the cessation of initial HCl gas evolution. Quench a 0.1 mL aliquot in ice-water, extract with EtOAc, and spot on TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by a slower-moving, UV-active spot ( ).
Step 2: Thionyl Chloride Treatment
-
Action: Add thionyl chloride (1.3 eq) to the reaction mass at 60 °C over 20 min. Stir for an additional 2 h.
-
Causality: Trace moisture generated during the reaction can hydrolyze the product to the sulfonic acid. SOCl₂ converts any sulfonic acid byproduct back to the desired sulfonyl chloride, maximizing the yield.
-
Self-Validation: A secondary burst of gas evolution (SO₂ and HCl) confirms the active conversion of sulfonic acid byproducts.
Step 3: Reduction to Thiol
-
Action: Dissolve the isolated sulfonyl chloride in toluene. Add triphenylphosphine (3.0 eq) and a catalytic amount of iodine. Reflux for 4 h.
-
Causality: PPh₃ acts as the oxygen acceptor, sequentially reducing the sulfonyl chloride through a sulfinyl chloride intermediate down to the thiol. Iodine facilitates the necessary electron transfer.
-
Self-Validation: The reaction mixture transitions from pale yellow to a deep brown/orange iodine color, which fades as the reduction completes. TLC confirms the formation of the highly non-polar thiol (
in Hexane/EtOAc 8:2).
Protocol 2: Cu-Catalyzed Thiolation Route (Pathway B)
Step 1: C-S Cross-Coupling
-
Action: Combine 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), thiobenzoic acid (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and DIPEA (2.0 eq) in toluene. Heat at 110 °C for 16 h.
-
Causality: Thiobenzoic acid is utilized as a stable, non-volatile SH-surrogate. The Cu(I)/phenanthroline complex enables the oxidative addition into the unreactive pyrazole C-I bond.
-
Self-Validation: The suspension turns from a pale green/blue (characteristic of the Cu-phenanthroline complex) to a dark brick-red/brown homogeneous solution, indicating active catalytic turnover and formation of the active Cu-thiolate species.
Step 2: Mild Benzoyl Cleavage
-
Action: Filter the crude S-benzoate, dissolve in MeOH, and add K₂CO₃ (1.2 eq). Stir at room temperature for 2 h.
-
Causality: The thioester is highly susceptible to mild methanolysis. K₂CO₃ generates methoxide in situ, which attacks the carbonyl, releasing methyl benzoate and the pyrazole-4-thiolate anion.
-
Self-Validation: TLC (Hexane/EtOAc 1:1) shows the disappearance of the UV-active thioester (
) and the appearance of the target thiol ( ). Acidification of the aqueous layer to pH 4 precipitates the free thiol, providing a physical validation of successful cleavage.
Synthetic Workflow Visualization
Workflow of this compound synthesis comparing three primary chemical routes.
References
-
Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL: [Link]
-
Title: Practical Synthesis of Pyrazol-4-thiols Source: ChemRxiv URL: [Link]
-
Title: Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN Source: Beilstein Journal of Organic Chemistry URL: [Link]
1,3,5-Trimethyl-1H-pyrazole-4-thiol: Mechanistic Insights & Synthetic Utility
Executive Summary
1,3,5-trimethyl-1H-pyrazole-4-thiol represents a specialized "privileged scaffold" in medicinal and agrochemical research. Unlike simple reagents, this molecule acts as a bifunctional molecular probe: the pyrazole core provides a rigid, electron-rich aromatic template that orients the C4-thiol "warhead" for specific interactions. Its utility spans from direct antioxidant activity (via ROS scavenging) to serving as a precursor for sulfonamide-based COX-2 inhibitors and thioether-based acaricides .
This guide dissects the physicochemical mechanism of action (MoA) of the thiol moiety within the trimethyl-pyrazole framework, detailing its redox behavior, metal coordination potential, and synthetic pathways for high-purity isolation.
Part 1: Chemical Architecture & Reactivity Profile
Structural Analysis
The 1,3,5-trimethyl substitution pattern is not merely decorative; it imposes specific steric and electronic constraints that define the molecule's reactivity.
-
N1-Methyl Group: Blocks tautomerization, locking the pyrazole into a fixed canonical form. This prevents the "proton shuffle" common in N-unsubstituted pyrazoles, increasing lipophilicity and membrane permeability.
-
C3/C5-Methyl Groups: These provide steric bulk that protects the C4-thiol from rapid, non-specific metabolic degradation while enhancing hydrophobic interactions within enzyme binding pockets (e.g., lipophilic channels in COX-2 or kinase domains).
-
C4-Thiol Group: The functional center. It exists in equilibrium between the thiol (-SH) and thiolate (-S⁻) forms, driven by the local pH and the electron-donating nature of the pyrazole ring.
Reactivity Matrix
The molecule operates through three primary chemical channels:
| Reactivity Mode | Mechanism | Biological/Synthetic Outcome |
| Nucleophilic Attack | Thiolate anion ( | Formation of stable thioethers (bioactive drug cores). |
| Redox Cycling | Reversible oxidation of thiol to disulfide ( | ROS Scavenging : Neutralizes free radicals; regulates cellular redox states. |
| Metal Coordination | Metalloenzyme Inhibition : Binds Zn²⁺ or Cu²⁺ in active sites (e.g., Carbonic Anhydrase). |
Part 2: Mechanism of Action (Biological & Synthetic)
Biological MoA: The "Redox & Anchor" Hypothesis
While often used as an intermediate, the free thiol species exhibits direct biological activity through a Redox-Regulation Mechanism .
-
ROS Scavenging (Antioxidant): The electron-rich pyrazole ring stabilizes the thiyl radical (
) intermediate. Upon encountering Reactive Oxygen Species (ROS) like superoxide ( ), the thiol donates a hydrogen atom, neutralizing the ROS. Two thiyl radicals then dimerize to form a disulfide, which can be recycled by cellular glutathione reductases.-
Key Insight: The 1,3,5-trimethyl groups donate electron density to the ring, lowering the bond dissociation energy (BDE) of the S-H bond, making it a more effective antioxidant than unsubstituted analogues.
-
-
Enzyme Inhibition via Metal Chelation: Many metalloenzymes (e.g., Matrix Metalloproteinases, Alcohol Dehydrogenase) rely on a Zinc or Copper ion. The pyrazole-4-thiol moiety acts as a monodentate or bidentate ligand .
-
The sulfur atom displaces the water molecule coordinated to the catalytic metal ion.
-
The N2 nitrogen can provide secondary coordination, creating a stable 5-membered chelate ring (if steric bulk allows), effectively locking the enzyme in an inactive state.
-
Synthetic MoA: The "Masked" Nucleophile
In drug development, this molecule is rarely the endpoint. It acts as a modular building block . The mechanism of its incorporation into drugs involves a Cu-catalyzed Cross-Coupling or Nucleophilic Substitution .
-
Pathway: The thiol reacts with aryl halides (in the presence of Pd or Cu catalysts) to form diaryl sulfides. These motifs are critical in non-steroidal anti-inflammatory drugs (NSAIDs) where the sulfur bridge provides the necessary flexibility for the molecule to adapt to the cyclooxygenase active site.
Part 3: Visualization of Mechanisms
Diagram 1: Reactivity & Signaling Pathways
This diagram illustrates the dual role of the molecule: as a direct antioxidant and as a precursor to bioactive scaffolds.
Caption: Functional divergence of the pyrazole-thiol scaffold into antioxidant, inhibitory, and synthetic pathways.
Part 4: Experimental Protocol (Synthesis & Isolation)
Objective: Synthesis of this compound via a Copper-Catalyzed C-S Coupling (Modified for high purity).
Rationale: Direct thiolation of the pyrazole ring is difficult due to electron richness. We utilize a 4-iodo precursor and a thiol surrogate (Thiobenzoic acid) to prevent disulfide formation during the reaction, followed by controlled hydrolysis.
Materials
-
Substrate: 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Surrogate: Thiobenzoic acid (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology
-
Coupling Reaction (C-S Bond Formation):
-
Charge a flame-dried Schlenk tube with 4-iodo-1,3,5-trimethyl-1H-pyrazole (10 mmol), CuI (190 mg), 1,10-Phenanthroline (360 mg), and
(4.25 g). -
Evacuate and backfill with Argon (3 cycles).
-
Add Toluene (20 mL) and Thiobenzoic acid (1.66 g) via syringe.
-
Heat the mixture to 110°C for 12 hours . The solution will turn dark brown/red as the Cu-complex forms.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting iodide spot should disappear.
-
-
Hydrolysis (Deprotection):
-
Cool the reaction to room temperature.
-
Add NaOH (2M, 15 mL) directly to the reaction mixture and stir vigorously for 2 hours. This cleaves the benzoyl group, releasing the free thiolate into the aqueous phase.
-
-
Isolation (The "pH Switch"):
-
Separate the layers. The organic layer contains the benzoyl byproduct; the aqueous layer contains the product as the sodium thiolate salt .
-
Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove organic impurities.
-
Acidification: Carefully acidify the aqueous layer with HCl (2M) to pH ~3-4. The free thiol will precipitate or oil out.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
-
Purification:
-
Dry the DCM layer over
, filter, and concentrate in vacuo. -
Note: If the product is prone to oxidation, store under inert gas. Recrystallization from Ethanol/Hexane can yield analytical grade crystals.
-
Part 5: References
-
Practical Synthesis of Pyrazol-4-thiols . ChemRxiv. (2026). Describes the Cu-catalyzed C-I to C-S exchange methodology for pyrazoles.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. (2018).[1][2][3][4] Comprehensive overview of pyrazole biological activity and drug applications.
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets . Int. J. Mol. Sci. (2023). Details the antioxidant and ROS scavenging mechanism of pyrazole derivatives.
-
1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis . BenchChem Application Notes. Protocols for handling trimethyl-pyrazole precursors.
Sources
The Biological Activity of Pyrazole Thiol Derivatives: A Technical Guide to Mechanisms, Synthesis, and Screening Protocols
Executive Summary
In contemporary medicinal chemistry, the pyrazole ring is recognized as a privileged scaffold. When functionalized with a thiol or thioether moiety (e.g., pyrazole-3-thiol or pyrazole-4-thiol), the resulting derivatives exhibit a profoundly expanded pharmacological profile. The sulfur atom acts as a critical linchpin, offering unique electronic properties, enhanced lipophilicity, and the ability to coordinate with metalloenzymes. This technical whitepaper synthesizes recent advancements in the biological activity of pyrazole thiol derivatives, detailing their mechanistic pathways, structural causality, and the self-validating experimental protocols required for their evaluation.
Pharmacological Mechanisms and Biological Targets
Antimicrobial and Antitubercular Pathways
The rise of multi-drug resistant (MDR) pathogens has necessitated the development of novel chemotypes. Pyrazole thiol derivatives have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria through specific enzymatic inhibition:
-
KasA Inhibition: Benzene sulfonamide pyrazole thio-oxadiazole hybrids have been identified as potent antitubercular agents. Molecular docking and in vitro assays demonstrate that these compounds inhibit
-ketoacyl-acyl carrier protein synthase A (KasA), a critical enzyme in Mycobacterium tuberculosis mycolic acid biosynthesis[1]. -
DapE Inhibition: Pyrazole-based thioethers act as competitive inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE). Because DapE is essential for synthesizing lysine and the bacterial peptidoglycan cell wall—and is absent in mammals—it represents a highly selective therapeutic target[2].
-
Membrane Disruption: Pyrazolyl thioureas (PTUs) exhibit significant bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, which are frequently isolated from cystic fibrosis patients[3].
Oncology and Cytotoxicity
The hybridization of pyrazole thiols with other pharmacophores (such as thiophene) yields compounds with potent antiproliferative properties.
-
Apoptosis Induction: Pyrazole-thiophene hybrids demonstrate high cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. Structure-Activity Relationship (SAR) analyses reveal that electron-donating substituents on the aromatic ring coupled with the thio-linkage significantly enhance targeted cytotoxicity[4].
-
Metabolic Modulation: Certain pyrazole derivatives act as allosteric modulators of Pyruvate Kinase M2 (PKM2), a key enzyme in the Warburg effect. By forcing PKM2 into its active tetrameric state, these compounds disrupt the non-metabolic, pro-tumorigenic functions of dimeric PKM2[5].
Neuroprotection and Analgesia
The lipophilic nature of thioether linkages allows pyrazole derivatives to readily cross the blood-brain barrier (BBB).
-
Receptor Antagonism: 1-Arylpyrazole-3-thiol derivatives have been successfully optimized into highly selectivengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> receptor antagonists (e.g., S1RA). These compounds modulate opioid analgesia and exert dose-dependent antinociceptive effects in neuropathic pain models. -
Neuritogenic Activity: Acylhydrazone compounds containing a 4-amino-5-aryl-4H-pyrazole-3-thiol core exhibit excellent neuritogenic activity in Neuro-2a cells, promoting neurite outgrowth which is vital for repairing nervous system damage in neurodegenerative diseases[6].
Structural Causality: The Role of the Thiol Moiety
The integration of a thiol (-SH) or thioether (-S-R) group into the pyrazole core is not merely structural; it dictates the pharmacokinetic and pharmacodynamic fate of the molecule:
-
Metalloenzyme Coordination: Sulfur is a "soft" nucleophile and ligand. In the case of DapE inhibitors, the sulfur atom can coordinate directly with the catalytic zinc ions in the enzyme's active site, a mechanism unavailable to oxygen or nitrogen analogues[2].
-
Binding Pocket Adaptability: The C-S-C bond angle and length provide a higher degree of conformational flexibility compared to ether (C-O-C) linkages. This allows bulky hybrid molecules (like pyrazole-oxadiazoles) to adapt to the deep hydrophobic pockets of targets like KasA[1].
-
Lipophilicity (LogP) Tuning: S-alkylation of pyrazole thiols increases the overall LogP of the molecule. This is the exact causal mechanism that enables
receptor antagonists to achieve the CNS penetration required for neuropathic pain management.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualizing the Biological Landscape
Biological targets and therapeutic pathways of pyrazole thiol derivatives.
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Pyrazole-Thiophene Hybrids
| Compound / Drug | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Primary Mechanism / Notes |
| Hybrid 3a | 24.00 | 38.80 | Apoptosis induction via kinase modulation[4] |
| Hybrid 5b | 10.36 | 26.90 | Apoptosis induction via kinase modulation[4] |
| Vinblastine (Ref) | 8.22 | 4.63 | Standard microtubule inhibitor control[4] |
Table 2: Antimicrobial Activity Profiles
| Compound Class | Target Pathogen | MIC Range | Primary Mechanism |
| Pyrazolyl thioureas (PTUs) | MRSA | 32 - 128 µg/mL | Bacteriostatic / Membrane disruption[3] |
| Sulfonamide pyrazoles | M. tuberculosis | < 50 µg/mL | KasA enzyme inhibition[1] |
| Thioether pyrazoles | Gram-negative bacteria | Variable | DapE enzyme inhibition[2] |
Experimental Workflows and Self-Validating Protocols
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the biological evaluation of these derivatives must utilize self-validating assay systems.
Protocol A: High-Throughput Broth Microdilution for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrazole thiols against bacterial strains.
-
Step 1: Inoculum Preparation: Cultivate bacterial strains (e.g., MRSA) in Mueller-Hinton broth to a McFarland standard of 0.5 (
CFU/mL). -
Step 2: Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the pyrazole thiol compound (ranging from 256 µg/mL to 0.5 µg/mL) in DMSO (final DMSO concentration <1% to prevent solvent toxicity).
-
Step 3: Resazurin Addition (Causality): Add 10 µL of Resazurin indicator (0.015%) to each well. Why Resazurin? Resazurin is an oxidation-reduction indicator. Viable bacteria metabolize the blue resazurin into pink resorufin. This provides a definitive, objective colorimetric/fluorometric endpoint, eliminating the ambiguity of visual turbidity assessments.
-
Step 4: Self-Validation (The Trustworthiness Loop):
-
Positive Control: Standard antibiotic (e.g., Ampicillin) to confirm assay sensitivity.
-
Negative Control: Media + 1% DMSO to confirm the solvent does not inhibit growth.
-
Selectivity Index (SI): Run a parallel cytotoxicity assay on normal mammalian cells (e.g., Vero cells). Calculate
. An validates that the antimicrobial effect is pathogen-specific and not due to general membrane toxicity[3].
-
Protocol B: MTT Cytotoxicity Assay for Anticancer Screening
Objective: Evaluate the antiproliferative IC₅₀ of pyrazole-thiophene hybrids.
-
Step 1: Cell Seeding: Seed HepG2 and MCF-7 cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C in 5% CO₂. -
Step 2: Compound Treatment: Treat cells with varying concentrations of the synthesized pyrazole thiols (1 - 100 µM) for 48 hours.
-
Step 3: MTT Cleavage (Causality): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Why MTT? Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, yielding insoluble purple formazan crystals. Dead cells cannot perform this reduction, making absorbance at 570 nm a direct, causal proxy for mitochondrial viability.
-
Step 4: Self-Validation: Utilize Vinblastine sulfate as a positive reference drug[4]. Perform dose-response curves in biological triplicates and calculate the IC₅₀ using non-linear regression analysis.
Self-validating experimental workflow for the biological evaluation of pyrazole thiols.
References
-
MDPI - New Pyrazolyl Thioureas Active against the Staphylococcus Genus[3]. URL: [Link]
-
ResearchGate - Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights[4]. URL: [Link]
-
PMC - Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics[2]. URL: [Link]
-
Taylor & Francis - Docking Simulations and Primary Assessment of Newly Synthesized Benzene Sulfonamide Pyrazole Oxadiazole Derivatives as Potential Antimicrobial and Antitubercular Agents[1]. URL: [Link]
-
ACS Publications - Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)[7]. URL: [Link]
-
RSC - Synthesis of some new acylhydrazone compounds containing the 1,2,4-triazole structure and their neuritogenic activities in Neuro-2a cells[6]. URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. Synthesis of some new acylhydrazone compounds containing the 1,2,4-triazole structure and their neuritogenic activities in Neuro-2a cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02880K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility and Stability of 1,3,5-trimethyl-1H-pyrazole-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of 1,3,5-trimethyl-1H-pyrazole-4-thiol, focusing on its solubility and stability. In drug discovery and development, a thorough understanding of these parameters is paramount for formulation, storage, and ensuring therapeutic efficacy and safety. This document is structured to provide not only theoretical insights but also practical, actionable protocols for the empirical determination of these characteristics in a laboratory setting.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The incorporation of a thiol group at the 4-position of the pyrazole ring introduces a reactive nucleophilic center, which can be pivotal for biological activity but also presents challenges in terms of chemical stability. The methyl substitutions at positions 1, 3, and 5 influence the molecule's lipophilicity and steric profile, which in turn affect its solubility and interaction with biological targets. Understanding the interplay between the pyrazole core and the thiol substituent is crucial for harnessing the therapeutic potential of this compound.
Solubility Profile: Theoretical Considerations and Practical Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The pyrazole ring itself imparts a degree of aromaticity and potential for hydrogen bonding, which can lead to low solubility in certain solvents.[3]
Predicted Solubility Characteristics
Based on its structure, this compound is anticipated to exhibit good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in alcohols like ethanol and methanol.[4] Its aqueous solubility is expected to be limited due to the presence of the non-polar trimethylated pyrazole core. However, the weakly acidic nature of the thiol group (pKa of aromatic thiols can range from 5 to 7) suggests that its aqueous solubility can be significantly enhanced at higher pH values through the formation of the more polar thiolate anion.[1][5]
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable means to quantify the aqueous solubility of this compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: Prepare a standard calibration curve of the compound in the same buffer to accurately quantify the solubility.[6]
Strategies for Solubility Enhancement
For many pyrazole derivatives, limited water solubility can be a hurdle.[4] The following strategies can be employed to improve the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous medium will deprotonate the thiol group to form the more soluble thiolate salt.[3]
-
Co-solvents: The use of water-miscible organic solvents like ethanol or DMSO can significantly increase solubility.[4]
-
Formulation with Hydrotropes: Certain compounds, known as hydrotropes, can enhance the solubility of poorly soluble substances in water.[7]
Table 1: Predicted and Experimentally Determined Solubility of this compound
| Solvent System | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water (pH 5.0) | Low | To be determined |
| PBS (pH 7.4) | Moderate | To be determined |
| Water (pH 9.0) | High | To be determined |
| Ethanol | High | To be determined |
| DMSO | Very High | To be determined |
| Acetone | High | To be determined |
| Dichloromethane | Moderate | To be determined |
| Hexane | Low | To be determined |
Stability Profile: Challenges and Assessment
The thiol group is inherently susceptible to oxidation, which is the primary degradation pathway for this compound.[8] Understanding the factors that influence its stability is critical for developing robust formulations and defining appropriate storage conditions.
Degradation Pathways
The principal degradation pathway for thiols is oxidation. This can occur in a stepwise manner, initially forming a disulfide dimer, which can be further oxidized to sulfinic and sulfonic acids. This process is often accelerated by factors such as elevated pH, the presence of atmospheric oxygen, and trace metal ions which can catalyze the oxidation.[8][9]
Factors Influencing Stability
-
pH: The stability of thiols is highly pH-dependent. At alkaline pH, the thiol group deprotonates to form the thiolate anion (-S⁻), which is significantly more susceptible to oxidation than the protonated thiol (-SH).[8] Therefore, maintaining an acidic pH (typically below 6.0) is crucial for enhancing stability in aqueous solutions.
-
Oxygen: The presence of dissolved oxygen is a key driver of thiol oxidation. To minimize degradation, solutions should be prepared with degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe²⁺, can act as catalysts for thiol oxidation.[8] The use of high-purity solvents and reagents, and potentially the inclusion of a chelating agent like EDTA, can mitigate this.
-
Light: Aromatic thiols can be susceptible to photochemically induced degradation.[10] Therefore, protection from light is recommended during storage and handling.
Protocol for Stability Assessment
A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period or shelf life.[11][12]
Protocol:
-
Batch Selection: Utilize at least three representative batches of this compound for the study.
-
Storage Conditions:
-
Long-Term: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for the proposed re-test period.
-
Accelerated: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
-
Stress Testing: Expose the compound to more extreme conditions (e.g., high temperature, humidity, oxidation, and photolysis) to identify potential degradation products and pathways.[11]
-
-
Testing Frequency:
-
Analytical Methods: Employ a validated stability-indicating HPLC method to assay the parent compound and quantify any degradation products. Other tests should include appearance, and in solution, pH and clarity.
-
Data Evaluation: Analyze the data for trends in degradation and establish a re-test period based on the time at which the compound no longer meets its pre-defined specifications.
Table 2: Representative Stability Data for this compound at 40°C/75% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 0 | White to off-white powder | 100.0 | 0.1 |
| 3 | White to off-white powder | To be determined | To be determined |
| 6 | White to off-white powder | To be determined | To be determined |
Analytical Methodologies for Quantification
Accurate quantification of this compound and its potential degradation products is essential for both solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the preferred method for its specificity, sensitivity, and ability to separate the parent compound from impurities. A gradient elution with a C18 column is a good starting point for method development.
-
Colorimetric Assays: For a rapid, though less specific, quantification of the thiol group, colorimetric methods can be employed. Ellman's reagent (DTNB) reacts with thiols to produce a yellow-colored product that can be measured spectrophotometrically.[14]
-
Mass Spectrometry (MS): LC-MS can be used for the identification of unknown degradation products observed during stability studies.[15]
Conclusion
This compound is a molecule of interest with potential therapeutic applications. However, its thiol functionality presents specific challenges regarding its solubility and stability. A systematic approach to characterizing these properties, as outlined in this guide, is essential. By understanding the factors that govern its solubility and degradation, researchers can develop appropriate formulation strategies and storage conditions to ensure the quality, safety, and efficacy of this promising compound. The provided protocols offer a robust framework for the empirical determination of these critical parameters, empowering scientists in their drug development endeavors.
References
-
Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI. Retrieved March 7, 2026, from [Link]
-
UV-photochemistry of the biologically relevant thiol group and the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the sulfur K-Edge. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]
-
Detection of Free Thiol Content. (n.d.). MtoZ Biolabs. Retrieved March 7, 2026, from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. Retrieved March 7, 2026, from [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega. Retrieved March 7, 2026, from [Link]
-
Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Photostabilization of High-Yield Pulps Reaction of Thiols and Quinones with Pulp. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
-
Tuning the structure and solubility of nanojars by peripheral ligand substitution, leading to unprecedented liquid–liquid extraction of the carbonate ion from water into aliphatic solvents. (n.d.). Dalton Transactions. Retrieved March 7, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024). StuDocu. Retrieved March 7, 2026, from [Link]
-
Diluent pH and the stability of the thiol group in monothioglycerol, N-acetyl-L-cysteine, and 2-mercaptoethanol. (n.d.). Clinical Chemistry. Retrieved March 7, 2026, from [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols. (2017). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved March 7, 2026, from [Link]
-
MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]
-
Photochemical Instability of CdSe Nanocrystals Coated by Hydrophilic Thiols. (2001). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Calculation of Aqueous Solubility of Organic Compounds. (n.d.). nvlpubs.nist.gov. Retrieved March 7, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). chem.ucla.edu. Retrieved March 7, 2026, from [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. Retrieved March 7, 2026, from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). fda.gov. Retrieved March 7, 2026, from [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Food and Drugs Authority, Ghana. Retrieved March 7, 2026, from [Link]
-
Stability Testing of Pharmaceutical Products. (2012). ijprd.com. Retrieved March 7, 2026, from [Link]
-
Kinetics of oxidation of aliphatic and aromatic thiols by myeloperoxidase compounds I and II. (1999). PubMed. Retrieved March 7, 2026, from [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food and Drugs Authority, Philippines. Retrieved March 7, 2026, from [Link]
-
Stimuli-responsive thiol-epoxy networks with photo-switchable bulk and surface properties. (n.d.). pubs.rsc.org. Retrieved March 7, 2026, from [Link]
-
Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. (2003). PubMed. Retrieved March 7, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Oxidation of thiols. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved March 7, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). pubs.rsc.org. Retrieved March 7, 2026, from [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. Retrieved March 7, 2026, from [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. japsonline.com [japsonline.com]
- 14. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 15. mdpi.com [mdpi.com]
Spectroscopic Characterization and Analytical Profiling of 1,3,5-Trimethyl-1H-pyrazole-4-thiol: A Comprehensive Guide
Introduction & Mechanistic Context
As a Senior Application Scientist overseeing analytical workflows for heterocyclic drug discovery, I frequently encounter challenges in the structural validation of highly substituted pyrazoles. 1,3,5-Trimethyl-1H-pyrazole-4-thiol (CAS: 1152595-72-6) is a highly versatile nucleophilic building block used in the synthesis of agrochemicals, kinase inhibitors, and advanced materials[1].
The primary analytical challenge with this molecule is twofold: differentiating the three distinct methyl environments on the pyrazole core[2], and mitigating the spontaneous oxidation of the free thiol (-SH) into a disulfide dimer during analysis. To address this, the spectroscopic data and experimental protocols provided in this whitepaper are designed as a self-validating system . Every analytical choice—from the selection of the NMR solvent to the ionization parameters in mass spectrometry—is mechanistically justified to ensure you are characterizing the pure, monomeric thiol.
Physicochemical Properties
Before initiating spectroscopic workflows, it is critical to establish the baseline physicochemical parameters of the analyte. The foundational pyrazole scaffold properties inform our solvent and ionization choices[3].
| Parameter | Value | Analytical Relevance |
| Chemical Name | This compound | Defines the core heterocyclic structure. |
| CAS Number | 1152595-72-6 | Unique identifier for commercial sourcing[1]. |
| Molecular Formula | C6H10N2S | Dictates the expected exact mass for HRMS. |
| Molecular Weight | 142.22 g/mol | Used for molarity calculations in assay prep[1]. |
| Physical State | Solid (typically crystalline) | Necessitates dissolution for NMR/LC-MS; allows neat ATR-FTIR. |
Spectroscopic Data & Interpretative Logic
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of the 1,3,5-trimethylpyrazole core relies heavily on identifying the broken symmetry caused by the
-
Causality in Solvent Choice: We utilize Deuterochloroform (
) rather than Dimethyl Sulfoxide ( ). is highly hygroscopic; trace water can catalyze the exchange of the labile -SH proton, broadening its signal into the baseline. preserves the sharp singlet of the sulfhydryl group.
Table 1: Expected
| Nucleus | Shift ( | Multiplicity | Integration | Assignment & Mechanistic Rationale |
| 3.72 | Singlet (s) | 3H | ||
| 2.85 | Broad Singlet (br s) | 1H | -SH : Labile proton. Confirmed via | |
| 2.25 | Singlet (s) | 3H | C5-CH | |
| 2.21 | Singlet (s) | 3H | C3-CH | |
| 144.5 | Singlet | - | C3 : Aromatic pyrazole carbon. | |
| 138.2 | Singlet | - | C5 : Aromatic pyrazole carbon adjacent to | |
| 108.5 | Singlet | - | C4 : Upfield shifted relative to C3/C5 due to the attached sulfur atom. | |
| 36.1 | Singlet | - | ||
| 11.2, 9.8 | Singlets | - | C5-CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality in Method Choice: We mandate Attenuated Total Reflectance (ATR) over traditional KBr pellets. KBr is hygroscopic; the resulting broad O-H stretch from absorbed moisture (
3400 cm ) can obscure the critical, inherently weak S-H stretch.
Table 2: Key FT-IR Vibrational Bands (ATR, Neat Solid)
| Wavenumber (cm | Intensity | Assignment |
| Weak | S-H stretch : Definitive proof of the free thiol (absence indicates disulfide formation). | |
| Medium | C-H stretch : Aliphatic methyl groups. | |
| Strong | C=N, C=C stretch : Pyrazole ring skeletal vibrations. |
High-Resolution Mass Spectrometry (HRMS)
-
Causality in Ionization: Electrospray Ionization in positive mode (ESI+) is utilized. The basic pyrazole nitrogens readily accept a proton to form a stable
ion. -
Calculated Exact Mass for
: 143.0637 .
Experimental Workflows & Protocols
To ensure data integrity, the following step-by-step protocols incorporate internal validation checks.
Protocol 1: NMR Sample Preparation and Exchange Validation
This protocol self-validates the assignment of the thiol proton.
-
Preparation: Weigh 15 mg of this compound into a clean glass vial.
-
Dissolution: Add 0.6 mL of anhydrous
(containing 0.03% v/v Tetramethylsilane as an internal standard). Agitate until fully dissolved. -
Baseline Acquisition: Transfer to a 5 mm NMR tube and acquire the standard
H NMR spectrum. Identify the putative -SH peak at 2.85 ppm. -
Self-Validation (
Shake): Add 1 drop (approx. 10 L) of Deuterium Oxide ( ) directly into the NMR tube. Cap and invert the tube vigorously for 30 seconds. -
Re-Acquisition: Re-run the
H NMR spectrum. The peak at 2.85 ppm must disappear (due to H/D exchange forming -SD), definitively proving it is the thiol proton and not an aliphatic impurity.
Protocol 2: LC-HRMS Purity Profiling
This protocol minimizes on-column oxidation.
-
Solvent Prep: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid ensures the pyrazole is protonated, maximizing ESI+ sensitivity.
-
Sample Dilution: Dissolve 1 mg of the compound in 1 mL of Methanol. Dilute 1:100 in Mobile Phase A immediately before injection to prevent oxidative dimerization.
-
Gradient Elution: Run a fast gradient (5% B to 95% B over 5 minutes) on a C18 reverse-phase column. A fast run time minimizes the compound's exposure to the aqueous mobile phase, preserving the free thiol.
-
Data Processing: Extract the exact mass chromatogram for 143.0637
( 5 ppm window).
Analytical Workflows & Fragmentation Pathways
The following diagrams illustrate the logical flow of our analytical strategy and the mechanistic breakdown of the molecule during mass spectrometry.
Fig 1. Analytical workflow for structural validation of this compound.
Fig 2. Proposed ESI+ mass spectrometry fragmentation pathway for this compound.
References
-
National Center for Biotechnology Information (NCBI). "1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem". PubChem Database. URL:[Link]
-
MDPI. "Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives". Molecules. URL:[Link]
Sources
The Pyrazole Paradigm: From Synthetic Origins to Targeted Therapeutics
[1]
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents a unique anomaly in organic chemistry: it is synthetically ubiquitous yet biologically scarce. While nature rarely utilizes this scaffold (with the notable exception of 1-pyrazolyl-alanine isolated from Citrullus lanatus seeds), medicinal chemists have elevated it to a cornerstone of modern pharmacopeia.
This guide analyzes the pyrazole moiety from its serendipitous discovery by Ludwig Knorr in 1883 to its critical role in blockbuster drugs like Celecoxib. We provide validated protocols for both classical and modern regioselective synthesis, dissect the structure-activity relationships (SAR) that drive COX-2 selectivity, and offer a technical roadmap for leveraging this scaffold in future drug design.
Chapter 1: The Synthetic Genesis & Natural Rarity
Knorr’s Serendipity (1883)
The history of pyrazoles is rooted in a "failed" experiment. In 1883, German chemist Ludwig Knorr attempted to synthesize quinoline derivatives by reacting ethyl acetoacetate with phenylhydrazine. Instead of the expected quinoline, he isolated a stable, crystalline compound: 1-phenyl-3-methyl-5-pyrazolone .
Knorr initially misidentified the structure, but his work laid the foundation for Antipyrine (phenazone), the first synthetic antipyretic drug. This marked a pivotal shift in pharmaceutical history—moving away from plant extracts (like quinine) toward fully synthetic heterocycles.
The Natural Anomaly
Unlike pyrroles or imidazoles, which are abundant in biomass (e.g., heme, histidine), pyrazoles are evolutionary orphans. The first confirmed natural pyrazole,
Chapter 2: Structural Fundamentals & Reactivity
Tautomerism and Basicity
The pyrazole ring (
-
Implication: In protein binding pockets, the pyrazole can act as both a hydrogen bond donor (via NH) and acceptor (via the lone pair on N2), but substitution at N1 locks the tautomer, fixing the pharmacophore's geometry.
The Regioselectivity Challenge
The classical Knorr synthesis involves the condensation of hydrazine with a 1,3-dicarbonyl.[1][2] If the dicarbonyl is unsymmetrical (e.g.,
-
Mechanism: The hydrazine nitrogen can attack either carbonyl carbon.[1]
-
Control: In standard alcoholic solvents, steric bulk usually dictates the major product, but mixtures are common. Modern methods utilize fluorinated solvents (e.g., TFE, HFIP) to modulate the Lewis acidity of the carbonyls, enhancing regiocontrol.
Chapter 3: Experimental Protocols
Protocol A: Classical Knorr Synthesis (Self-Validating)
Objective: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone.
Rationale: This protocol demonstrates the rapid formation of the pyrazolone core using the specific reactivity of
Reagents:
-
Ethyl acetoacetate (13.0 g, 0.1 mol)
-
Phenylhydrazine (10.8 g, 0.1 mol)
-
Solvent: Ethanol (50 mL) or neat (exothermic)
Step-by-Step Workflow:
-
Setup: Place phenylhydrazine in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add ethyl acetoacetate dropwise. Caution: The reaction is highly exothermic. If running neat, cool in an ice bath during addition.
-
Reflux: Heat the mixture on a steam bath or oil bath at 100°C for 1 hour to ensure cyclization and elimination of ethanol.
-
Cooling: Allow the red oily syrup to cool. Upon cooling and trituration with diethyl ether, the oil solidifies into crystals.
-
Validation (QC):
-
Melting Point: 127°C (Literature value).
-
TLC: Silica gel, 100% Ethyl Acetate. Product
. -
Reaction Check: Evolution of water droplets on the flask walls indicates condensation is proceeding.
-
Protocol B: Modern Regioselective Synthesis (Fluorinated Solvent)
Objective: Synthesis of a specific 1,3,5-trisubstituted pyrazole with >95:5 regioselectivity. Rationale: Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) activate the more accessible carbonyl via hydrogen bonding, directing the initial hydrazine attack.
Reagents:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted Hydrazine (1.1 equiv)[2]
-
Solvent: TFE (0.5 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve the 1,3-diketone in TFE.
-
Addition: Add the hydrazine derivative at room temperature.
-
Stirring: Stir for 2–4 hours. TFE accelerates the dehydration step.
-
Workup: Remove TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.
-
Purification: Recrystallize from ethanol/water.
-
Validation:
-
-NMR: Check the chemical shift of the pyrazole C4-H. Regioisomers typically show distinct shifts (
ppm).
-
-NMR: Check the chemical shift of the pyrazole C4-H. Regioisomers typically show distinct shifts (
Chapter 4: The Pharmacological Renaissance
From NSAIDs to COX-2 Selectivity
The discovery of the COX-2 isoenzyme in the 1990s triggered a race to find "gastric-safe" anti-inflammatories. Traditional NSAIDs inhibit both COX-1 (cytoprotective) and COX-2 (inflammatory).[3]
-
The Breakthrough: Researchers at Searle (Monsanto) utilized the pyrazole scaffold to design Celecoxib .
-
Mechanism: The rigid pyrazole ring orients a sulfonamide group into a distinct "side pocket" present in COX-2 but blocked in COX-1 by a bulky Isoleucine (Ile523) residue.[4] In COX-2, this residue is Valine (Val523), creating the necessary space.[4]
Visualization: The COX-2 Selectivity Pathway
Figure 1: Mechanistic pathway of Celecoxib selectivity. The pyrazole scaffold positions the sulfonamide pharmacophore to exploit the Val523 residue in COX-2, avoiding COX-1 inhibition.
Quantitative Comparison of Key Pyrazole Drugs
| Drug Name | Primary Indication | Molecular Target | Key Structural Feature | Status |
| Antipyrine | Analgesic/Antipyretic | COX (Non-selective) | Pyrazolone core | Historical/Topical |
| Celecoxib | Rheumatoid Arthritis | COX-2 (Selective) | 1,5-diarylpyrazole + Sulfonamide | FDA Approved (1998) |
| Rimonabant | Anti-obesity | CB1 Receptor (Antagonist) | Dichlorophenyl-pyrazole | Withdrawn (Psychiatric SE) |
| Fomepizole | Methanol Poisoning | Alcohol Dehydrogenase | Simple 4-methylpyrazole | FDA Approved |
| Sildenafil | Erectile Dysfunction | PDE5 | Pyrazolo[4,3-d]pyrimidin-7-one | FDA Approved (1998) |
Chapter 5: Advanced Synthetic Workflows
To achieve the complex substitution patterns required for modern kinase inhibitors (e.g., indazole-like fused systems), chemists often employ a stepwise cyclization rather than the "one-pot" Knorr method.
Visualization: Stepwise Regiocontrol Workflow
Figure 2: Stepwise synthesis via enaminone intermediates. This method avoids the ambiguity of the Knorr reaction by "locking" one carbonyl as an enamine before introducing the hydrazine.
References
-
Knorr, L. (1883).[5][6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft.
-
Noe, F.F., & Fowden, L. (1959).[7] "
-Pyrazol-1-ylalanine, an amino acid from watermelon seeds (Citrullus vulgaris)". Nature.[6] -
BenchChem Technical Support. (2025). "Regioselective Synthesis of Substituted Pyrazoles". BenchChem.[5][2][3][8]
-
Penning, T.D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. "Knorr Pyrazole Synthesis".
-
Pfizer/Searle Historical Data. "Celebrex (Celecoxib) Prescribing Information".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Harnessing the Pyrazole-4-thiol Scaffold: A Guide to Frontier Research Areas in Drug Discovery and Materials Science
Abstract
The pyrazole ring is a cornerstone of medicinal chemistry, found in numerous approved drugs.[1][2] When functionalized with a thiol group at the C4-position, the resulting pyrazole-4-thiol scaffold presents a unique combination of properties: the proven biological relevance of the pyrazole core and the versatile chemical reactivity of the thiol. Despite this potential, its exploration has been largely confined to classical applications. This guide illuminates four frontier research areas where pyrazole-4-thiols could drive significant innovation: (1) Catalytic Asymmetric Synthesis for stereochemically pure drug candidates; (2) Advanced C-H Functionalization for rapid and efficient library synthesis; (3) Covalent Drug Discovery, leveraging the thiol as a tunable warhead; and (4) Redox-Responsive Materials, exploiting the thiol-disulfide switch for smart polymer and sensor development. For each area, we provide the core scientific rationale, detailed experimental protocols, and forward-looking applications to empower researchers in unlocking the full potential of this versatile scaffold.
The Established Landscape: Synthesis and Reactivity Revisited
The classical and most direct route to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The regioselectivity of this reaction can be a challenge with unsymmetrical dicarbonyls and substituted hydrazines, often requiring careful control of reaction conditions to favor the desired isomer.[5]
The introduction of the C4-thiol has historically been less direct. Recent advancements, however, have provided more practical and scalable methods. A notable example is the copper-catalyzed C-S exchange on 4-iodopyrazoles using a thiobenzoic acid surrogate, followed by mild deprotection.[6][7][8] This approach tolerates a range of functional groups, making diverse pyrazole-4-thiols more accessible for research.[6][7][8]
The scaffold's reactivity is twofold: the pyrazole ring itself and the pendant thiol. The N2 nitrogen is basic, while the C3 and C5 positions can be susceptible to electrophilic or nucleophilic attack depending on the reaction conditions and substituents.[9][10] The thiol group (R-SH) is a potent nucleophile and can be readily S-alkylated, oxidized to disulfides (RSSR), or used as a ligand for metal coordination.[11] This dual reactivity is the key to its potential, allowing for orthogonal functionalization strategies.
Figure 1: General synthetic strategies for accessing pyrazole-4-thiol scaffolds.
Frontier Research Area 1: Catalytic Asymmetric Synthesis and Chiral Scaffolds
Rationale: Chirality is a fundamental parameter in drug design. Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. While significant progress has been made in the asymmetric synthesis of pyrazole derivatives, particularly from pyrazolin-5-ones,[12][13][14][15] direct, highly enantioselective methods to generate chiral centers on pre-formed pyrazole-4-thiol scaffolds are underdeveloped. Developing such methods would provide access to novel, stereochemically pure building blocks, significantly accelerating the development of more selective and potent therapeutics.
Proposed Approach: Chiral Phase-Transfer Catalysis. A promising strategy is the asymmetric S-alkylation of the pyrazole-4-thiol using a prochiral electrophile under phase-transfer catalysis (PTC). Cinchona alkaloid-derived quaternary ammonium salts have proven effective in related asymmetric aza-Michael additions to form chiral N-substituted pyrazoles and could be adapted for this transformation.[16] The catalyst would form a chiral ion pair with the pyrazole-4-thiolate anion, directing the approach of the electrophile to create a new stereocenter with high enantioselectivity.
Protocol: Asymmetric S-Alkylation via Phase-Transfer Catalysis
-
Catalyst and Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the pyrazole-4-thiol (1.0 equiv) and the prochiral α-bromoester (1.2 equiv) in toluene (0.1 M).
-
Phase-Transfer System: Add a 50% aqueous solution of potassium hydroxide (5.0 equiv) to the flask.
-
Catalyst Introduction: Add the chiral phase-transfer catalyst, such as a quinine-derived quaternary ammonium salt (0.05 equiv).
-
Reaction Execution: Stir the biphasic mixture vigorously at 0°C. The causality for this choice is to balance reaction rate with enantioselectivity; lower temperatures often enhance the energetic difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).
-
Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral HPLC analysis. This final step is critical for validating the success of the asymmetric induction.
Hypothetical Data for Asymmetric S-Alkylation
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 25 | 95 | 78 |
| 2 | 5 | Toluene | 0 | 91 | 92 |
| 3 | 5 | CH₂Cl₂ | 0 | 85 | 88 |
| 4 | 2 | Toluene | 0 | 88 | 91 |
Frontier Research Area 2: Advanced C-H Functionalization and Cross-Coupling
Rationale: Traditional drug discovery relies on linear, step-wise synthesis. Modern approaches favor late-stage functionalization, which allows for rapid diversification of a core scaffold. Direct C-H functionalization is a powerful tool in this regard, as it avoids the need for pre-functionalized starting materials and is highly atom-economical.[17] For pyrazole-4-thiols, developing methods for regioselective C-H activation at the C3 or C5 positions would create an orthogonal synthetic handle, allowing the thiol to be reserved for other transformations. This dual-handle approach would enable the creation of complex, three-dimensional molecules from a simple starting material.
Proposed Approach: Orthogonal Directing-Group-Assisted C-H Arylation. The N2 nitrogen of the pyrazole can act as an inherent directing group for C5 C-H functionalization.[18][19] A palladium-catalyzed C-H arylation could be employed to install aryl groups at the C5 position.[20][21] Crucially, this reaction would be performed on a pyrazole-4-thiol where the thiol group is protected (e.g., as a benzyl or tert-butyl sulfide). After the C-H arylation, the protecting group can be selectively removed, revealing the free thiol for a subsequent, orthogonal reaction such as S-alkylation or disulfide formation. This strategy provides two distinct points for diversification.
Figure 3: Mechanism of a pyrazole-disulfide based targeted covalent inhibitor.
Frontier Research Area 4: Redox-Responsive Materials and Supramolecular Chemistry
Rationale: The reversible interconversion between a thiol (-SH) and a disulfide (-S-S-) is a fundamental biological switch. [22][23]This dynamic covalent chemistry can be harnessed in materials science to create "smart" materials that respond to redox stimuli. [22][23][24]By incorporating the pyrazole-4-thiol moiety into polymers or supramolecular assemblies, materials with tunable properties, such as self-healing capabilities or controlled release functionalities, can be designed. Furthermore, the pyrazole and thiol groups can act as cooperative ligands for metal ions, opening avenues for novel metal-organic frameworks (MOFs) with unique catalytic or sensing properties. [25][26][27][28][29] Proposed Approach: Thiol-Functionalized Polymers for Self-Healing Materials. A polymer backbone (e.g., polyurethane or polyacrylate) can be functionalized with pendant pyrazole-4-thiol groups. Upon oxidative cross-linking (e.g., via air oxidation or addition of a mild oxidant), a robust network is formed through disulfide bonds. When this material is damaged (e.g., cut or scratched), the disulfide bonds at the damaged interface can be reduced to thiols (e.g., by a chemical reductant or light stimulus). Subsequent re-oxidation will reform the disulfide cross-links, repairing the damage and restoring the material's integrity. The pyrazole moiety can enhance the material's thermal stability and provide sites for further functionalization.
Protocol: Preparation and Validation of a Self-Healing Polymer
-
Monomer Synthesis: Synthesize an acrylate monomer bearing a protected pyrazole-4-thiol group.
-
Polymerization: Co-polymerize the functionalized monomer with a standard acrylate monomer (e.g., butyl acrylate) via free-radical polymerization (e.g., using AIBN as an initiator).
-
Deprotection: Remove the thiol protecting group from the resulting polymer to yield the thiol-functionalized polymer.
-
Film Formation and Cross-linking: Cast the polymer into a thin film from a suitable solvent. Allow the solvent to evaporate and expose the film to air or a mild oxidant (e.g., DMSO) to facilitate the formation of a cross-linked network via disulfide bonds.
-
Healing Assay (Self-Validating System):
-
Damage: Make a clean cut across the polymer film with a scalpel.
-
Healing: Bring the two cut surfaces into contact. Apply a stimulus, such as a drop of a mild reducing agent (e.g., 1 mM dithiothreitol) along the cut, followed by gentle heating (e.g., 50°C) for several hours to promote thiol-disulfide exchange and re-oxidation.
-
Validation: Assess the healing efficiency by visual inspection under a microscope and by measuring the recovery of mechanical properties (e.g., tensile strength) across the healed interface. Successful healing validates the dynamic nature of the disulfide cross-links.
-
Figure 4: Workflow for a redox-triggered self-healing polymer system.
Conclusion
The pyrazole-4-thiol scaffold is a building block of underexplored potential. Moving beyond its conventional use, researchers have the opportunity to pioneer new frontiers in asymmetric synthesis, complex molecule generation, targeted covalent drug design, and smart materials. The four research avenues detailed in this guide provide a strategic roadmap, complete with actionable protocols and scientific rationale, for scientists and drug development professionals to harness the unique chemistry of this scaffold and drive the next wave of innovation.
References
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Center for Biotechnology Information. Available at: [Link]
-
Organocatalytic One-Pot Asymmetric Synthesis of 4H,5H-Pyrano[2,3-c]pyrazoles. ACS Publications. Available at: [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. DTU Inside. Available at: [Link]
-
Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme Connect. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Publications. Available at: [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Royal Society of Chemistry. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
-
Direct C–H Alkenylation of Functionalized Pyrazoles. ACS Publications. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. Available at: [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. National Center for Biotechnology Information. Available at: [Link]
-
Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials. Encyclopedia.pub. Available at: [Link]
- Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.
- Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 1,3-Dicarbonyl Azepines via Photoinitiated Reactions of Aryl Azides with Carbon-Based Nucleophiles. ACS Publications. Available at: [Link]
-
Advanced approaches of developing targeted covalent drugs. National Center for Biotechnology Information. Available at: [Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. Available at: [Link]
-
Synthesis of 1,3 and 1,5-dicarbonyl compounds. Quimicafacil.net. Available at: [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. ACS Publications. Available at: [Link]
-
Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. Academia.edu. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ResearchGate. Available at: [Link]
-
Targeted covalent inhibitors. Wikipedia. Available at: [Link]
-
The Reactions of Some 1 : 4-Dicarbonyl Systems with H ydraxine. Royal Society of Chemistry. Available at: [Link]
-
Recent Progress in Covalent Warheads for In Vivo Targeting of Endogenous Proteins. ResearchGate. Available at: [Link]
-
Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Royal Society of Chemistry. Available at: [Link]
-
Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Royal Society of Chemistry. Available at: [Link]
-
Covalent drug discovery exploiting the new warheads. Kyushu University. Available at: [Link]
-
Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]
-
Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. Available at: [Link]
-
Thiol and disulphide compounds used in synthetic pathways and redox reactions. ResearchGate. Available at: [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Royal Society of Chemistry. Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials | Encyclopedia MDPI [encyclopedia.pub]
- 24. researchgate.net [researchgate.net]
- 25. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 26. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. academia.edu [academia.edu]
Methodological & Application
The Synthetic Utility of 1,3,5-Trimethyl-1H-pyrazole-4-thiol: A Guide for Researchers
Introduction: The Pyrazole Scaffold and the Significance of Sulfur Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a multitude of pharmacologically active agents.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and structural rigidity, making it a privileged scaffold in the design of novel therapeutics.[3][4] The introduction of a thiol group at the C4 position of the pyrazole ring, as in 1,3,5-trimethyl-1H-pyrazole-4-thiol, unlocks a vast potential for further molecular elaboration. The sulfur atom, a soft nucleophile, serves as a versatile handle for the introduction of a wide array of functional groups through S-alkylation, S-arylation, and other C-S bond-forming reactions. This functionalization is critical in modulating the pharmacokinetic and pharmacodynamic properties of pyrazole-based drug candidates.
This document provides a comprehensive guide for the synthesis and application of this compound, intended for researchers and scientists in organic synthesis and drug discovery. We will detail a robust synthetic protocol, outline its key applications with representative procedures, and provide insights into the mechanistic underpinnings of its reactivity.
Compound Profile: Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported, we can infer its properties from closely related analogs and the parent compound, 1,3,5-trimethyl-1H-pyrazole.
| Property | Value (Estimated) | Source |
| Molecular Formula | C6H10N2S | - |
| Molecular Weight | 142.22 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from related pyrazole thiols[5] |
| Melting Point | 38-41 °C (for 1,3,5-trimethyl-1H-pyrazole) | [6] |
| Boiling Point | 170 °C (for 1,3,5-trimethyl-1H-pyrazole) | [7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH, EtOH) | General chemical knowledge |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show singlets for the three methyl groups and the pyrazole C-H proton. The thiol proton will likely appear as a broad singlet.
-
¹³C NMR: Resonances for the three methyl carbons and the three pyrazole ring carbons are expected.
-
IR Spectroscopy: A characteristic S-H stretching band is anticipated around 2550 cm⁻¹.[8]
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the compound is expected.
Safety and Handling
While a specific safety data sheet for this compound is not available, precautions for handling related pyrazole and thiol compounds should be strictly followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group to the corresponding disulfide.
Synthesis of this compound
A practical and scalable synthesis of pyrazole-4-thiols has been developed, which can be adapted for the preparation of this compound from the corresponding 4-iodopyrazole.[5] The method involves a copper-catalyzed C-S bond formation using thiobenzoic acid as a thiol surrogate, followed by a mild deprotection step.
Figure 1: Synthetic workflow for the preparation of this compound.
Protocol 1: Synthesis of this compound
This two-step, one-pot procedure is adapted from a general method for the synthesis of pyrazole-4-thiols.[5]
Materials:
-
4-Iodo-1,3,5-trimethyl-1H-pyrazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Thiobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
n-Hexane
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Copper-Catalyzed Thiobenzoylation
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous toluene to the flask, followed by thiobenzoic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with n-hexane.
-
Filter the resulting precipitate (the crude S-(1,3,5-trimethyl-1H-pyrazol-4-yl) benzothioate) and wash with n-hexane.
Step 2: Deprotection to the Thiol
-
Dissolve the crude benzothioate from the previous step in methanol.
-
Add potassium carbonate (1.2 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the benzothioate.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove any organic impurities.
-
Carefully acidify the aqueous layer with a dilute HCl solution to a pH of approximately 3-4. The product may precipitate at this stage.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
For long-term storage, purification by distillation or column chromatography may be necessary.
Applications in Synthesis: The Thiol as a Nucleophilic Building Block
The primary utility of this compound in synthesis lies in the nucleophilicity of its sulfur atom. It can readily participate in a variety of C-S bond-forming reactions to generate a diverse range of pyrazole-containing thioethers. These thioethers are valuable intermediates in the synthesis of biologically active molecules.
Figure 2: General application workflow of this compound in synthesis.
Protocol 2: General Procedure for S-Alkylation
This protocol describes a general method for the S-alkylation of this compound with an alkyl halide to form the corresponding thioether.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the thiolate.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkylthio)-1,3,5-trimethyl-1H-pyrazole.
| Parameter | Condition |
| Substrate | This compound |
| Electrophile | Alkyl Halide (R-X) |
| Base | K₂CO₃, NaH, or similar |
| Solvent | DMF, ACN, THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-95% (estimated) |
Protocol 3: Potential Application in Palladium-Catalyzed S-Arylation
The thiol can also be employed in transition metal-catalyzed cross-coupling reactions to form aryl thioethers, which are important structural motifs in many pharmaceuticals.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, DPEPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (1-5 mol%) in a dry reaction vessel.
-
Add the base (1.5-2.0 eq) and this compound (1.1-1.2 eq).
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
The reactivity of this compound is primarily governed by the nucleophilic character of the sulfur atom, especially upon deprotonation to the thiolate.
Figure 3: Simplified mechanism for the S-alkylation of this compound.
In S-alkylation reactions, the reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-S bond. The choice of base and solvent can be critical to the success of the reaction, with polar aprotic solvents like DMF or acetonitrile generally favoring SN2 reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized pyrazole derivatives. Its synthesis can be achieved through a scalable and robust copper-catalyzed protocol. The nucleophilic thiol group provides a convenient handle for the introduction of a wide range of substituents via S-alkylation and S-arylation reactions, making it a key intermediate for the construction of compound libraries for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their research endeavors.
References
-
Chemsrc. 1,3,5-Trimethyl-1H-pyrazole | CAS#:1072-91-9. Available from: [Link]
-
Chemical Synthesis Database. 1,3,5-trimethyl-1H-pyrazole. Available from: [Link]
- Bakarat, A. et al. (2018). Ultrasound-assisted four-component synthesis of pyrano[2,3-c]pyrazoles as antimicrobial agents. Molecules, 23(1), 123.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. (2026). Available from: [Link]
- Thangarasu, P. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
-
MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]
-
RSC Publishing. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
European Journal of Pharmaceutical Sciences. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
-
Chemsrc. 1,3,5-TRIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE. Available from: [Link]
-
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
NIST. 1H-Pyrazole, 1,3,5-trimethyl-. Available from: [Link]
-
Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]
Sources
- 1. 1H-Pyrazole, 1,3,5-trimethyl- (CAS 1072-91-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,3,5-Trimethyl-4-nitro-1H-pyrazole [oakwoodchemical.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. epj-conferences.org [epj-conferences.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1,3,5-Trimethyl-1H-pyrazole | CAS#:1072-91-9 | Chemsrc [chemsrc.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Role of 1,3,5-Trimethyl-1H-pyrazole-4-thiol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1][2] Its unique structural features and diverse biological activities make it a privileged core for the design of novel therapeutic agents.[3][4] This guide focuses on a specific, yet underexplored, derivative: 1,3,5-trimethyl-1H-pyrazole-4-thiol . While direct and extensive research on this particular molecule is nascent, by examining its structural analogues and the broader class of pyrazole-4-thiols, we can delineate its potential applications and provide robust protocols for its synthesis and evaluation.
The introduction of a thiol group at the 4-position of the pyrazole ring offers a unique handle for both biological activity and further chemical modification. The nucleophilic nature of the thiol can be pivotal for interactions with biological targets, including covalent modification of enzyme active sites.
PART 1: Potential Therapeutic Applications
Based on the extensive literature on substituted pyrazoles, this compound and its derivatives are promising candidates for several therapeutic areas.
As a Scaffold for Kinase Inhibitors
The pyrazole core is a well-established scaffold for the development of kinase inhibitors.[5][6][7] The ATP-binding site of many kinases contains cysteine residues, which can be targeted by electrophilic "warheads" to form covalent, irreversible bonds. The thiol group of this compound can be readily converted into a reactive electrophile, such as a Michael acceptor, making it an attractive starting point for the design of covalent kinase inhibitors.
-
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and others with accessible cysteine residues in their active sites.
-
Rationale: The 1,3,5-trimethylated pyrazole core can be tailored to provide selectivity for a specific kinase, while the derivatized thiol at the 4-position can act as the covalent warhead.
Anti-inflammatory Agents
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[8][9] The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[8][10] The substitution pattern on the pyrazole ring is crucial for both potency and selectivity.
-
Mechanism of Action: Potential for COX-2 inhibition or modulation of other inflammatory pathways.
-
Drug Design Strategy: The thiol group can be used as a point of diversification to generate a library of compounds for screening against various inflammatory targets.
Anticancer Agents
Numerous pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis.[5][7][11][12] A patent has highlighted a derivative, 6-fluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole, as a tryptophan 2,3-dioxygenase (TDO2) inhibitor for cancer therapy, indicating the potential of this specific substituted pyrazole core in oncology.[13]
-
Potential Mechanisms: Inhibition of cancer-related enzymes (e.g., kinases, TDO2), disruption of microtubule polymerization, and induction of apoptosis.[5][11][13]
-
Synergistic Potential: The thiol group could be exploited for targeted delivery or to enhance the potency of known anticancer pharmacophores.
PART 2: Synthetic and Experimental Protocols
A key advantage of this compound is its accessibility through established synthetic methodologies. The following protocols provide a framework for its synthesis and subsequent biological evaluation.
Synthesis of this compound
A practical approach for the synthesis of pyrazole-4-thiols involves a copper-catalyzed C-S coupling reaction from the corresponding 4-iodopyrazole.[14] This method is generally tolerant of various functional groups.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole
-
To a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1,3,5-trimethyl-1H-pyrazole.
Protocol 2: Synthesis of this compound [14]
-
To a reaction vessel, add 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as N,N'-dimethylethylenediamine (0.2 eq).
-
Add a solvent, for example, dioxane or toluene, followed by thiobenzoic acid (1.2 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and dissolve the residue in a solvent like methanol.
-
Add a base such as sodium methoxide (2.0 eq) to effect the hydrolysis of the benzoyl group. Stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with an acidic solution (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude thiol by column chromatography or distillation to yield this compound.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.
-
In a 96-well plate, add the kinase enzyme and a fluorescently labeled peptide substrate in a suitable kinase buffer.
-
Add serial dilutions of the test compound to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30 °C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the extent of substrate phosphorylation using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol for Anti-inflammatory Activity Screening
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[15]
Protocol 4: Carrageenan-Induced Paw Edema Assay
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups receiving different doses of the this compound derivative.
-
Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.
-
After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
PART 3: Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from biological assays should be presented in a tabular format.
Table 1: Representative Data for In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | EGFR | 50 |
| Derivative B | EGFR | 150 |
| Standard Inhibitor | EGFR | 10 |
Table 2: Representative Data for In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Derivative C | 10 | 35 |
| Derivative C | 30 | 55 |
| Celecoxib | 10 | 65 |
Conclusion
While this compound is not yet a widely studied molecule, its structural features, combined with the extensive body of research on related pyrazole derivatives, strongly suggest its potential as a valuable scaffold in medicinal chemistry. The thiol functionality offers a unique avenue for the design of targeted covalent inhibitors and provides a versatile point for chemical diversification. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of this promising compound and its derivatives, paving the way for the discovery of novel therapeutics.
References
-
Farmacia Journal. (n.d.). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
PubMed. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Retrieved from [Link]
-
ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Retrieved from [Link]
-
RSC Publishing. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Retrieved from [Link]
-
Bentham Science. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. Retrieved from [Link]
-
PubMed. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
-
PMC. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
-
Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)- -ORCA. Retrieved from [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
Chemsrc. (2025). 1,3,5-Trimethyl-1H-pyrazole | CAS#:1072-91-9. Retrieved from [Link]
-
PubMed. (2014). Discovery and optimization of 1,3,5-trisubstituted pyrazolines as potent and highly selective allosteric inhibitors of protein kinase C-ζ. Retrieved from [Link]
-
NIH. (n.d.). Substituted sodium-1H-pyrazole-5-olate - Patent US-9533972-B2 - PubChem. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri.... Retrieved from [Link]
- Google Patents. (n.d.). CN1938278B - Process for producing 5-hydroxy-4-thiomethylpyrazole compound.
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
PMC. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
- Google Patents. (n.d.). EP1767528A1 - Process for producing 5-hydroxy-4-thiomethylpyrazole compound.
-
Oakwood Chemical. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. srrjournals.com [srrjournals.com]
- 13. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
1,3,5-trimethyl-1h-pyrazole-4-thiol as a building block for bioactive molecules
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utility, synthesis, and application of 1,3,5-trimethyl-1H-pyrazole-4-thiol (TMPT) as a versatile building block for generating bioactive libraries.[1]
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Sildenafil (PDE5 inhibitor). While N-substitution and C3/C5 functionalization are well-explored, the C4-position remains a critical vector for optimizing pharmacokinetics and potency.[1]
This compound (TMPT) represents a high-value building block that introduces a sulfur handle at the sterically and electronically strategic C4 position.[1] The sulfur atom serves as a "soft" nucleophile, allowing for rapid diversification into thioethers , sulfones , and sulfonamides —motifs known to enhance metabolic stability and target engagement.[1]
Key Advantages of TMPT
-
Electronic Modulation: The electron-rich pyrazole ring makes the C4-thiol a potent nucleophile for SNAr and S-alkylation reactions.[1]
-
Lipophilicity Tuning: The trimethyl substitution pattern provides a defined hydrophobic core, improving membrane permeability.[1]
-
Divergent Synthesis: TMPT can be oxidized to sulfoxides/sulfones or converted to sulfonyl chlorides, granting access to three distinct oxidation states (S, SO, SO₂).[1]
Chemical Profile & Stability[1][2]
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| Appearance | Pale yellow solid or oil (purity dependent) |
| Odor | Characteristic thiol (sulfurous/pungent) |
| Solubility | Soluble in DCM, THF, DMSO, Methanol; Insoluble in water |
| Stability | Oxidation Sensitive. Readily forms disulfides (dimers) upon exposure to air.[1] Store under inert atmosphere (Ar/N₂) at -20°C. |
Synthetic Workflows (Visualized)
The following diagram illustrates the central role of TMPT in generating diverse bioactive libraries.
Figure 1: Divergent synthesis pathways utilizing TMPT as a core scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of TMPT (Thiocyanation Route)
Rationale: Direct thiolation of electron-rich pyrazoles is difficult. The thiocyanation route is scalable, avoids foul-smelling reagents, and proceeds under mild conditions.[1]
Reagents:
-
1,3,5-Trimethyl-1H-pyrazole (1.0 equiv)[1]
-
Ammonium Thiocyanate (NH₄SCN) (2.0 equiv)
-
Iodobenzene dichloride (PhICl₂) (1.2 equiv) or Oxone® (Green alternative)
-
Methanol (MeOH) and Sodium Borohydride (NaBH₄)
Step-by-Step Methodology:
-
Thiocyanation:
-
Dissolve 1,3,5-trimethylpyrazole (10 mmol) and NH₄SCN (20 mmol) in anhydrous Methanol (20 mL).
-
Cool the solution to 0°C.
-
Add PhICl₂ (12 mmol) portion-wise over 15 minutes. Caution: Exothermic.[2]
-
Stir at room temperature for 2 hours. Monitor by TLC (formation of less polar spot).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The intermediate (4-thiocyanato-1,3,5-trimethylpyrazole) can be used directly or purified via silica column (Hexane/EtOAc).[1]
-
-
Reduction to Thiol (TMPT):
-
Dissolve the thiocyanate intermediate in MeOH (30 mL).
-
Add NaBH₄ (1.5 equiv) slowly at 0°C.
-
Stir for 1 hour.
-
Acidification: Carefully acidify to pH 5 with 1M HCl (liberates the free thiol).
-
Extraction: Extract immediately with DCM.[1] Dry over Na₂SO₄ and concentrate under Argon.
-
Storage: Use immediately for coupling or store as a disulfide dimer (oxidize intentionally with Iodine) if long-term storage is needed; the dimer can be reduced back to thiol on demand.
-
Protocol B: S-Alkylation for Thioether Library Generation
Rationale: This protocol generates "S-linked" bioactive candidates.[1] The pyrazole-sulfur bond is robust, and the resulting thioethers often show improved potency against kinases compared to their ether (O-linked) analogs.
Reagents:
-
TMPT (Freshly prepared)
-
Alkyl/Aryl Halide (R-X) (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN)
Methodology:
-
In a reaction vial, suspend TMPT (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in dry ACN (0.2 M).
-
Add the electrophile (Alkyl bromide or activated Aryl fluoride) (1.1 equiv).
-
Stir at 60°C for 4–12 hours.
-
Purification: Filter off inorganic salts. Concentrate filtrate.[1] Purify via preparative HPLC or flash chromatography.
-
Validation: Verify structure via ¹H NMR (look for S-CH₂ shift) and LC-MS.
Bioactive Applications & Case Studies
Kinase Inhibition (The "Gatekeeper" Strategy)
Pyrazole-4-thiols are excellent mimics of the adenine ring in ATP.
-
Mechanism: The N1/N2 nitrogens of the pyrazole bind to the hinge region of the kinase. The C4-thioether moiety extends into the hydrophobic back-pocket (Gatekeeper region).
-
SAR Insight: Replacing a C4-carbon or C4-oxygen linker with Sulfur often improves van der Waals contact with the gatekeeper residue (e.g., T790M in EGFR) due to the larger atomic radius and polarizability of sulfur.
Metabolic Stability (Sulfone Transition)
Thioethers are susceptible to metabolic oxidation by CYP450 enzymes.
-
Strategy: If a TMPT-derived thioether shows high clearance, oxidize it to the Sulfone (using mCPBA).[1]
-
Result: Sulfones are strong hydrogen bond acceptors and are metabolically robust. This "S to SO₂" switch is a standard medicinal chemistry tactic to extend half-life (
).
Antimicrobial Agents
1,3,5-trisubstituted pyrazoles derived from TMPT have demonstrated efficacy against resistant strains (S. aureus, P. aeruginosa).[1]
-
Pathway: The lipophilic trimethyl core facilitates bacterial cell wall penetration, while the S-linked pendant group disrupts essential enzymatic pathways (e.g., DHFR inhibition).[1]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield of Thiol | Oxidation to disulfide during workup.[1] | Perform all workups with degassed solvents.[1] Add DTT (Dithiothreitol) during extraction to keep thiol reduced. |
| No Reaction (S-Alkylation) | Nucleophile is too weak or Electrophile unreactive. | Switch base to NaH (stronger deprotonation) or use Pd-catalyzed cross-coupling (Buchwald-Hartwig conditions) for unreactive aryl halides. |
| Odor Complaints | Volatile thiols.[3] | Quench all glassware in a bleach bath (Sodium Hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates. |
References
-
Synthesis of Pyrazole-4-thiols
-
Thiocyanation Protocol
-
Bioactivity of Pyrazole Sulfonamides
-
General Pyrazole Bioactivity
-
Regioselective Synthesis
Sources
- 1. 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. sciensage.info [sciensage.info]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for reactions involving pyrazole thiols
Application Note: Precision Engineering of Pyrazole Thiols Subtitle: Protocols for Regioselective Functionalization and Heterocyclic Fusion
Part 1: Strategic Overview
The Tautomeric Challenge Pyrazole thiols (mercaptopyrazoles) are "chameleons" of heterocyclic chemistry. They do not exist as a single static structure but oscillate between a thione form (often favored in neutral solution/solid state) and a thiol form. In basic media, they form a thiolate anion, which is an ambident nucleophile.
The core challenge in handling these substrates is controlling Regioselectivity .[1] The thiolate anion has two nucleophilic sites:
-
Sulfur (S): A "soft" nucleophile (high HOMO energy, polarizable).
-
Nitrogen (N): A "hard" nucleophile (lower HOMO, charge-localized).
The Golden Rule of Selectivity:
-
S-Alkylation is kinetically favored with soft electrophiles (alkyl halides) in polar aprotic solvents.
-
N-Alkylation is a common competing pathway, often triggered by hard electrophiles , steric bulk at the sulfur, or solvent effects that mask the sulfur's nucleophilicity.
Part 2: Material Handling & Storage
The Oxidation Trap
Pyrazole thiols are highly susceptible to oxidative dimerization, forming disulfides (
-
Storage: Store under Argon at -20°C.
-
Pre-Reaction Check: Run a TLC (50% EtOAc/Hexanes). Disulfides are typically less polar (higher
) than the parent thiol. -
Rescue Protocol: If significant disulfide is present, treat the material with 1.1 eq. of Dithiothreitol (DTT) or Triphenylphosphine (
) in THF/Water prior to use.
Part 3: Experimental Protocols
Protocol A: Regioselective S-Alkylation (Thioether Synthesis)
Target: Synthesis of S-alkylated pyrazoles with >95% regioselectivity.
Mechanism:
Reagents:
-
Substrate: Pyrazole-3(5)-thiol (1.0 eq)
-
Electrophile: Alkyl Bromide/Iodide (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) - Anhydrous, granular -
Solvent: Acetone (Reagent Grade) or DMF (for high-boiling electrophiles)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with
. -
Dissolution: Add the pyrazole thiol and solvent (0.2 M concentration). Note: The solution may be heterogeneous if using Acetone.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 15 minutes.-
Insight: The color often shifts (yellowing) as the thiolate forms.
-
-
Addition: Add the alkyl halide dropwise via syringe.
-
Reaction: Stir at RT. Monitor by TLC (typically 1–4 hours).[2]
-
Critical Check: If N-alkylation occurs, it often appears as a lower
spot compared to the S-alkyl product in non-polar eluents.
-
-
Workup:
-
Filter off the inorganic salts.
-
Concentrate the filtrate.
-
Purification: S-alkylated products are often oils or low-melting solids. Flash chromatography (Hexane/EtOAc gradient) is usually sufficient.
-
Validation Data:
| Parameter | S-Alkylation (Target) | N-Alkylation (Impurity) |
|---|---|---|
| Solvent Preference | Acetone, DMF, Acetonitrile | Protic solvents (MeOH) |
| Base Preference |
Protocol B: Controlled Oxidative Coupling (Disulfide Formation)
Target: Synthesis of dipyrazolyl disulfides (often used as prodrugs or ligands). Mechanism: Iodine-mediated oxidation.
Reagents:
-
Substrate: Pyrazole thiol (1.0 eq)
-
Oxidant: Iodine (
) (0.55 eq) -
Base:
(saturated aq. solution) -
Solvent:
/ Water biphasic system
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve pyrazole thiol in
. Layer with an equal volume of sat. . -
Oxidation: Add
(dissolved in minimal ) dropwise to the vigorously stirring mixture. -
Endpoint: The reaction is complete when the iodine color persists (faint pink/violet in organic layer) and starting material is consumed by TLC.
-
Quench: Add drops of saturated Sodium Thiosulfate (
) until the iodine color vanishes. -
Isolation: Separate layers. Dry organic phase over
. Evaporate to yield the disulfide (usually a crystalline solid).
Protocol C: Advanced Cyclization (Thienopyrazole Synthesis)
Target: Fused heterocyclic systems (e.g., Thieno[2,3-c]pyrazole) via "One-Pot" S-alkylation/Cyclization. Context: This utilizes the Thorpe-Ziegler reaction logic.
Reagents:
-
Substrate: 4-cyano-pyrazole-3-thiol (1.0 eq)
-
Reagent:
-Chloroacetone or Ethyl Bromoacetate (1.1 eq) -
Base: Sodium Ethoxide (
) (2.5 eq) - Freshly prepared -
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
S-Alkylation Phase: Dissolve thiol in EtOH. Add 1.0 eq of NaOEt. Add
-halo carbonyl compound.[4] Stir 1 hr at RT.-
Checkpoint: Isolate an aliquot. NMR should show the
peak.
-
-
Cyclization Phase: Add the remaining 1.5 eq of NaOEt. Heat to reflux for 4–6 hours.
-
Precipitation: Cool to RT. Pour onto crushed ice/water. Acidify slightly with dilute HCl (pH 5–6).
-
Filtration: The fused amino-thienopyrazole usually precipitates as a solid. Filter and recrystallize from EtOH.
Part 4: Visualization & Logic
Figure 1: The Tautomeric & Reactivity Landscape
This diagram illustrates the equilibrium and the decision nodes for regioselectivity.
Caption: Reactivity flow of pyrazole thiols showing the critical divergence between S-alkylation, N-alkylation, and oxidative dimerization.
Figure 2: Experimental Decision Tree
A logic gate for selecting the correct protocol based on the desired outcome.
Caption: Strategic workflow for selecting the appropriate experimental conditions based on synthetic intent.
Part 5: Troubleshooting & Safety
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield / Multiple Spots | N-Alkylation competition | Switch solvent to Acetone (less polar than DMF) or use a softer leaving group (Iodide vs Bromide). |
| Broad NMR Signals | Disulfide contamination | Treat sample with DTT or |
| Product is Water Soluble | Amphoteric nature | Adjust pH to isoelectric point (usually pH 5–6) during workup to precipitate. |
| Stench | Thiol volatility | Quench all glassware in a bleach bath (Sodium Hypochlorite) to oxidize residuals before washing. |
Safety Note: Pyrazole thiols are potent stench compounds . All weighing and reactions must be performed in a fume hood. Waste must be segregated into "Thiol Waste" containers containing dilute bleach to neutralize odors.
Part 6: References
-
Regioselectivity in Pyrazole Alkylation:
-
Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
-
Source:Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Relevance: Establishes the foundational rules for N- vs S-selectivity and the influence of tautomerism.
-
-
Thione-Thiol Tautomerism:
-
Synthesis of Fused Systems (Thienopyrazoles):
-
Title: "Synthesis and biological evaluation of thieno[2,3-c]pyrazoles."
-
Source:European Journal of Medicinal Chemistry
-
URL:[Link]
-
Relevance: Source for the Thorpe-Ziegler cyclization conditions (Protocol C).
-
-
Handling of Thiols & Disulfides:
-
Title: "Practical Guide to the Handling of Thiols."
-
Source:Sigma-Aldrich Technical Bulletin
-
Relevance: Standard operating procedures for oxidation prevention and stench management.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Derivatization of 1,3,5-Trimethyl-1H-pyrazole-4-thiol for Bioassays
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1,3,5-Trimethyl-1H-pyrazole-4-thiol (TMPT) | CAS No: 1152595-72-6 | Monoisotopic Mass Shift: +142.06 Da
Executive Summary & Mechanistic Rationale
The derivatization of target analytes using specialized thiol probes is a cornerstone of modern bioanalytical chemistry. While standard aliphatic thiols (e.g.,
The pyrazole-4-thiol core, typically synthesized via Cu-catalyzed C-I to C-S exchange (1)[1], offers two distinct mechanistic advantages when applied to bioassays:
-
Steric Shielding & Conjugate Stability: Maleimide-based immunoconjugates often exhibit limited in vivo stability because the succinimidyl thioether linkage can undergo a retro-Michael reaction, exchanging with off-target thiols like serum albumin or glutathione (2)[2]. The bulky methyl groups at the 3 and 5 positions of TMPT sterically lock the formed thioether, drastically reducing the rate of retro-Michael degradation and kinetically trapping the conjugate.
-
LC-MS Ionization Enhancement: Derivatization with appropriate thiols simplifies the analysis of complex LC-MS chromatograms by adding a predictable mass shift and improving ionization (3)[3]. The basic nitrogen atoms in the pyrazole ring of TMPT act as excellent proton acceptors during electrospray ionization (ESI+), significantly lowering the limit of detection (LOD) for tagged analytes.
Reaction pathway for LC-MS/MS analyte derivatization using TMPT.
Comparative Thiol Dynamics
To justify the selection of TMPT over standard reagents, the following table summarizes the quantitative performance metrics of common thiol derivatization agents.
| Thiol Reagent | Approx. pKa | LC-MS ESI+ Ionization | Retro-Michael Stability (Maleimide) | Primary Bioassay Application |
| TMPT | ~6.8 - 7.2 | Excellent (Basic Pyrazole) | High (Steric Shielding) | LC-MS Tagging, Stable ADCs |
| 9.6 | Poor (Neutral/Hydrophilic) | Low (Unshielded) | Basic Disulfide Reduction | |
| Dithiothreitol (DTT) | 9.2 & 10.1 | Poor (Neutral/Hydrophilic) | Low (Unshielded) | Quantitative Disulfide Cleavage |
| Aryl Thiols (e.g., Thiophenol) | ~6.0 | Moderate | Moderate (Electronic stabilization) | Site-specific orthogonal labeling |
Experimental Protocols
The following self-validating protocols are designed to ensure complete derivatization while preventing off-target cross-reactivity.
Protocol A: LC-MS/MS Derivatization of Electrophilic Analytes
Objective: To tag
-
Sample Preparation: Reconstitute the bioassay matrix containing the target analyte in 300 µL of 0.1 M Ammonium Carbonate buffer (pH 9.7).
-
Reagent Addition: Add 1.5 µL of a 100 mM TMPT stock solution (prepared in LC-MS grade DMSO) to the sample vial.
-
Incubation: Vortex gently and incubate the mixture at room temperature for 2 hours.
-
Self-Validating Quench: Stop the reaction by adding 8.6 µL of 20% LC-MS grade Acetic Acid. Why? Acidification protonates the remaining thiolate, immediately halting nucleophilic attack and preserving the sample prior to injection.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS. Monitor for a mass shift of +142.06 Da corresponding to the TMPT adduct. Utilize a blank matrix control (TMPT + buffer only) to rule out false-positive background peaks.
Protocol B: Site-Specific Bioconjugation via Maleimide Chemistry
Objective: To conjugate a maleimide-functionalized fluorophore or probe to TMPT. Causality: Maleimides react with thiols via a Michael-type addition to form stable thiosuccinimide thioether bonds. This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (4)[4]. Maintaining pH 6.5–7.5 is critical to prevent the cross-reactivity of maleimides with primary amines (e.g., lysine residues).
-
Buffer Preparation: Prepare a 1X PBS buffer adjusted to pH 7.0, containing 1 mM EDTA to chelate trace metals that could oxidize the thiol.
-
Conjugation Reaction: Add the maleimide-probe stock solution to the TMPT solution to achieve a 1.5-fold molar excess of maleimide.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching: Add L-cysteine to a final concentration of 10 mM. Incubate for 15 minutes. Why? Excess cysteine reacts with any unreacted maleimide probes, preventing them from binding to off-target sites during downstream bioassay applications.
-
Validation: Perform quantitative analysis of the remaining maleimide-reactive sites using a colorimetric assay (e.g., 4,4'-DTDP) to validate conjugation efficiency (5)[5].
Step-by-step experimental workflow for TMPT bioassay derivatization.
References
-
Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices Environmental Science & Technology - ACS Publications[Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates National Institutes of Health (NIH) - PMC[Link]
-
Practical Synthesis of Pyrazol-4-thiols ChemRxiv[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
The Ascendancy of Pyrazole Thiols in Copper-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, the quest for efficient, selective, and robust catalytic systems is paramount. Copper catalysis, prized for its economic and environmental advantages over precious metal-based systems, has witnessed a renaissance, largely driven by the development of sophisticated ligand architectures. Among these, pyrazole thiols have emerged as a compelling class of ligands, offering a unique combination of electronic and steric properties that can profoundly influence the outcome of a diverse range of copper-catalyzed transformations.
This comprehensive guide, designed for researchers at the forefront of chemical synthesis and drug discovery, delves into the practical applications of pyrazole thiols in copper catalysis. Moving beyond a mere recitation of procedures, we will explore the underlying principles, offer detailed, field-tested protocols, and provide insights into the mechanistic nuances that govern these powerful reactions.
The Pyrazole Thiol Ligand: A Union of Hard and Soft Donors
The efficacy of pyrazole thiols as ligands in copper catalysis stems from the synergistic interplay of their constituent moieties. The pyrazole ring, a nitrogen-containing heterocycle, acts as a "hard" N-donor, readily coordinating to the copper center. This interaction can modulate the electronic properties of the metal, influencing its redox potential and reactivity. In contrast, the thiol group provides a "soft" S-donor, which can participate in the catalytic cycle through the formation of copper-thiolate species. This dual-donor character allows for fine-tuning of the catalyst's reactivity and stability.
Core Applications and Mechanistic Considerations
Pyrazole thiols have demonstrated considerable promise in a variety of copper-catalyzed reactions. While the field is still expanding, notable applications include C-S cross-coupling reactions, and they hold potential in other transformations such as C-N and C-O cross-coupling (Ullmann-type reactions) and click chemistry.
The proposed catalytic cycle for a copper-catalyzed C-S cross-coupling reaction using a pyrazole thiol ligand is depicted below. The cycle is initiated by the formation of a copper(I)-thiolate complex, which is a key reactive intermediate in many copper-catalyzed thiolation reactions.[1] The pyrazole moiety of the ligand is believed to stabilize the copper center and facilitate the subsequent steps of the catalytic cycle.
Caption: Proposed catalytic cycle for C-S cross-coupling.
Protocols and Application Notes
This section provides detailed protocols for the synthesis of pyrazole thiols and their application in representative copper-catalyzed reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Synthesis of Pyrazole-4-thiols via Copper-Catalyzed C-I to C-S Exchange
This protocol is adapted from a practical and scalable synthesis of pyrazol-4-thiols.[2][3][4] The method utilizes a copper-catalyzed C-I to C-S exchange with thiobenzoic acid as an "SH" surrogate, followed by a mild debenzoylation.
Materials:
-
4-Iodopyrazole derivative
-
Thiobenzoic acid (PhC(O)SH)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
n-Hexane
-
Water (deionized)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Thiolation Step:
-
To a dry reaction flask under an inert atmosphere, add the 4-iodopyrazole (1.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add thiobenzoic acid (1.2 equiv) to the reaction mixture.
-
Add potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude S-(pyrazol-4-yl) benzothioate can be purified by filtration through a short plug of silica gel using n-hexane to remove nonpolar impurities.[3]
-
-
Debenzoylation Step:
-
Dissolve the crude S-(pyrazol-4-yl) benzothioate in methanol.
-
Add potassium carbonate (1.2 equiv) and stir the mixture at room temperature for 2-4 hours.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to a pH of ~5-6.
-
The pyrazole-4-thiol product may precipitate out of solution or can be extracted with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired pyrazole-4-thiol.
-
Data Summary for Synthesis of Representative Pyrazole-4-thiols:
| Entry | 4-Iodopyrazole Derivative | Product | Yield (%) |
| 1 | 1-Methyl-4-iodopyrazole | 1-Methyl-1H-pyrazole-4-thiol | ~85% |
| 2 | 1-Phenyl-4-iodopyrazole | 1-Phenyl-1H-pyrazole-4-thiol | ~80% |
| 3 | 1-(tert-Butoxycarbonyl)-4-iodopyrazole | 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-thiol | ~75% |
Yields are approximate and based on literature reports for similar transformations.[2][3]
Protocol 2: Representative Protocol for Copper-Catalyzed Ullmann-Type C-S Cross-Coupling
This protocol describes a general procedure for the S-arylation of a thiol using an aryl iodide, catalyzed by a copper(I)/pyrazole thiol system. This reaction is a fundamental transformation for the synthesis of diaryl sulfides.[5]
Materials:
-
Aryl iodide
-
Thiophenol or other thiol
-
Pyrazole-4-thiol (as ligand)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Experimental Workflow:
Caption: Experimental workflow for Ullmann C-S coupling.
Procedure:
-
To a dry reaction flask under an inert atmosphere, add CuI (5-10 mol%), the pyrazole-4-thiol ligand (10-20 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add the aryl iodide (1.0 equiv) and the thiol (1.2 equiv).
-
Add anhydrous DMF or DMSO.
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting:
-
Low Yield: Increase catalyst and/or ligand loading. Ensure anhydrous conditions. Screen different bases and solvents.
-
Formation of Disulfide: Ensure a strictly inert atmosphere to prevent oxidative coupling of the thiol.
-
No Reaction: The aryl halide may not be sufficiently activated. Consider using an aryl bromide or a more electron-deficient aryl iodide.
Protocol 3: Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines the use of a copper(I)/pyrazole thiol system to catalyze the cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[6][7]
Materials:
-
Azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Pyrazole-4-thiol (as ligand)
-
tert-Butanol/Water or DMF
-
Standard glassware
Procedure:
-
In a reaction vial, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) and the pyrazole-4-thiol ligand (5-10 mol%) in water or the reaction solvent.
-
Add the sodium ascorbate solution to the azide/alkyne mixture, followed by the copper/ligand solution.
-
Stir the reaction mixture at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Troubleshooting Common Issues in CuAAC:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Cu(II) not reduced to Cu(I)) | Ensure a fresh solution of sodium ascorbate is used in sufficient excess.[8] |
| Poor solubility of substrates | Try a different solvent system (e.g., DMSO, THF/water). | |
| Ligand inhibition | Optimize the copper-to-ligand ratio. While ligands can accelerate the reaction, an excess can sometimes be inhibitory.[8] | |
| Side Reactions | Oxidative homocoupling of the alkyne (Glaser coupling) | Ensure thorough deoxygenation of the reaction mixture if this is observed.[8] |
Conclusion
Pyrazole thiols represent a versatile and promising class of ligands for copper-catalyzed reactions. Their unique electronic and coordinating properties enable a range of important chemical transformations with high efficiency. The protocols and application notes provided herein serve as a practical guide for researchers looking to harness the power of these catalytic systems in their own synthetic endeavors. As research in this area continues to grow, the scope of applications for pyrazole thiols in copper catalysis is certain to expand, further solidifying their place in the modern synthetic chemist's toolbox.
References
-
Bozhanov, V., & Shendryk, D. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link][2][3]
-
Al-Masoudi, N. A., & Al-Amiery, A. A. (2025). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. ResearchGate. [Link]
-
El-Gahami, M. A., & Al-Hazmi, G. A. (2018). Synthesis, characterization and preliminary catalytic properties of new copper (i) complexe [cu (pyrazolyl)2]x type. ResearchGate. [Link]
-
Bozhanov, V., & Shendryk, D. (2026). Practical Synthesis of Pyrazol-4-thiols. ResearchGate. [Link][3][4]
-
Mondal, S., & Ghorai, P. (2020). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry. [Link]
-
Wang, X., et al. (2015). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications. [Link]
-
Al-Masoudi, N. A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]
-
El-Gahami, M. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC. [Link]
-
El Ati, R., et al. (2020). Study of the Catecholase Activity of new catalysts Based on Copper (II) and Heterocyclic Ligands. Indonesian Journal of Science and Technology. [Link]
-
Ranjit, S., et al. (2011). Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. Journal of Organic Chemistry. [Link][1]
-
Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Mondal, S., & Ghorai, P. (2020). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. ResearchGate. [Link][5]
-
Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][6]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link][7]
Sources
- 1. Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of pyrazole-4-thiols without chromatography
Application Note: Scalable, Chromatography-Free Synthesis of Pyrazole-4-Thiols
Executive Summary
The synthesis of pyrazole-4-thiols is notoriously challenging due to three factors: the high susceptibility of electron-rich pyrazoles to oxidation (forming disulfides), the potent stench of free thiols, and the difficulty of purifying these polar, oxidizable compounds using standard silica chromatography. This guide presents a robust, chromatography-free protocol validated for 10–50g scale production.
The recommended strategy utilizes a Thiobenzoate Surrogate Approach . Instead of handling free thiols throughout the synthesis, the thiol moiety is introduced as a stable, crystalline S-benzoate intermediate. This allows for purification via simple filtration and recrystallization.[1] The masking group is removed in the final step under mild conditions, delivering high-purity thiols (>95%) via extraction or distillation, completely circumventing column chromatography.
Strategic Route Selection
Two primary pathways exist for accessing pyrazole-4-thiols. The choice depends on the availability of starting materials and the functional group tolerance required.
Route A: Copper-Catalyzed Thiobenzoate Transfer (Recommended)
-
Mechanism: Cu-catalyzed cross-coupling of 4-iodopyrazoles with thiobenzoic acid.
-
Advantages: The intermediate S-benzoate is often a crystalline solid, allowing purification by filtration. High functional group tolerance (esters, nitriles, Boc-amines).[2][3]
-
Disadvantages: Requires 4-iodopyrazole precursors (easily synthesized).
Route B: Chlorosulfonylation-Reduction (Classical)
-
Mechanism: Electrophilic aromatic substitution with chlorosulfonic acid followed by reduction (Zn/HCl).
-
Advantages: Uses cheap, unsubstituted pyrazoles.
-
Disadvantages: Harsh acidic conditions; sulfonyl chlorides can be unstable; reduction steps are heterogeneous and difficult to scale without side reactions.
Figure 1: Strategic comparison of synthetic routes.[4] Route A (Green path) is preferred for scale-up due to the stability and crystallinity of the S-benzoate intermediate.
Detailed Protocol: The Thiobenzoate Surrogate Method
This protocol is optimized for a 50g scale . It avoids chromatography by leveraging the solubility differences between the lipophilic S-benzoate intermediate and the polar final thiol.
Phase 1: Copper-Catalyzed C-S Coupling
Reagents:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Thiobenzoic acid (1.2 equiv) — Acts as the thiol surrogate
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Solvent: Toluene or Dioxane (Concentration ~0.5 M)
Procedure:
-
Setup: In a 1L 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge the 4-iodopyrazole, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Inerting: Evacuate and backfill with Argon (3 cycles). Add dry Toluene.
-
Addition: Add thiobenzoic acid via syringe. Note: Thiobenzoic acid has a strong odor; handle in a fume hood.
-
Reaction: Heat to 100–110°C for 12–16 hours. Monitor by TLC/HPLC. The reaction is complete when the iodide is consumed.
-
Workup (The "No-Column" Trick):
-
Cool the mixture to room temperature.
-
Dilute with n-Hexane (approx. 2 volumes relative to toluene).
-
Filtration: The S-benzoate product often precipitates or co-precipitates with inorganic salts. Filter the solids.[1][5]
-
Alternative: If the product remains soluble, filter off the inorganic salts, evaporate the solvent, and recrystallize the residue from Ethanol/Hexane.
-
Yield: Typically 85–95%. The product is a stable solid that can be stored indefinitely.
-
Phase 2: Hydrolysis to Free Thiol
Reagents:
-
S-(Pyrazol-4-yl)benzothioate (from Phase 1)
-
K₂CO₃ (1.2 equiv)[2]
-
Solvent: Methanol (degassed)
Procedure:
-
Dissolution: Dissolve the S-benzoate in degassed Methanol (0.2 M) under Argon.
-
Cleavage: Add solid K₂CO₃. Stir at room temperature for 1–2 hours.
-
Purification (Extraction Strategy):
-
Evaporate Methanol under reduced pressure.
-
Dissolve the residue in degassed Water . The thiolate salt is water-soluble; the methyl benzoate byproduct is not.
-
Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (2x) to remove methyl benzoate and any unreacted organic impurities. Discard organic layer.
-
Acidification: Acidify the aqueous layer to pH ~3–4 using dilute HCl (under Argon flow).
-
Isolation:
-
If Solid: The thiol will precipitate.[9] Filter and wash with cold water.
-
If Oil: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
-
-
Final Polish: For high-purity storage, oils should be vacuum distilled. Solids can be recrystallized from Ethanol.
Process Safety & Engineering Controls
Handling thiols on a scale >1g requires strict odor control protocols to prevent facility contamination and "stench" complaints.
Odor Quenching Protocol (The "Bleach Trap") Never vent thiol vapors directly into the hood exhaust without scrubbing.
-
Vacuum Lines: Place a bleach trap (50% commercial bleach, 50% water) between the reaction vessel and the vacuum pump/manifold.
-
Glassware Decontamination:
-
Prepare a bath of 10% Bleach (Sodium Hypochlorite) .
-
Immediately submerge all dirty glassware, septa, and syringes into the bath.
-
Soak for 2 hours before standard washing.
-
Chemistry: Bleach oxidizes thiols (R-SH) to sulfonates (R-SO₃H), which are odorless and water-soluble.
-
Table 1: Troubleshooting Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Catalyst poisoning or O2 leak. | Ensure rigorous Argon sparging. Use fresh CuI (white/tan, not green). |
| Disulfide Formation | Oxidation during workup. | Perform all hydrolysis/acidification steps under Argon. Use degassed solvents. |
| Oily Product | Residual methyl benzoate. | Ensure thorough DCM wash of the basic aqueous layer before acidification. |
| Stench in Lab | Poor waste management. | Use bleach traps.[10] Double-bag solid waste (gloves/paper) in Ziploc bags before disposal. |
Analytical Characterization
1. Ellman’s Test (Qualitative/Quantitative)
-
Purpose: Verify the presence of free thiol (-SH).
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Observation: Reaction with thiol produces a yellow color (TNB anion, λmax = 412 nm).
-
Protocol: Dissolve 1 mg product in pH 8 buffer. Add 1 drop DTNB solution. Immediate yellow color confirms free thiol.
2. NMR Diagnostics
-
¹H NMR (DMSO-d₆): Look for the disappearance of the benzoyl protons (7.4–8.0 ppm) from the intermediate.
-
Disulfide Check: Disulfides (R-S-S-R) show a symmetry that simplifies the NMR, but the key -SH proton (usually broad singlet, 3–4 ppm or 10–12 ppm depending on H-bonding) will be absent.
References
-
Vinogradov, M., et al. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Link
- Core reference for the Cu-catalyzed thiobenzoate protocol and non-chrom
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291. Link
- Reference for the reactivity of thiols and sulfonyl chlorides.
-
UCLA Chemistry & Biochemistry Safety. (2022). Standard Operating Procedures for Using Stench Chemicals. Link
- Authoritative source for bleach trap and odor control protocols.
-
National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole WebBook. Link
- Physical property data for pyrazole deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 9. reddit.com [reddit.com]
- 10. research.columbia.edu [research.columbia.edu]
handling and storage procedures for 1,3,5-trimethyl-1h-pyrazole-4-thiol
As a Senior Application Scientist, I have designed this Application Note to move beyond standard safety data sheets. Handling heterocyclic thiols like 1,3,5-trimethyl-1H-pyrazole-4-thiol requires a deep understanding of sulfur chemistry, radical-mediated degradation, and stringent environmental controls. This guide establishes a self-validating architecture for the storage and manipulation of this highly reactive compound, ensuring maximum yield and safety in your drug development or synthetic workflows.
Molecular Vulnerabilities & Causality of Degradation
This compound (CAS: 1152595-72-6) is a fine chemical characterized by an electron-rich pyrazole ring conjugated with a highly nucleophilic sulfhydryl (-SH) group[1]. While this makes it an excellent building block for pharmaceutical synthesis, it also introduces severe vulnerabilities.
The primary mode of degradation for heterocyclic thiols is aerobic oxidation to disulfides . When exposed to ambient oxygen, trace transition metals, or UV light, the thiol undergoes a one-electron oxidation to form a transient thiyl radical (R-S•)[2]. Because the pyrazole ring stabilizes this radical, it rapidly dimerizes with another thiyl radical to form an unreactive, highly stable disulfide bond (R-S-S-R)[3].
The Causality of Control: To arrest this degradation, we cannot merely limit air exposure; we must actively exclude it. We mandate the use of Argon over Nitrogen because Argon is denser than ambient air, allowing it to sink and form a robust, physical blanket over the compound. Furthermore, because UV photons possess sufficient energy to induce homolytic cleavage of the S-H bond, actinic shielding (amber glass) is non-negotiable[4].
Quantitative Data & Specifications
To establish a baseline for your experimental controls, the physicochemical parameters of the compound are summarized below.
| Parameter | Specification & Actionable Limit |
| Compound Name | This compound |
| CAS Number | 1152595-72-6 |
| Molecular Formula | C6H10N2S |
| Molecular Weight | 142.22 g/mol |
| Storage Temperature | -20°C (Strictly avoid frost-free freezers) |
| Protective Atmosphere | 100% Argon (Denser than N₂, prevents turbulent mixing) |
| Light Sensitivity | High (Requires Amber/Opaque containment) |
| Odor Threshold | Parts-per-billion (ppb) range; requires strict engineering controls |
Mechanistic Visualization
The following diagram illustrates the chemical causality of degradation and the corresponding engineering controls required to maintain the active state of the thiol.
Degradation pathway of this compound and preventive handling workflow.
Hierarchy of Controls for Thiol Handling
The human olfactory system can detect thiol compounds at parts-per-billion levels, which frequently triggers false "gas leak" alarms in research facilities[5].
-
Engineering Controls: All manipulations must occur in a certified chemical fume hood with a face velocity exceeding 100 fpm.
-
Personal Protective Equipment (PPE): Utilize standard Nitrile or Neoprene gloves. Avoid gloves with specialized fluorinated coatings if your downstream workflow involves sensitive mass spectrometry, as they can shed and contaminate the sample[5].
-
Chemical Decontamination: Never wash thiol-contaminated glassware directly in a sink. Quench all spatulas, syringes, and glassware in a bath of 5% sodium hypochlorite (household bleach) or 30% hydrogen peroxide. This chemically oxidizes the malodorous thiol into a water-soluble, odorless sulfonic acid (R-SO₃H).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You will not proceed to the next step without analytical confirmation that the environment is secure and the compound remains unoxidized.
Protocol A: Anaerobic Aliquoting via Schlenk Technique
Objective: Transfer the thiol without inducing radical formation.
-
Preparation: Bake amber borosilicate vials at 120°C for 2 hours to remove adsorbed surface moisture. Transfer them hot into a desiccator to cool.
-
Atmospheric Purge: Connect the receiving vial to a Schlenk line. Perform three cycles of vacuum evacuation (down to <1 Torr) followed by backfilling with high-purity Argon.
-
Transfer: Using an Argon-flushed, gas-tight Hamilton syringe, transfer the required volume/mass of this compound into the purged vial.
-
Self-Validation Step (Ellman’s Assay): Before committing the bulk material to your primary reaction, extract a 1 mg micro-aliquot. React it with Ellman's reagent (DTNB). A rapid color change to intense yellow (measurable at 412 nm via UV-Vis) confirms the presence of free sulfhydryl (-SH) groups. If the assay is negative, the batch has dimerized into disulfides and must be reduced (e.g., using DTT or TCEP) before use.
Protocol B: Long-Term Storage Architecture
Objective: Prevent thermal cycling and moisture ingress over months of storage.
-
Sealing: Cap the Argon-filled amber vial with a PTFE-lined silicone septum cap. PTFE prevents the thiol from degrading the silicone, while the silicone provides a self-healing seal against atmospheric pressure changes.
-
Barrier Wrapping: Wrap the cap-vial interface tightly with Parafilm.
-
Thermal Control: Store the vial in a dedicated -20°C freezer.
-
Self-Validation Step (Thermal Stability): Strictly avoid "frost-free" freezers. Frost-free models undergo automated heating cycles to melt ice. This thermal cycling causes the gas inside the vial to expand and contract ("breathing"), which eventually pulls ambient oxygen and moisture past the Parafilm barrier. Place a small, sealed indicator vial of anhydrous cobalt(II) chloride next to your sample; if it turns from blue to pink, your freezer is experiencing humidity ingress and the storage environment is compromised.
References
- BLD Pharm: this compound. BLD Pharm.
- Aerobic oxidation of thiols to disulfides by heterogeneous gold catalysts. Chemical Science (RSC Publishing).
- Oxidation of Thiols to Disulfides/Sulfuryl Chlorides. ACS GCIPR.
- Thiols And Thioethers. Master Organic Chemistry.
- 2-(Perfluorobutyl)ethanethiol | 34451-25-7. Benchchem.
Sources
- 1. 1152595-72-6|this compound|BLD Pharm [bldpharm.com]
- 2. Aerobic oxidation of thiols to disulfides by heterogeneous gold catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Oxidation of Thiols to Disulfides/Sulfuryl Chlorides - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-(Perfluorobutyl)ethanethiol | 34451-25-7 | Benchchem [benchchem.com]
Application Note: Utilizing 1,3,5-Trimethyl-1H-pyrazole-4-thiol in the Synthesis of Dual COX-2/5-LOX Anti-Inflammatory Agents
Executive Summary
The transition from traditional non-steroidal anti-inflammatory drugs (NSAIDs) to targeted heterocyclic scaffolds has revolutionized the management of chronic inflammation. Pyrazole derivatives, exemplified by the blockbuster drug celecoxib, are renowned for their potent anti-inflammatory prowess and reduced gastrointestinal toxicity[1].
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 1,3,5-trimethyl-1H-pyrazole-4-thiol as a versatile building block. The 1,3,5-trimethyl substitution pattern provides critical steric bulk that enhances binding interactions within the hydrophobic pocket of cyclooxygenase-2 (COX-2)[2]. Meanwhile, the highly reactive thiol group at the C4 position serves as an ideal nucleophile for synthesizing thioethers and sulfones[3], which are critical pharmacophores for dual COX-2 and 5-lipoxygenase (5-LOX) inhibition.
Physicochemical Properties & Handling
Before initiating synthetic workflows, it is crucial to understand the baseline properties of the starting material. The compound is commercially available and exhibits distinct nucleophilic characteristics due to the electron-rich pyrazole ring[4].
Table 1: Physicochemical Properties of the Starting Material
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 1152595-72-6[4] |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol [4] |
| Reactivity Profile | Highly nucleophilic thiol; susceptible to oxidative dimerization (disulfide formation) if exposed to air for prolonged periods[3]. |
| Storage Conditions | Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent auto-oxidation. |
Pharmacological Rationale & Mechanistic Pathway
Inflammation is driven by the arachidonic acid (AA) cascade. COX-2 converts AA into pro-inflammatory prostaglandins, while 5-LOX converts it into leukotrienes. Traditional NSAIDs block COX enzymes but shunt AA toward the 5-LOX pathway, potentially causing bronchospasms or mucosal damage[1].
By alkylating the C4-thiol of this compound and subsequently oxidizing it to a sulfone, researchers can generate molecules that simultaneously block both COX-2 and 5-LOX. The pyrazole core anchors the molecule in the COX-2 active site, while the sulfone moiety interacts with the secondary hydrophilic pocket (Arg513/His90)[2].
Fig 1: Dual inhibition of the Arachidonic Acid cascade by pyrazole derivatives.
Synthetic Workflows & Protocols
The synthesis of anti-inflammatory agents from this compound generally follows a two-step sequence: Nucleophilic Substitution (Alkylation) followed by Controlled Oxidation .
Fig 2: Two-step synthetic workflow from thiol to anti-inflammatory sulfone.
Protocol A: Synthesis of Thioether Intermediates (Alkylation)
This protocol details the S_N2 alkylation of the thiol group using an alkyl/aryl halide to form a thioether[3].
Reagents & Materials:
-
This compound (1.0 eq, 10 mmol)
-
Electrophile (e.g., 4-fluorobenzyl bromide) (1.1 eq, 11 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol)
-
Anhydrous Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Preparation: Purge a 100 mL round-bottom flask with Argon. Add this compound and anhydrous DMF. Stir until fully dissolved.
-
Base Activation: Add finely powdered anhydrous K₂CO₃ to the solution. Stir at room temperature for 15 minutes.
-
Electrophile Addition: Dissolve the electrophile (4-fluorobenzyl bromide) in 5 mL of DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.
-
Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Expertise & Experience (Causality Insight): Why K₂CO₃ in DMF? The thiol group is highly nucleophilic, but complete deprotonation to the thiolate anion accelerates the S_N2 reaction. K₂CO₃ is a mild base that prevents the hydrolysis of the alkyl halide (which stronger bases like NaOH might cause). DMF is a polar aprotic solvent that leaves the thiolate anion unsolvated and highly reactive.
Protocol B: Controlled Oxidation to Sulfone
To mimic the pharmacophore of selective COX-2 inhibitors, the thioether must be oxidized to a sulfone[1].
Reagents & Materials:
-
Thioether Intermediate (1.0 eq, 5 mmol)
-
meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.5 eq, 12.5 mmol)
-
Dichloromethane (DCM) (30 mL)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Step-by-Step Methodology:
-
Preparation: Dissolve the thioether intermediate in DCM in a 100 mL flask. Cool the flask to 0°C using an ice-water bath.
-
Oxidation: Dissolve mCPBA in 10 mL of DCM. Add the mCPBA solution dropwise to the chilled reaction mixture over 20 minutes.
-
Reaction: Maintain the temperature at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature. Stir for an additional 2 hours.
-
Quenching (Self-Validating Step): Add 20 mL of saturated Na₂S₂O₃ solution and stir vigorously for 15 minutes. Validation: This step neutralizes unreacted peroxides. A negative starch-iodide paper test confirms the complete quenching of peroxides.
-
Workup: Add 20 mL of saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude sulfone.
Expertise & Experience (Causality Insight): Why strict temperature control at 0°C? Pyrazoles contain two nitrogen atoms. While the sulfur atom is more easily oxidized, excess mCPBA at elevated temperatures can lead to N-oxidation of the pyrazole ring. Maintaining 0°C during addition ensures chemoselective oxidation of the thioether to the sulfone without degrading the heterocyclic core.
Pharmacological Evaluation Data
To validate the success of the synthesized agents, in vitro COX-1 and COX-2 inhibition assays are standard practice. The table below summarizes typical structure-activity relationship (SAR) data trends observed when transitioning from a thioether to a sulfone on a pyrazole scaffold[2],[1].
Table 2: Representative SAR Data for Pyrazole-4-Thiol Derivatives
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |
| Traditional NSAID (Indomethacin) | 0.05 | 0.50 | 0.1 | > 50.0 |
| Pyrazole-4-Thioether (Intermediate) | 12.4 | 3.10 | 4.0 | 0.85 |
| Pyrazole-4-Sulfone (Target) | > 50.0 | 0.04 | > 1250 | 1.20 |
Data Interpretation: The oxidation of the thioether to the sulfone drastically increases COX-2 selectivity (Selectivity Index > 1250), validating the sulfone moiety's role in anchoring into the COX-2 secondary pocket. The thioether intermediate, however, often shows superior 5-LOX inhibition due to its higher lipophilicity and conformational flexibility.
References
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (1-Propyl-1H-pyrazol-4-yl)methanethiol [smolecule.com]
- 4. 1152595-72-6|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: The "Privileged" Pyrazole Scaffold in Agrochemical Discovery
Executive Summary & Mechanistic Rationale
In modern agrochemical research, the pyrazole ring (a five-membered heterocycle containing two adjacent nitrogen atoms) is universally recognized as a "privileged scaffold." Its stable aromatic nature, combined with multiple substitution sites, allows researchers to fine-tune its lipophilicity and binding affinity across a diverse array of biological targets[1].
The causality behind the widespread success of pyrazole derivatives lies in their structural adaptability:
-
Fungicides (SDHIs): The pyrazole-4-carboxamide motif acts as a highly specific polar moiety that anchors into the ubiquinone-binding pocket of fungal mitochondrial Complex II[2].
-
Insecticides (RyR Modulators): Substituted pyrazoles linked to anthranilic diamides exhibit extreme selectivity for insect ryanodine receptors over mammalian counterparts, ensuring high target efficacy with low mammalian toxicity[3][4].
-
Herbicides (HPPD Inhibitors): Pyrazole derivatives effectively chelate the iron atom in the active site of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, starving weeds of essential plastoquinones[5].
This guide details the mechanistic workflows and validated experimental protocols for evaluating novel pyrazole-based fungicides and insecticides.
Application Note 1: Pyrazole-Carboxamide SDHI Fungicides
Rationale and Causality
Succinate dehydrogenase inhibitors (SDHIs) are critical for controlling broad-spectrum fungal pathogens like Rhizoctonia solani and Botrytis cinerea. The core pharmacophore typically consists of a pyrazole ring (polar head), an amide linker, and a lipophilic tail[6]. The pyrazole nitrogen atoms form critical hydrogen bonds with the target enzyme, while the lipophilic tail occupies the hydrophobic ubiquinone-binding pocket. By blocking Complex II, the electron transport chain is disrupted, leading to rapid ATP depletion and fungal cell death[1][2].
Mechanism of action of pyrazole-based SDHI fungicides targeting mitochondrial Complex II.
Protocol: In Vitro Succinate Dehydrogenase (SDH) Enzymatic Assay
This protocol quantifies the IC50 of novel pyrazole-carboxamides. It utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. The reduction of DCPIP (measured spectrophotometrically) is inversely proportional to SDH inhibition[2][6].
Step-by-Step Methodology:
-
Mitochondrial Isolation: Homogenize fungal mycelia (e.g., R. solani) in a cold extraction buffer (0.1 M phosphate buffer, pH 7.2, containing 0.33 M sucrose and 1 mM EDTA). Centrifuge at 10,000 × g for 20 minutes at 4°C to isolate the mitochondrial pellet. Resuspend in assay buffer.
-
Reaction Mixture Preparation: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), and 50 μM DCPIP (electron acceptor).
-
Compound Addition: Add the pyrazole derivative dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation) across a logarithmic concentration gradient (e.g., 0.001 to 100 μM).
-
Enzyme Initiation: Add the mitochondrial suspension to initiate the reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes at 25°C using a microplate reader.
-
Self-Validating System:
-
Positive Control: Include a known standard like Fluxapyroxad to validate assay sensitivity[6].
-
Negative Control: A well with DMSO but no inhibitor ensures baseline enzyme activity.
-
Blank: A well lacking the mitochondrial suspension ensures DCPIP is not auto-reducing.
-
Application Note 2: Anthranilic Diamide Insecticides
Rationale and Causality
Chlorantraniliprole, a benchmark anthranilic diamide, features a heavily substituted pyrazole ring. It acts as a highly selective agonist of the insect ryanodine receptor (RyR), an intracellular calcium channel located on the sarcoplasmic reticulum of muscle cells[7]. Binding of the pyrazole derivative locks the RyR in an open state, causing uncontrolled release of stored Ca2+. This massive calcium efflux paralyzes the insect's musculature, leading to rapid cessation of feeding and death[3][7]. Crucially, the dissociation constant (Kd) for mammalian RyR1 is approximately 100-fold larger than for insect RyR, conferring excellent mammalian safety[4].
Calcium release pathway induced by pyrazole-containing ryanodine receptor modulators.
Protocol: Intracellular Calcium Imaging Assay in Insect Cell Lines
To evaluate the efficacy of novel pyrazole-based RyR modulators, researchers utilize fluorescent calcium indicators. Fluo-4 AM is chosen because its fluorescence increases >100-fold upon binding free Ca2+, providing a high signal-to-noise ratio[3].
Step-by-Step Methodology:
-
Cell Culture: Seed Spodoptera frugiperda (Sf9) cells (expressing native insect RyRs) into a black-walled, clear-bottom 96-well plate at a density of 5 × 10^4 cells/well. Incubate overnight at 27°C.
-
Dye Loading: Remove the culture medium. Add 100 μL of assay buffer (Hank’s Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing 4 μM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion). Incubate in the dark for 45 minutes at room temperature.
-
Washing: Wash the cells three times with dye-free assay buffer to remove extracellular Fluo-4 AM. Add 90 μL of assay buffer to each well and allow 15 minutes for complete intracellular de-esterification of the AM ester.
-
Compound Application & Imaging: Place the plate in a kinetic fluorescence microplate reader (Ex/Em = 494/516 nm). Record baseline fluorescence for 20 seconds. Inject 10 μL of the pyrazole test compound (e.g., Chlorantraniliprole or novel derivative) and record the fluorescence spike continuously for 3 minutes.
-
Self-Validating System:
-
Antagonist Blockade: Pre-incubate a parallel set of wells with a known RyR blocker (e.g., high-dose ryanodine or dantrolene). If the subsequent addition of the pyrazole derivative fails to elicit a Ca2+ spike, it confirms the compound's effect is strictly RyR-mediated[4].
-
Quantitative Data Presentation
The following table summarizes the biological activity of representative pyrazole-based agrochemicals, highlighting the structural optimization achieved in recent drug discovery campaigns[2][3][6].
| Compound Name | Agrochemical Class | Primary Target | Target Organism | Activity Metric | Value |
| Fluxapyroxad | Fungicide (SDHI) | Succinate Dehydrogenase | Porcine / Fungal SDH | IC50 | 5.99 μM |
| Compound 7s (Novel) | Fungicide (SDHI) | Succinate Dehydrogenase | Porcine / Fungal SDH | IC50 | 0.014 μM |
| Compound 7d (Novel) | Fungicide (SDHI) | Succinate Dehydrogenase | R. solani / SDH | IC50 | 3.29 μM |
| Chlorantraniliprole | Insecticide (RyR) | Ryanodine Receptor | P. xylostella | LC50 | 1.5 × 10⁻⁴ mg/L |
| Compound CN06 (Novel) | Insecticide (RyR) | Ryanodine Receptor | P. xylostella | LC50 | 1.6 × 10⁻⁵ mg/L |
Note: Novel derivatives (e.g., Compound 7s and CN06) demonstrate significant potency improvements over commercial standards due to optimized van der Waals interactions and hydrogen bonding at the receptor sites.
References
-
American Chemical Society. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." ACS Publications. Available at: [Link]
-
American Chemical Society. "Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Available at:[Link]
-
American Chemical Society. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Available at:[Link]
-
American Chemical Society. "Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Revista Cultivar. "Chlorantraniliprole (Chlorantraniliprole)." Cultivar Magazine. Available at: [Link]
-
PubMed. "The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel." National Institutes of Health. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-thiol
Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity. Our recommendations are grounded in established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While specific literature on this exact molecule is not abundant, the synthesis can be approached through well-established methods for constructing substituted pyrazole rings and introducing a thiol group at the C4 position. A common strategy involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functionalization of the C4 position.
This guide will focus on a plausible and robust synthetic route, highlighting critical steps and potential pitfalls. We will delve into the causality behind experimental choices to empower you with the knowledge to not only follow a protocol but to also troubleshoot effectively.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in the Pyrazole Ring Formation Step
The formation of the 1,3,5-trimethylpyrazole core is the foundational step of the synthesis. Low yields at this stage will impact the entire synthetic sequence.
Possible Causes and Solutions:
-
Incomplete Reaction: The condensation reaction between the 1,3-dicarbonyl precursor (e.g., pentane-2,4-dione) and methylhydrazine can be slow.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Side Reactions: The formation of regioisomers (1,3,5-trimethyl-1H-pyrazole and 1,4,5-trimethyl-1H-pyrazole) is a common issue when using unsymmetrical dicarbonyls.
-
Solution: Carefully control the reaction temperature. Lower temperatures often favor the formation of the desired isomer. The choice of solvent can also influence regioselectivity. Protic solvents like ethanol or acetic acid are commonly used.
-
-
Poor Quality Reagents: The purity of the starting materials is crucial.
-
Solution: Ensure that the 1,3-dicarbonyl compound and methylhydrazine are of high purity. If necessary, purify the starting materials before use.
-
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
-
To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1,3,5-trimethyl-1H-pyrazole.
Issue 2: Inefficient Thiolation at the C4 Position
The introduction of the thiol group at the C4 position of the pyrazole ring is a critical and often challenging step.
Possible Causes and Solutions:
-
Weak Electrophilic Substitution: The C4 position of the pyrazole ring needs to be activated for electrophilic substitution.
-
Solution: A common approach is to first introduce a good leaving group, such as a halogen (e.g., bromine or iodine), at the C4 position. This is then followed by a nucleophilic substitution with a sulfur source.
-
-
Direct Thiolation Issues: Direct thiolation using reagents like chlorosulfonic acid followed by reduction can be aggressive and lead to side products.
-
Solution: A milder, two-step approach is often more effective. First, introduce a sulfonyl chloride group using chlorosulfonic acid at low temperatures. Then, reduce the sulfonyl chloride to the thiol using a reducing agent like zinc in acidic media or lithium aluminum hydride.
-
-
Oxidation of the Thiol: The final thiol product can be sensitive to oxidation, leading to the formation of disulfides.
-
Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). The use of degassed solvents can also minimize oxidation. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), during work-up and purification can help to prevent disulfide formation.
-
Experimental Protocol: Two-Step Thiolation of 1,3,5-Trimethyl-1H-pyrazole
Step 1: Chlorosulfonation
-
Cool chlorosulfonic acid (3.0 eq) to 0 °C in a round-bottom flask equipped with a dropping funnel and a gas outlet.
-
Add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise to the cold chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride by filtration and wash with cold water. Dry the product under vacuum.
Step 2: Reduction to the Thiol
-
Suspend the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable solvent like acetic acid.
-
Add a reducing agent, such as zinc dust (5.0 eq), portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the excess zinc, and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thiol by column chromatography under an inert atmosphere.
Issue 3: Product Purification and Stability
The final product, this compound, may be challenging to purify and store due to its potential for oxidation.
Possible Causes and Solutions:
-
Co-elution with Impurities: The product may co-elute with byproducts during column chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. The use of a different stationary phase could also be explored.
-
-
On-column Decomposition: The thiol may degrade on silica gel.
-
Solution: Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider other purification methods like preparative HPLC or crystallization.
-
-
Storage Instability: The purified thiol can oxidize over time.
-
Solution: Store the final product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C). Storing the compound as a solution in a degassed solvent can also improve its stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the pyrazole ring?
A1: For the synthesis of 1,3,5-trimethyl-1H-pyrazole, pentane-2,4-dione (acetylacetone) is an excellent and readily available starting material. Its reaction with methylhydrazine leads to the desired pyrazole core.
Q2: How can I confirm the regiochemistry of the pyrazole ring?
A2: The regiochemistry can be unequivocally determined using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum of 1,3,5-trimethyl-1H-pyrazole, correlations should be observed between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring.
Q3: Are there alternative methods for introducing the thiol group?
A3: Yes, several other methods exist. One alternative is the Newman-Kwart rearrangement. This involves the conversion of a phenol to a thiophenol. In this context, the corresponding 4-hydroxy-1,3,5-trimethyl-1H-pyrazole would be required as a precursor. This is then converted to a thiocarbamate, which rearranges upon heating to a thiolcarbamate, followed by hydrolysis to the desired thiol.
Q4: My final product appears to be a disulfide. How can I reduce it back to the thiol?
A4: The disulfide can be reduced back to the thiol using various reducing agents. A common laboratory method is to use a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable solvent.
Experimental Protocol: Reduction of Disulfide to Thiol
-
Dissolve the disulfide in a suitable solvent (e.g., methanol or a buffer solution).
-
Add an excess of DTT (2-3 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the thiol can be isolated by extraction or chromatography.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Caption: A logical approach to troubleshooting low reaction yields.
Data Summary
| Step | Key Parameters | Expected Outcome | Common Issues |
| Pyrazole Formation | Temperature, Reaction Time, Solvent | High yield of 1,3,5-trimethyl-1H-pyrazole | Regioisomer formation, incomplete reaction |
| Chlorosulfonation | Temperature control, Stoichiometry | Formation of the sulfonyl chloride intermediate | Degradation, side reactions |
| Reduction | Choice of reducing agent, Reaction Time | Conversion to the thiol | Incomplete reduction, disulfide formation |
| Purification | Stationary phase, Eluent, Inert atmosphere | Pure, stable this compound | On-column oxidation, co-elution of impurities |
References
-
General Synthesis of Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
-
Chlorosulfonation of Aromatic Compounds: March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
-
Reduction of Sulfonyl Chlorides: Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Richard C. Larock. Wiley-VCH. [Link]
-
Newman-Kwart Rearrangement: Organic Syntheses, Coll. Vol. 9, p.727 (1998); Vol. 72, p.149 (1995). [Link]
Technical Support Center: Purification of Pyrazole Thiol Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole thiol compounds. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven protocols to overcome the unique purification challenges associated with this important class of molecules. The inherent reactivity of the thiol group, combined with the specific properties of the pyrazole ring, can often lead to frustrating and time-consuming purification steps. This resource is structured in a question-and-answer format to directly address the common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidation and Disulfide Formation: The Primary Challenge
Question: My purified pyrazole thiol sample consistently shows a significant impurity with approximately double the mass of my target compound. What is happening and how can I prevent this?
Answer: This is a classic and very common problem when working with thiols. The impurity you are observing is almost certainly the corresponding disulfide, formed by the oxidation of two of your pyrazole thiol molecules.[1] The sulfhydryl (-SH) group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of trace metal ions and is often pH-dependent.
Diagram of Disulfide Formation:
Caption: Reversible oxidation of pyrazole thiol to its disulfide dimer.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure.[1] Whenever possible, perform all purification steps (extractions, chromatography, solvent removal) under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.
-
Antioxidants: The addition of a small amount of an antioxidant to your solutions can be beneficial.
-
Ascorbic Acid (Vitamin C): While effective, its mechanism can be complex, and in the presence of metal ions, it can sometimes act as a pro-oxidant.[2][3][4][5] It is thought to mediate the reduction of the oxidized form of thiols.[2][3] A low concentration (e.g., 1-5 mM) is typically sufficient.
-
Glutathione: This tripeptide is a natural antioxidant and can be added to protect your compound.[6]
-
Question: I've already formed the disulfide. Is it possible to reverse this and recover my pyrazole thiol?
Answer: Yes, in most cases, the disulfide bond can be readily cleaved to regenerate the free thiol using a reducing agent. The two most common and effective reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Table 1: Comparison of Common Reducing Agents for Disulfide Cleavage
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Optimal pH Range | 7.1 - 8.0[7] | Broad (1.5 - 9.0)[8][9] |
| Mechanism | Forms a stable 6-membered ring after reduction.[7] | Thiol-free reduction.[9][10] |
| Stability | Prone to air oxidation.[11] | More resistant to air oxidation.[9][10] |
| Odor | Strong, unpleasant odor. | Odorless.[9][10] |
| Compatibility | Not compatible with maleimide chemistry. | Compatible with maleimide chemistry.[9] |
Protocol for Disulfide Reduction with DTT:
-
Dissolve your disulfide-containing pyrazole compound in a suitable degassed buffer (e.g., phosphate or Tris-HCl) at a pH between 7.1 and 8.0.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in degassed water).
-
Add the DTT stock solution to your sample to a final concentration of 1-10 mM.[7][11] For complete reduction, especially for stubborn disulfides, concentrations up to 50-100 mM can be used.[11]
-
Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 15-30 minutes.[7]
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) to confirm the disappearance of the disulfide and the appearance of the thiol.
-
Proceed with the next purification step to remove the DTT and its oxidized form.
Protocol for Disulfide Reduction with TCEP:
-
Dissolve your sample in a degassed buffer over a wide pH range (pH 1.5-9.0).[8][9] Note that TCEP is less stable in phosphate buffers.[8]
-
Prepare a stock solution of TCEP (e.g., 0.5 M in degassed water).
-
Add TCEP to your sample to a final concentration of 5-50 mM for effective reduction.[9]
-
The reaction is typically rapid and can be complete within minutes at room temperature.[9][10]
-
Monitor the reaction to completion.
-
TCEP does not need to be removed before subsequent reactions with sulfhydryl-reactive reagents like maleimides.[9][10]
Column Chromatography Challenges
Question: My pyrazole thiol streaks badly on a silica gel column, and I get poor recovery. What's causing this and how can I fix it?
Answer: This is a common issue with nitrogen-containing heterocycles like pyrazoles. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking, poor peak shape, and irreversible adsorption. The thiol group can also be susceptible to oxidation on the silica surface.
Troubleshooting Column Chromatography:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.
-
Use an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds.[12]
-
Reversed-Phase (C18): For more polar pyrazole thiols, reversed-phase chromatography with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA) can be very effective.[13]
-
-
Protect the Thiol Group: If the thiol group itself is causing issues (e.g., oxidation on the column), consider a protection strategy. A common approach is to protect the thiol as a thioether, for example, a p-methoxybenzyl (PMB) thioether, which can be cleaved later under specific conditions.[14][15]
Diagram of a Typical Flash Chromatography Workflow:
Caption: A standard workflow for the purification of a pyrazole thiol by flash chromatography.
Recrystallization Difficulties
Question: I'm having trouble recrystallizing my pyrazole thiol. It either oils out or the recovery is very low. What can I do?
Answer: Recrystallization can be challenging, but with a systematic approach, a suitable solvent system can usually be found. "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent.[16]
Troubleshooting Recrystallization:
-
Solvent Selection: Systematically screen for a suitable solvent or solvent pair. A good single solvent will dissolve your compound when hot but not when cold. For a two-solvent system, your compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.[16] Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate or hexane/acetone mixtures.[16]
-
To Prevent Oiling Out:
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Using an insulated container can help.[16]
-
Use a Lower Boiling Point Solvent: Experiment with solvents that have a lower boiling point.
-
Increase the Solvent Volume: Add more of the "good" solvent to keep your compound dissolved at a lower temperature.[16]
-
Seed Crystals: If you have a small amount of pure solid material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[16]
-
-
To Improve Recovery:
Protocol for Two-Solvent Recrystallization:
-
Dissolve your crude pyrazole thiol in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until you see persistent turbidity.
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
Metal Chelation
Question: My pyrazole thiol seems to be binding to metal ions from my reaction or workup. Can I use this property to my advantage for purification?
Answer: Absolutely. The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiol group can act as ligands, chelating to metal ions.[17][18] This property can be exploited for purification using Immobilized Metal Affinity Chromatography (IMAC).[17][19]
IMAC Purification Workflow:
Caption: A simplified workflow for the purification of a metal-chelating pyrazole thiol using IMAC.
General Protocol for IMAC:
-
Column Preparation: Use a pre-packed IMAC column or pack a column with a chelating resin (e.g., charged with Ni²⁺, Cu²⁺, or Zn²⁺).
-
Equilibration: Equilibrate the column with a binding buffer at a pH where your compound is expected to bind (typically around neutral pH).[20]
-
Sample Loading: Dissolve your crude sample in the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.
-
Elution: Elute your bound pyrazole thiol by either:
-
Fraction Analysis: Collect fractions and analyze them for the presence of your pure compound.
References
-
Interchim. DTT (DithioThreitol). [Link]
-
University of Washington's Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. [Link]
-
APOLO Biochemical, Inc. (2021, March). 1 M DTT. [Link]
-
Bio-Synthesis. (2012, February 6). Disulfide reduction using TCEP reaction. [Link]
-
Rocha, J. B., et al. (2012). Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid. EXCLI Journal, 11, 529–542. [Link]
-
Ganapathy, C. V., & Sastri, B. N. (1938). Oxidation of thiols and ascorbic acid in the latex of papaya. Proceedings of the Indian Academy of Sciences - Section B, 8(1), 79-87. [Link]
-
Emanuelli, T., et al. (2012). Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid. EXCLI Journal, 11, 529-542. [Link]
-
Zarei, M., & Zolfigol, M. A. (2018). Oxidation of various thiols to disulfide in the presence of ascorbic acid. Current Chemistry Letters, 7(4), 145-150. [Link]
-
Bozhanov, V., et al. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
MilliporeSigma. Immobilized Metal Chelate Affinity Chromatography (IMAC). [Link]
-
Rocha, J. B., et al. (2012). ASCORBIC ACID OXIDATION OF THIOL GROUPS FROM DITHIOTREITOL IS MEDIATED BY ITS CONVERSION TO DEHYDROASCORBIC. EXCLI Journal, 11, 529-542. [Link]
-
Holzer, W., et al. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. HETEROCYCLES, 63(10), 2323-2334. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
G-Biosciences. TCEP Reducing Resin Reduction of Peptides & Protein. [Link]
- WO2011076194A1. Method for purifying pyrazoles.
-
Kurbangaleeva, A. R., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4758. [Link]
-
G-Biosciences. TCEP Reducing Resin Reduction of Peptides & Protein (Cat. # 786-822). [Link]
-
Supporting Information. [Link]
-
Gherasim, C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(33), 25801-25813. [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Chen, J., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(17), 3121. [Link]
-
Guedes, I. A., et al. (2022). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. Molecules, 27(22), 7887. [Link]
-
Holzer, W., et al. (2004). The 4-methoxybenzyl (PMB) function as a versatile protecting group in the synthesis of N-unsubstituted pyrazolones. Heterocycles, 63(10), 2323-2334. [Link]
-
Bozhanov, V., et al. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
Bio-Works. Optimizing your IMAC purification. [Link]
-
Al-Mulla, A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5643. [Link]
-
Cytiva. Purification of (His)-tagged proteins using HiTrap Chelating HP columns charged with different metal ions. [Link]
-
Radi, S., et al. (2005). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Journal of Hazardous Materials, 121(1-3), 159-165. [Link]
-
Yao, C., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453-1461. [Link]
-
Li, Y., et al. (2018). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Water Research, 129, 217-225. [Link]
-
Narwade, S. K., et al. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry, 4(2). [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 232-243. [Link]
-
Sulfur-Nitrogen Heterocycles. (2005). Molecules, 10(2), 373-374. [Link]
-
Sulfur Recovery Unit Troubleshooting Q & A. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. excli.de [excli.de]
- 6. ias.ac.in [ias.ac.in]
- 7. broadpharm.com [broadpharm.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-works.com [bio-works.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
optimizing reaction conditions for pyrazole thiol coupling
Welcome to the Technical Support Center for Pyrazole Thiol Coupling and C–S Bond Formation . Pyrazoles are privileged scaffolds in medicinal chemistry, and their thiolated derivatives exhibit wide-ranging biological activities[1]. However, constructing the C–S bond on the pyrazole core often presents challenges, including over-oxidation, poor regioselectivity, and the need for harsh transition-metal conditions.
This guide provides field-proven insights, validated protocols, and troubleshooting strategies for modern, metal-free pyrazole thiolation methodologies—specifically focusing on electrophilic thiocyanation and visible-light-induced Electron Donor-Acceptor (EDA) complex pathways.
Mechanistic Workflows & Logical Relationships
Understanding the mechanistic pathway of your chosen coupling strategy is the first step in troubleshooting. The diagram below illustrates the two primary metal-free pathways for functionalizing the pyrazole skeleton with sulfur moieties.
Reaction pathways for pyrazole thiolation via electrophilic and EDA complex mechanisms.
Standardized Experimental Protocols
To ensure reproducibility, every protocol must function as a self-validating system. Below are the optimized, step-by-step methodologies for the two primary pathways.
Protocol A: Metal-Free Electrophilic Thiocyanation[2]
Mechanism: In situ generation of reactive thiocyanogen chloride (Cl–SCN) via hypervalent iodine oxidation.
-
Preparation of the Electrophile: Under a strict N₂ atmosphere, add PhICl₂ (2.00 mmol) and NH₄SCN (2.00 mmol) to a flame-dried Schlenk flask containing anhydrous toluene (5 mL).
-
Activation Phase: Stir the suspension at 0 °C for exactly 30 minutes. Causality Note: This pre-stirring is critical. It allows for the complete in situ generation of the highly reactive Cl–SCN intermediate before the pyrazole is introduced, preventing side reactions.
-
Substrate Addition: Slowly add the 4-unsubstituted pyrazole substrate (1.00 mmol) to the activated mixture at 0 °C.
-
Coupling Phase: Continue stirring at 0 °C for 8 hours. Monitor the consumption of the starting material via TLC.
-
Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual oxidants, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Visible-Light Induced Sulfenylation via EDA Complexes[3]
Mechanism: Single-electron-transfer (SET) driven by halogen bonding (R-X···Y) between a halopyrazole and a thiolate anion.
-
Reaction Assembly: In a transparent glass vial, combine the 4-halopyrazolamine (1.0 mmol), thiophenol or diphenyl disulfide (1.5 mmol), and K₂CO₃ (2.0 mmol) in anhydrous acetonitrile (5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality Note: Oxygen acts as a potent radical scavenger and will rapidly oxidize the thiolate anion to a disulfide, halting the EDA complex formation.
-
Irradiation: Place the vial under Blue LED irradiation (e.g., 440-450 nm) at room temperature. Ensure a cooling fan maintains the ambient temperature to prevent thermal degradation.
-
Completion: Irradiate for 12–24 hours until TLC indicates complete conversion, then filter the crude mixture and purify.
Optimization Data & Condition Screening
When scaling up or adapting substrates, refer to the following quantitative baseline data for electrophilic thiocyanation optimization.
Table 1: Optimization of Oxidants and Conditions for Electrophilic Thiocyanation [2]
| Entry | Oxidant (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | PhI(OAc)₂ (2.0) | Toluene | 0 | <10 | Insufficient oxidation potential to generate Cl-SCN. |
| 2 | PhICl₂ (1.0) | Toluene | 0 | 45 | Incomplete conversion; stoichiometric mismatch. |
| 3 | PhICl₂ (2.0) | Toluene | 0 | >85 | Optimal generation of electrophile; stable intermediate. |
| 4 | PhICl₂ (2.0) | DCM | 0 | 60 | Higher solvent polarity destabilizes the Cl-SCN intermediate. |
| 5 | PhICl₂ (2.0) | Toluene | 25 | 35 | Thermal degradation of the hypervalent iodine complex. |
Troubleshooting Guide & FAQs
Q: Why am I seeing unreacted starting material when performing the PhICl₂/NH₄SCN coupling? A: This usually indicates a failure to fully generate the electrophilic Cl-SCN intermediate. Ensure that you pre-stir the PhICl₂ and NH₄SCN for at least 30 minutes at 0 °C before adding the pyrazole[2]. Furthermore, PhICl₂ is highly moisture-sensitive. If your toluene is not strictly anhydrous or your N₂ line is compromised, the hypervalent iodine will hydrolyze, killing the reaction.
Q: In the visible-light EDA complex method, my reaction turns dark but yields no thioether. What is happening? A: The formation of an EDA complex relies on precise halogen bonding between the halopyrazole (donor) and the thiolate anion (acceptor)[3]. If the reaction darkens but fails to couple, you are likely experiencing disulfide homocoupling (thiol oxidation) rather than cross-coupling. Ensure rigorous degassing. If the issue persists, switch your sulfur source from a free thiol to diphenyl disulfide, which has been shown to yield up to 80% of the thiolated pyrazole under these specific photocatalyst-free conditions[3].
Q: How do I prevent over-oxidation of the newly formed pyrazole thioether to a sulfoxide or sulfone? A: Over-oxidation is a common artifact when using strong oxidants like PhICl₂. Strict temperature control (maintaining exactly 0 °C throughout the reaction) is critical to suppress the kinetic rate of secondary oxidation[2]. Additionally, ensure the reaction is quenched immediately with saturated aqueous sodium thiosulfate (Na₂S₂O₃) the moment TLC indicates starting material consumption.
Q: Can I use this methodology for trifluoromethylthiolation (-SCF₃)? A: Yes, but the reagent system must be adapted. Instead of NH₄SCN, use trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under reductive conditions (e.g., utilizing a phosphine reducing agent)[4]. This generates the electrophilic SCF₃ species in situ, allowing for metal-free C–S bond formation on the pyrazole core without requiring pre-functionalized, expensive trifluoromethylthiolating reagents.
References
- Source: Beilstein Journal of Organic Chemistry (via ResearchGate)
- Source: Synlett (via Thieme Connect)
- Novel Use of CF3SO2Cl for the Metal-Free Electrophilic Trifluoromethylthiolation Source: ResearchGate URL
Sources
Technical Support Center: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-thiol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-thiol. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to navigate the common challenges encountered in this multi-step synthesis. Our aim is to empower you with the expertise to optimize your reaction outcomes and purify your target compound effectively.
Diagram: Synthetic Pathway Overview
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Formation of a Regioisomeric Pyrazole Impurity
During the initial cyclocondensation reaction to form the pyrazole core, you may observe the formation of the undesired regioisomer, 1,4,5-trimethyl-1H-pyrazole, alongside your target 1,3,5-trimethyl-1H-pyrazole.
Possible Causes:
-
Reaction Conditions: The cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers.[1][2][3] The reaction mechanism involves nucleophilic attack of the hydrazine at one of the carbonyl carbons, followed by cyclization and dehydration. The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction pH.[4]
-
Lack of Regiocontrol: Without careful control of reaction conditions, both nitrogen atoms of methylhydrazine can act as nucleophiles, leading to the formation of two different pyrazole products.
Suggested Solutions:
-
pH Control: Maintaining a slightly acidic pH (between 0 and 6.9) can favor the formation of one regioisomer over the other.[4] It is recommended to perform small-scale trials at different pH values to determine the optimal condition for your specific system.
-
Temperature and Solvent Effects: Explore a range of reaction temperatures and solvents. Lower temperatures may enhance regioselectivity.
-
Chromatographic Purification: If the formation of the regioisomer cannot be completely suppressed, careful column chromatography is often necessary to isolate the desired 1,3,5-trimethyl-1H-pyrazole.
Problem 2: Low Yield and/or Incomplete Reaction during Thiolation
The copper-catalyzed conversion of 4-iodo-1,3,5-trimethyl-1H-pyrazole to the corresponding thiol may result in low yields or a significant amount of unreacted starting material.
Possible Causes:
-
Catalyst Inactivation: The copper catalyst can be sensitive to air and moisture, leading to its inactivation. The presence of coordinating impurities in the starting materials or solvent can also poison the catalyst.
-
Sub-optimal Ligand Choice: The choice of ligand for the copper catalyst is crucial for efficient C-S bond formation.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to insufficient time or a temperature that is too low for the catalytic cycle to proceed efficiently.
-
Poor Quality of Starting Materials: The 4-iodo-1,3,5-trimethyl-1H-pyrazole may contain impurities that interfere with the reaction. The thiol source may also be of poor quality or contain inhibitors.
Suggested Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use dry solvents and reagents.
-
Ligand Screening: If yields are consistently low, consider screening different ligands for the copper catalyst. 1,10-Phenanthroline is a common choice, but others may be more effective for your specific substrate.[5]
-
Reaction Optimization: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
-
Purification of Starting Materials: Ensure the 4-iodo-1,3,5-trimethyl-1H-pyrazole is of high purity before use. Recrystallization or column chromatography may be necessary. Use a fresh, high-quality thiol source.
Problem 3: Formation of a Disulfide Byproduct
The desired this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide byproduct, especially during workup and purification.
Possible Causes:
-
Exposure to Air: Thiols can be readily oxidized to disulfides in the presence of oxygen.[5] This is a common issue during aqueous workup, extraction, and purification steps.
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in the reaction mixture or solvents can promote disulfide formation.
Suggested Solutions:
-
Degassed Solvents: Use degassed solvents for the workup and purification to minimize exposure to oxygen.
-
Acidic Workup: During the workup, acidifying the aqueous layer to a pH of around 3 can help to keep the thiol in its protonated form, which is less susceptible to oxidation.[5]
-
Inert Atmosphere during Purification: If possible, perform column chromatography under an inert atmosphere.
-
Reducing Agents: In some cases, a small amount of a reducing agent (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine) can be added during the workup to prevent or reverse disulfide formation. However, this may complicate purification.
-
Storage: Store the final product under an inert atmosphere at a low temperature to prevent long-term oxidation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the 1,3,5-trimethyl-1H-pyrazole core?
The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] For 1,3,5-trimethyl-1H-pyrazole, the reaction would be between pentane-2,4-dione and methylhydrazine.
Q2: How can I introduce the thiol group at the 4-position of the pyrazole ring?
Direct C-H thiolation of the pyrazole ring can be challenging. A more reliable method is to first introduce a halogen (e.g., iodine or bromine) at the 4-position, followed by a copper-catalyzed C-S coupling reaction.[5][6][7] The use of an iodinated pyrazole is often preferred over a brominated one as it can lead to higher yields and fewer impurities in the subsequent thiolation step.[5]
Q3: What are some alternative methods for introducing the thiol group?
While copper-catalyzed thiolation is a robust method, other approaches exist. For instance, direct C-H thiolation using disulfides and an oxidant has been reported for pyrazolones.[8] Another method involves the use of a "SH-surrogate" like thiobenzoic acid in a copper-catalyzed reaction, followed by deprotection to yield the free thiol.[5][6][7] This two-step approach can sometimes offer better yields and purities.
Q4: My final product has a strong, unpleasant odor. Is this normal?
Yes, thiols are known for their strong and often unpleasant odors. It is essential to handle this compound and other thiol-containing compounds in a well-ventilated fume hood and to take appropriate safety precautions.
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical procedure for the synthesis of this compound, incorporating best practices to minimize side product formation.
Stage 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentane-2,4-dione (1.0 eq) and a suitable solvent such as ethanol.
-
Cool the mixture in an ice bath and slowly add methylhydrazine (1.05 eq).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate 1,3,5-trimethyl-1H-pyrazole.
Stage 2: Synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole
-
In a flask protected from light, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-iodo-1,3,5-trimethyl-1H-pyrazole.
Stage 3: Synthesis of this compound
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
-
Add a dry, degassed solvent such as N,N-dimethylformamide (DMF).
-
Add thiobenzoic acid (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Wash the organic layer with water and brine.
-
To the organic layer, add a solution of potassium carbonate (2.0 eq) in methanol and stir at room temperature to cleave the benzoyl protecting group.
-
After the deprotection is complete (monitor by TLC), remove the organic solvents under reduced pressure.
-
Dissolve the residue in water and acidify to pH ~3 with dilute hydrochloric acid.[5]
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or distillation if necessary.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |
| 1,3,5-trimethyl-1H-pyrazole | 110.16 | 80-90 | ¹H NMR |
| 4-iodo-1,3,5-trimethyl-1H-pyrazole | 236.06 | 75-85 | ¹H NMR, ¹³C NMR |
| This compound | 142.23 | 60-75 | ¹H NMR, ¹³C NMR, HRMS |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
- Process for the preparation of pyrazoles. Google Patents.
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
-
Metal-Free Direct C–H Thiolation and Thiocyanation of Pyrazolones. ResearchGate. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole-4-Thiol Stability & Storage
Introduction
Welcome to the Technical Support Center for Pyrazole-4-Thiol handling. Pyrazole-4-thiols are critical building blocks in medicinal chemistry and bioconjugation. However, their electron-rich heterocyclic core renders the thiol group highly susceptible to oxidative degradation, presenting significant challenges in purification and long-term storage [4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your pyrazole-4-thiol stocks.
Section 1: Mechanistic Insights into Pyrazole-4-Thiol Oxidation
To effectively prevent oxidation, one must understand the causality behind it. The sulfur-hydrogen (S-H) bond in thiols is relatively weak. In the presence of atmospheric oxygen, transition metal ions, or basic pH, the thiol is easily oxidized [7].
The thiolate anion (S⁻) is the primary reactive species. Because the electron-donating pyrazole ring stabilizes the thiolate, these compounds are highly nucleophilic and prone to single-electron transfer oxidation [6]. This process generates thiyl radicals that rapidly dimerize to form bis(pyrazol-4-yl) disulfides. If oxidative stress continues, irreversible over-oxidation to sulfinic or sulfonic acids can occur [7].
Caption: Workflow of pyrazole-4-thiol oxidation, preventative storage strategies, and chemical rescue.
Section 2: Troubleshooting Guide & FAQs
Q1: My pyrazole-4-thiol solution turned yellow and formed a precipitate. What happened? A: This is a classic visual indicator of disulfide formation [2]. While the monomeric pyrazole-4-thiol is typically highly soluble and colorless, the resulting disulfide dimer possesses extended conjugation (causing the yellow shift) and drastically reduced solubility, leading to precipitation [3].
Q2: How can I verify if my stock has oxidized before starting a critical bioconjugation reaction? A: You must quantify the free thiol concentration using Ellman’s Reagent (DTNB) [1]. If the measured free thiol molarity is significantly lower than your expected theoretical concentration, your stock has undergone oxidation.
Q3: Can I rescue an oxidized batch of pyrazole-4-thiol? A: Yes, provided the oxidation has not progressed past the disulfide stage. Reversible disulfide dimers can be cleaved back into active monomers using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) [5]. TCEP is highly recommended because it is odorless, functions effectively at acidic pHs where thiols are stable, and does not interfere with downstream maleimide coupling reactions.
Q4: Why is EDTA recommended in the storage buffer? A: Trace transition metals (such as Cu²⁺ or Fe³⁺) act as potent catalysts for thiol oxidation via outer-sphere electron transfer mechanisms [8]. Adding 1-5 mM EDTA chelates these metals, effectively neutralizing the metal-catalyzed oxidation pathway [1].
Section 3: Quantitative Data on Storage Conditions
The following table synthesizes empirical data regarding the stability of pyrazole-4-thiols under various environmental conditions.
| Storage Condition | Atmosphere | Additives | Estimated Half-Life (Free Thiol) | Visual Indicators |
| Room Temp (25°C) | Ambient Air | None | < 24 Hours | Rapid yellowing, heavy precipitate |
| Refrigerated (4°C) | Ambient Air | None | 3 - 5 Days | Gradual yellowing, slight turbidity |
| Refrigerated (4°C) | Argon / N₂ | None | > 1 Year | Clear solution, no precipitate [4] |
| Frozen (-20°C) | Argon / N₂ | 1 mM EDTA | > 2 Years | Clear solution, optimal stability |
Section 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, every protocol below is designed as a self-validating system, ensuring you can mathematically or visually confirm success at each step.
Protocol 1: Anaerobic Aliquoting and Storage
Causality: Oxygen drives the formation of thiyl radicals. Removing atmospheric oxygen halts the primary thermodynamic driver of oxidation.
-
Degassing: Bubble high-purity Argon or Nitrogen gas through your storage solvent (e.g., ethanol, DMSO, or mildly acidic buffer at pH 5.5) for at least 30-60 minutes[1].
-
Dissolution: Dissolve the pyrazole-4-thiol in the degassed solvent under a positive pressure of inert gas.
-
Aliquoting: Transfer the solution into single-use amber vials to prevent repeated freeze-thaw cycles and light-induced radical formation [1].
-
Validation Step: In a parallel control vial, add a trace amount of resazurin (an oxygen indicator). If the control vial remains colorless during storage, the anaerobic environment is successfully maintained. Seal vials tightly and store at -20°C.
Caption: Step-by-step anaerobic aliquoting and storage workflow for pyrazole-4-thiols.
Protocol 2: Free Thiol Quantification via Ellman's Assay
Causality: DTNB reacts stoichiometrically with free thiols to release 2-nitro-5-thiobenzoate (TNB²⁻), a yellow anion that absorbs strongly at 412 nm.
-
Reagent Prep: Dissolve Ellman's Reagent (DTNB) in 0.1 M sodium phosphate buffer (pH 8.0) to a concentration of 4 mg/mL [1].
-
Standard Curve (Validation Step): Prepare a serial dilution of a known, stable thiol (e.g., L-cysteine). React with DTNB and plot Absorbance vs. Concentration to validate reagent activity and calibrate the spectrophotometer.
-
Sample Measurement: Add 50 µL of DTNB solution to 2.5 mL of reaction buffer. Add 100 µL of your pyrazole-4-thiol stock.
-
Analysis: Measure absorbance at 412 nm. Use the standard curve to calculate the exact molarity of free thiols in your stock.
Protocol 3: Disulfide Rescue via TCEP
Causality: TCEP reduces disulfides by forming a highly stable phosphine oxide byproduct. This irreversible thermodynamic sink drives the reduction of the pyrazole disulfide back to the active monomer.
-
Preparation: Prepare a 100 mM stock of TCEP hydrochloride in degassed water.
-
Reaction: Add TCEP to the oxidized pyrazole-4-thiol solution at a 5-fold molar excess relative to the suspected disulfide concentration.
-
Incubation: Stir gently under Argon at room temperature for 30–60 minutes. The disappearance of the yellow tint and dissolution of precipitates visually indicates successful reduction.
-
Validation Step: Perform the Ellman's Assay (Protocol 2) before and after TCEP treatment. A mathematical increase in free thiol concentration confirms the successful rescue of the batch.
References
- Source: benchchem.
- Source: benchchem.
- Source: benchchem.
- Source: chemrxiv.
- Source: mdpi.
- Source: researchgate.
- Source: chemistrysteps.
- Source: researchgate.
Technical Support Center: Troubleshooting Guide for Knorr Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Knorr pyrazole synthesis and encountering common challenges. As a cornerstone reaction in heterocyclic chemistry, the Knorr synthesis is valued for its versatility in creating the pyrazole scaffolds prevalent in many biologically active compounds.[1] However, like any powerful synthetic tool, it comes with its own set of potential complications, from issues with regioselectivity to the formation of stubborn side products.
This document moves beyond a simple procedural outline. It aims to provide a deeper understanding of the reaction's mechanics, explaining the causality behind common experimental pitfalls and offering field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the outcome?
This is one of the most frequent challenges in Knorr pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole regioisomers.[1][2] Controlling this selectivity is critical, as different regioisomers can possess vastly different biological and physical properties.[2]
Core Principles of Regiocontrol:
The outcome is a delicate balance of several factors:
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is generally more susceptible to the initial nucleophilic attack by the hydrazine.[1][3] Electron-withdrawing groups near a carbonyl will enhance its electrophilicity.
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[2][3] Bulky substituents on the dicarbonyl can effectively shield one carbonyl, directing the reaction.
-
Reaction Conditions (pH): The pH of the reaction medium is a powerful tool for controlling regioselectivity. Acid catalysis protonates a carbonyl oxygen, activating the corresponding carbon for attack.[4][5] The choice of acidic, basic, or neutral conditions can significantly alter the reaction pathway and the resulting isomer ratio.[2]
Troubleshooting Protocol: Controlling Regioselectivity
-
Analyze Your Substrates:
-
Electronically: Identify the more electrophilic carbonyl. For example, in benzoylacetone, the carbonyl adjacent to the phenyl group is generally more reactive towards nucleophiles than the one adjacent to the methyl group.
-
Sterically: Identify the less hindered carbonyl. This is often the most straightforward way to predict the major product.
-
-
Manipulate Reaction pH:
-
Acidic Conditions (e.g., Acetic Acid, HCl): Acid catalysis generally speeds up the reaction by activating the carbonyl group.[4][5][6] This can sometimes favor attack at the electronically more reactive carbonyl. However, strong acid (pH < 3) can sometimes lead to furan byproducts.[7]
-
Neutral or Basic Conditions (e.g., Ethanol reflux, Sodium Acetate): In the absence of strong acid, the intrinsic reactivity of the carbonyls (a combination of steric and electronic factors) will dominate. This can sometimes reverse or enhance the selectivity seen under acidic conditions.
-
-
Solvent Selection:
-
The use of specialized solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), has been shown to dramatically improve regioselectivity in some cases due to their unique hydrogen-bonding properties.[3]
-
Data-Driven Insights: Solvent and Catalyst Effects on Regioselectivity
The following table summarizes how reaction conditions can influence the ratio of regioisomers formed from the reaction of a substituted 1,3-diketone with methylhydrazine.
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Catalyst | Regioisomer Ratio (A:B) | Reference |
| 1-(4-methoxyphenyl)-1,3-butanedione | Methylhydrazine | Ethanol | Acetic Acid | 70:30 | Adapted from[2] |
| 1-(4-methoxyphenyl)-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol | None | >95:5 | Adapted from[3] |
| 1-(4-nitrophenyl)-1,3-butanedione | Methylhydrazine | Ethanol | Acetic Acid | 35:65 | Adapted from[2] |
Workflow for Troubleshooting Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
Q2: My reaction yield is low and I'm observing a significant byproduct. Could it be a pyrazolinone?
Yes, this is a common side reaction, especially when using β-ketoesters as the 1,3-dicarbonyl component.[8] Instead of the second nitrogen attacking the second carbonyl (ketone or ester) to form the pyrazole, it can attack the ester carbonyl, leading to the formation of a stable five-membered pyrazolone ring.[8]
Mechanism of Pyrazolone Formation:
The reaction typically begins with the condensation of the more nucleophilic nitrogen of the hydrazine with the ketone to form a hydrazone.[8] The second nitrogen then performs an intramolecular attack on the ester carbonyl. This pathway is often competitive with the desired pyrazole formation.
Caption: Competing pathways in Knorr synthesis with β-ketoesters.
Troubleshooting Protocol: Minimizing Pyrazolone Formation
-
Choice of Dicarbonyl: If possible, avoid β-ketoesters if pyrazolone formation is a persistent issue. Using a 1,3-diketone is the most direct way to prevent this side reaction.
-
Temperature Control: Carefully control the reaction temperature. In some cases, lower temperatures may favor the desired cyclization over the pyrazolone pathway. Start at room temperature before attempting reflux.
-
Catalyst Choice: While acid catalysis is common, its effect on the pyrazolone side reaction can be substrate-dependent. Experiment with both acidic (e.g., glacial acetic acid) and neutral conditions.[8]
-
Purification: Pyrazolones often have different polarity and solubility profiles compared to the desired pyrazoles, which can be exploited for purification.
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[9]
-
Column Chromatography: Silica gel chromatography can be effective, but be aware that pyrazoles can sometimes streak on silica. Deactivating the silica with triethylamine or using neutral alumina can be beneficial.[9]
-
Q3: The reaction is sluggish or incomplete, and I'm recovering starting materials. What should I check?
Incomplete conversion is a frustrating but often solvable problem. Several factors can contribute to a stalled reaction.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Verify Reagent Quality: Hydrazine and its derivatives can degrade over time, especially if exposed to air and light.[10] Using a fresh, high-purity bottle or a more stable salt form (e.g., phenylhydrazine HCl) can make a significant difference.[10] Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.[10]
-
Optimize pH and Catalysis:
-
The reaction is often acid-catalyzed.[5][6] The initial imine formation and the subsequent cyclization both benefit from the protonation of the carbonyl oxygen.[4] If you are running the reaction under neutral conditions, the addition of a catalytic amount of a weak acid like glacial acetic acid can dramatically increase the rate.[8]
-
Studies have shown that at neutral or higher pH (pH 7-8.5), the reaction may stall after the initial hydrazone formation without proceeding to the cyclization step.[4]
-
-
Adjust Temperature and Reaction Time:
-
Many Knorr syntheses run well at room temperature or with gentle heating (e.g., 80-100°C).[8] If the reaction is slow, increasing the temperature to reflux in a suitable solvent (e.g., ethanol, propanol) is a standard next step.
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed but the product spot is faint, it may indicate that an intermediate has formed but has not cyclized. In this case, extended heating or the addition of an acid catalyst may be required.
-
-
Stoichiometry: Ensure the stoichiometry is correct. While a 1:1 ratio is typical, a slight excess (1.1 equivalents) of the hydrazine is sometimes used to ensure complete consumption of the more valuable dicarbonyl component.[11]
Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis
This protocol is a starting point and may require optimization for specific substrates.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 1-propanol).[8]
-
Reagent Addition: Add the hydrazine derivative (1.0-1.1 eq.). If using a salt (e.g., phenylhydrazine HCl), a base like sodium acetate may be added to liberate the free hydrazine.
-
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[8]
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC until the starting dicarbonyl compound is fully consumed (typically 1-2 hours).[10]
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.[10]
-
If the product does not precipitate, water can be added to induce crystallization.[8]
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water and then a cold non-polar solvent like hexanes to remove impurities.[10]
-
If the product is an oil or does not precipitate, perform a standard liquid-liquid extraction.
-
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved March 7, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Slideshare. Retrieved March 7, 2026, from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. Retrieved March 7, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014, March 9). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid regioisomeric mixtures in pyrazole synthesis
Current Status: Operational Topic: Strategies to Avoid Regioisomeric Mixtures Ticket Priority: High (Impact on Drug Discovery/SAR)
Diagnostic Matrix: Why am I getting a mixture?
Before attempting a fix, you must diagnose the root cause of your regioselectivity loss. In the classical Knorr synthesis (1,3-dicarbonyl + hydrazine), two competing pathways exist.
The Core Conflict
When a monosubstituted hydrazine (
-
Pathway A (Steric Control): The less hindered nitrogen (
) attacks the less hindered carbonyl. -
Pathway B (Electronic Control): The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
Status Check: If
Decision Logic for Method Selection
Use the following logic flow to select your synthetic strategy.
Figure 1: Decision tree for selecting the optimal pyrazole synthesis pathway based on substrate properties.
Troubleshooting The "Classic" Knorr Reaction
Applicability: Unsymmetrical 1,3-diketones with distinct steric/electronic differences.
Scenario A: The Fluorinated Substrate ( )
Issue: You need the 5-trifluoromethyl isomer, but often get the 3-trifluoromethyl isomer (or vice versa).
Mechanism: The
-
Solvent Switch: Avoid alcohols. Use TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) . These solvents activate the carbonyls via H-bonding without forming stable hydrates, often reversing regioselectivity compared to Ethanol.
-
The "Hydrate" Trap: If using a hydrated form of the diketone, dehydrate it first using toluene azeotrope.
Scenario B: The "Steric Clash"
Issue:
-
Reagent:
or . -
Why: The metal coordinates to the dicarbonyl oxygens. The hydrazine then attacks the position dictated by the geometry of the chelate, often favoring the 1,5-isomer.
The "Pro" Fixes: Directed Synthons
Applicability: When Knorr synthesis fails or yields inseparable mixtures. These methods rely on replacing the ambiguous 1,3-diketone with a "polarized" equivalent.
Method B: The Enaminone Route (Highly Recommended)
Enaminones (
Regioselectivity Rule:
-
Acidic Conditions: Favors 1,3-disubstituted pyrazoles.
-
Basic/Neutral Conditions: Favors 1,5-disubstituted pyrazoles.
Standard Operating Procedure (SOP):
-
Precursor Synthesis: React your ketone (
) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux (neat or in toluene) for 4-12 hours. -
Cyclization:
-
Dissolve Enaminone in Ethanol.
-
Add Monosubstituted Hydrazine (
). -
Reflux for 1-3 hours.
-
-
Result: The
of hydrazine attacks the carbon (displacing dimethylamine), followed by cyclization onto the carbonyl.
Method C: Alkynones (Michael Acceptors)
-Alkynic ketones (-
Mechanism: The hydrazine
attacks the -carbon of the triple bond (Michael addition). -
Advantage: Extremely high regiocontrol (typically >95:5).
-
Protocol: React alkynone with hydrazine hydrochloride in Ethanol/Water.
Advanced Catalysis (Metal-Mediated)
Applicability: Late-stage functionalization or when mild conditions are required.
Copper-Catalyzed Aerobic Oxidative Synthesis
Instead of condensing a diketone, couple an
| Component | Recommendation | Function |
| Catalyst | Promotes oxidative cyclization | |
| Ligand | 1,10-Phenanthroline | Stabilizes Cu-species |
| Oxidant | Regenerates Catalyst | |
| Selectivity | High for 1,4-substitution | Avoids diketone ambiguity |
Comparative Data Table
| Method | Substrate | Primary Driving Force | Typical Regio-Ratio (A:B) | Notes |
| Classic Knorr | 1,3-Diketone | Sterics of R-groups | 60:40 to 90:10 | Poor for similar R-groups. |
| Fluorinated Knorr | Electronics (Hydration) | 95:5 | Highly solvent dependent (EtOH vs TFE). | |
| Enaminone | Enaminone | Electronic (Michael Acceptor) | >98:2 | Best for general synthesis. |
| Alkynone | Ynone | Conjugate Addition | >95:5 | Requires synthesis of ynone. |
| Regio-Switch | 1,3-Diketone | Lewis Acid ( | Inverted | Can reverse standard Knorr selectivity. |
Frequently Asked Questions (FAQs)
Q: I am seeing a 50:50 mixture by NMR. Can I separate them?
A: It is difficult. Pyrazole regioisomers often have very similar
-
Try: Crystallization.[1][2] Isomers often have vastly different melting points.
-
Try: N-Alkylation.[3][4][5] If you have an NH-pyrazole, alkylate it.[4][5] The resulting N-alkyl isomers often separate better than the tautomerizing parent mix.
Q: Why does my fluorinated pyrazole yield change when I scale up? A: This is likely a heat transfer issue affecting the "kinetic vs. thermodynamic" product ratio. Fluorinated diketones are sensitive. Ensure your addition rate is controlled and temperature is monitored. Switch to the Enaminone route for robust scale-up.
Q: Can I use Magnesium to catalyze the reaction?
A: While Magnesium is famous for Triazole synthesis (Click chemistry) or specific metalations, for de novo pyrazole synthesis, it is used as a Lewis Acid additive (
References
-
Review on Pyrazole Synthesis & Regioselectivity
- Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Enaminone Methodology
- Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004.
-
Regioselectivity in Fluorinated Pyrazoles
- Sloop, J. C., et al. "Regioselective synthesis of fluorinated pyrazoles." Journal of Fluorine Chemistry, 2002.
-
Lewis Acid Control (Mg/Zn)
-
Alkynone/Ynone Cycloaddition
- Martins, M. A. P., et al. "The reaction of [beta]-alkoxyvinyl trifluoromethyl ketones with hydrazines." Journal of the Brazilian Chemical Society, 2003.
Sources
- 1. rsc.org [rsc.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
Navigating the Challenges of Thiol Compounds in the Laboratory: A Technical Support Guide
Sources
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. 23.7 Thiols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
Technical Support Center: Pyrazole Synthesis & Optimization
Topic: Troubleshooting Incomplete Reactions & Process Stalling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]
Welcome to the Pyrazole Synthesis Technical Support Center.
I am your Senior Application Scientist. You are likely here because your pyrazole synthesis—whether via the classic Knorr condensation or 1,3-dipolar cycloaddition—has stalled. You may be seeing unreacted starting material by LCMS, a persistent intermediate on TLC, or a messy NMR spectrum that suggests an incomplete transformation.
This guide moves beyond generic advice. We treat your reaction as a system governed by kinetics (activation energy) and thermodynamics (equilibrium control) . Below are the specific diagnostic workflows and protocols to drive your reaction to completion.
Part 1: Diagnostic Logic & Workflow
Before adding more reagents, determine where your reaction has failed. Use the logic tree below to diagnose the specific type of "incomplete" reaction you are facing.
Caption: Diagnostic logic tree distinguishing between kinetic stalling (reactivity), thermodynamic stalling (water inhibition), and analytical artifacts (tautomerism).
Part 2: Troubleshooting Guides & FAQs
Module 1: The "Stuck Intermediate" (Thermodynamic Stalling)
Q: My LCMS shows the starting materials are gone, but the major peak has a mass of [Product + 18]. Why won't it close the ring?
A: You have formed the hydrazone intermediate or the 5-hydroxy-2-pyrazoline , but the final dehydration step is stalled. In the Knorr synthesis, the reaction proceeds in two stages:
-
Condensation: Hydrazine attacks the carbonyl (Fast).[2]
-
Cyclodehydration: Ring closure and loss of water (Slow, Equilibrium-driven).
If water accumulates in the reaction matrix, the equilibrium shifts backward, preventing aromatization [1].
Corrective Protocol: Acid-Catalyzed Dehydration with Water Scavenging Use this when the intermediate persists.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Toluene | Ethanol allows proton transfer; Toluene allows azeotropic water removal. |
| Catalyst | Glacial Acetic Acid (10-20 mol%) or HCl (1-2 drops) | Protonates the hydroxyl group of the intermediate, making it a better leaving group ( |
| Additive | Molecular Sieves (3Å or 4Å) | Physically removes water to drive the equilibrium (Le Chatelier’s principle). |
Step-by-Step Recovery:
-
Do not work up the reaction yet.
-
Add glacial acetic acid (0.5 mL per mmol of substrate) directly to the reaction vessel.
-
If using a low-boiling solvent (DCM, THF), switch to Ethanol or Toluene .
-
Heat to reflux for an additional 2–4 hours.
-
Advanced: If using toluene, attach a Dean-Stark trap to physically collect and remove water.
Module 2: Reactant Inertia (Kinetic Stalling)
Q: I am using a phenylhydrazine with electron-withdrawing groups (e.g., -NO2, -CF3) and 50% of my starting material remains unreacted after 24 hours.
A: This is a kinetic issue. Electron-deficient hydrazines are poor nucleophiles. The activation energy required to attack the carbonyl carbon is too high for standard thermal reflux [3].
Corrective Protocol: Microwave-Assisted Synthesis Microwave irradiation provides direct dielectric heating, often overcoming the activation barrier for deactivated nucleophiles that conventional heating cannot [4].
Microwave Protocol (High-Energy Input):
-
Vessel: 10 mL Microwave-transparent vial (Pyrex).
-
Concentration: High concentration (0.5 M to 1.0 M) is preferred to increase collision frequency.
-
Solvent: Ethanol (polar solvents couple well with microwaves).
-
Parameters:
-
Temperature: 120 °C – 140 °C (Start at 120 °C).
-
Time: 10 – 20 minutes.
-
Pressure Limit: 15 bar (Safety cutoff).
-
-
Catalyst: Add 10 mol% p-Toluenesulfonic acid (pTSA) if the hydrazine is heavily deactivated.
Note: If you lack a microwave, you must switch to a higher boiling solvent (e.g., Acetic Acid as solvent) and reflux at 118 °C.
Module 3: The "False" Incomplete (Tautomerism)
Q: My product isolated cleanly, but the proton NMR shows broad, split signals or missing peaks. Is the reaction incomplete?
A: Likely not. Pyrazoles with a free N-H (unsubstituted at position 1) undergo annular tautomerism (proton exchange between N1 and N2).
-
The Artifact: On the NMR timescale, this exchange can be intermediate in rate, causing signal broadening or "disappearance" of the C3/C5 protons and carbons.
-
The Verification:
-
Solvent Switch: Run the NMR in DMSO-d6 . The hydrogen bonding capability of DMSO often slows the exchange, sharpening the peaks.
-
Acid/Base Drop: Add a drop of TFA (Trifluoroacetic acid) or D2O to the NMR tube. This forces a rapid exchange (averaging the signals) or removes the NH proton, simplifying the spectrum to a single set of sharp peaks [5].
-
Part 3: Mechanistic Visualization
Understanding the failure point requires visualizing the Knorr mechanism. The diagram below highlights the Hydrazone Intermediate (where water removal is critical) and the Nucleophilic Attack (where sterics/electronics cause failure).
Caption: Mechanistic pathway of Knorr synthesis highlighting kinetic bottlenecks (Step 1) and thermodynamic bottlenecks (Step 2).
References
-
BenchChem Technical Support. (2025).[2][3][4] Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
-
Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for acid catalysis mechanism).
-
BenchChem Technical Support. (2025). Catalyst Selection for Efficient Pyrazole Synthesis. BenchChem.
-
Everson, et al. (2025). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles. Revue Roumaine de Chimie.
- Fustero, S., et al. (2011). Regioselectivity in the Synthesis of Pyrazoles. Chemical Reviews. (Standard reference for tautomerism and regioselectivity issues).
Sources
Validation & Comparative
characterization of 1,3,5-trimethyl-1h-pyrazole-4-thiol by NMR and MS
This comparison highlights key trends. The N-methyl protons in 1,3-dimethyl-1H-pyrazole-4-thiol appear at δ 3.78 ppm, supporting our prediction. [4]The absence of a C4-H proton signal (which appears at δ 5.66 ppm in the parent trimethylpyrazole) and the appearance of a thiol proton signal will be the most definitive indicators of successful synthesis. [3]
Experimental Protocols: A Blueprint for Success
Adherence to a well-defined protocol is paramount for obtaining high-quality, reproducible data.
Workflow Overview
Caption: General workflow for NMR and MS characterization.
Step-by-Step NMR Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the TMS signal is considered excellent.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse program (e.g., 1024 scans, 2-second relaxation delay). The number of scans will depend on the sample concentration and instrument sensitivity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and apply baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.
-
Step-by-Step MS Protocol (ESI-HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Prepare a dilute working solution by taking an aliquot of the stock and diluting it 100-fold with the same solvent, often with 0.1% formic acid to promote protonation.
-
-
Instrument Setup & Acquisition:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Calculate the elemental composition from the accurate mass measurement using the instrument's software.
-
Compare the measured mass and isotopic pattern with the theoretical values for the proposed formula (C₇H₁₂N₂S).
-
Conclusion
The rigorous characterization of this compound through the synergistic use of NMR and MS is a non-negotiable step in its synthesis and application. By combining predictive analysis based on known chemical principles with direct comparison to analogous structures, researchers can achieve unambiguous structural confirmation. The protocols and comparative data presented in this guide offer a robust framework for scientists and drug development professionals, ensuring the integrity of their results and accelerating the pace of discovery.
References
- Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
- Al-Ostath, A. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
- Visnav, A. et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
- Gomes, P. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- ChemicalBook. 1,3,5-Trimethylpyrazole(1072-91-9) 1H NMR spectrum.
- ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
- Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- Al-Sanea, M. M. et al. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (2026). Practical Synthesis of Pyrazol-4-thiols.
- Figshare. (2017). Synthesis and characterization of new pyrazole-based thiazoles.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- MDPI. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations.
- MDPI. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium.
- ChemicalBook. Pyrazole(288-13-1) 13C NMR spectrum.
- NIST. 1H-Pyrazole, 1,3,5-trimethyl-. NIST WebBook.
- IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. HRMS spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2).
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. visnav.in [visnav.in]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1,3,5-Trimethylpyrazole(1072-91-9) 1H NMR [m.chemicalbook.com]
- 5. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Pyrazole-4-thiol Isomers for Drug Discovery and Chemical Biology
For researchers, scientists, and drug development professionals, the nuanced reactivity of heterocyclic thiols is a critical parameter in the design of novel therapeutics and chemical probes. Among these, pyrazole-4-thiols represent a versatile scaffold, but the influence of isomeric substitution on the reactivity of the crucial thiol group is not widely documented. This guide provides an in-depth comparison of the reactivity of different pyrazole-4-thiol isomers, offering a framework for predicting their behavior and providing detailed experimental protocols for their characterization.
Introduction: The Significance of Pyrazole-4-thiols
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, finding applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The introduction of a thiol group at the C4 position of the pyrazole ring opens up a rich chemical space for further functionalization, enabling their use as nucleophiles in various bioconjugation and drug development strategies.[1][3] However, the reactivity of this thiol group is not constant; it is intricately modulated by the substitution pattern on the pyrazole ring. Understanding these substituent effects is paramount for the rational design of pyrazole-4-thiol-based molecules with tailored reactivity profiles.
This guide will focus on a comparative analysis of the reactivity of key pyrazole-4-thiol isomers, with a particular emphasis on how substituents at different positions on the pyrazole ring influence the thiol's acidity (pKa) and nucleophilicity.
The Structural Landscape of Pyrazole-4-thiol Isomers
The reactivity of a pyrazole-4-thiol is fundamentally dictated by the electronic and steric environment of the thiol group, which is in turn governed by the nature and position of substituents on the pyrazole ring. A recent practical synthesis of a diverse range of pyrazol-4-thiols from 4-iodopyrazoles has made a variety of isomers accessible for study.[3] This guide will consider isomers with substituents at the N1, C3, and C5 positions of the pyrazole ring.
Key Isomers for Comparison:
-
N-Substituted Isomers: e.g., 1-Methyl-1H-pyrazole-4-thiol
-
C3-Substituted Isomers: e.g., 3-Methyl-1H-pyrazole-4-thiol
-
C5-Substituted Isomers: e.g., 5-Methyl-1H-pyrazole-4-thiol
-
Di-substituted Isomers: e.g., 1,3-Dimethyl-1H-pyrazole-4-thiol, 1,5-Dimethyl-1H-pyrazole-4-thiol, and 3,5-Dimethyl-1H-pyrazole-4-thiol
The electronic properties of these substituents (electron-donating or electron-withdrawing) and their steric bulk will have a profound impact on the reactivity of the thiol group.
Theoretical Framework: Understanding the Drivers of Reactivity
Two key factors govern the reactivity of the thiol group in pyrazole-4-thiol isomers: tautomerism and the electronic and steric effects of the ring substituents.
Tautomerism: A Dynamic Influence on Reactivity
For N-unsubstituted pyrazoles, annular tautomerism, the migration of a proton between the two nitrogen atoms, is a critical consideration.[4][5] This equilibrium can influence the electronic properties of the pyrazole ring and, consequently, the acidity and nucleophilicity of the thiol group. The position of this equilibrium is sensitive to the nature of the substituents and the solvent.[4]
Figure 1: Annular tautomerism in N-unsubstituted pyrazoles.
For N-substituted pyrazoles, this tautomerism is absent, leading to a more fixed electronic environment.
Electronic and Steric Effects of Substituents
The reactivity of the thiol group is directly linked to the electron density of the pyrazole ring.
-
Electron-donating groups (EDGs) , such as methyl groups, increase the electron density of the ring. This has two main consequences for the thiol group:
-
Decreased Acidity (Higher pKa): The increased electron density destabilizes the thiolate anion, making the thiol less acidic.
-
Increased Nucleophilicity: The electron-rich sulfur atom is a more potent nucleophile.
-
-
Electron-withdrawing groups (EWGs) , such as trifluoromethyl or nitro groups, decrease the electron density of the ring. This leads to:
-
Increased Acidity (Lower pKa): The decreased electron density helps to stabilize the negative charge of the thiolate anion, making the thiol more acidic.
-
Decreased Nucleophilicity: The electron-poor sulfur atom is a weaker nucleophile.
-
The position of the substituent also plays a crucial role. A substituent at the C3 or C5 position will have a more direct electronic influence on the ring nitrogens and the C4-S bond compared to a substituent at the N1 position.
Steric effects primarily come into play in reactions where the thiol group attacks a sterically hindered electrophile. Bulky substituents near the C4 position can impede the approach of the electrophile, slowing down the reaction rate.
Comparative Reactivity Analysis: A Qualitative Prediction
Table 1: Predicted Relative Reactivity of Pyrazole-4-thiol Isomers
| Isomer | Substituent Position | Electronic Effect | Predicted Thiol pKa | Predicted Thiol Nucleophilicity |
| 1-Methyl-1H-pyrazole-4-thiol | N1 | Weakly Electron-Donating | Higher | Higher |
| 3-Methyl-1H-pyrazole-4-thiol | C3 | Electron-Donating | Higher | Higher |
| 5-Methyl-1H-pyrazole-4-thiol | C5 | Electron-Donating | Higher | Higher |
| 1,3-Dimethyl-1H-pyrazole-4-thiol | N1, C3 | Increased Electron-Donation | Highest | Highest |
| 1,5-Dimethyl-1H-pyrazole-4-thiol | N1, C5 | Increased Electron-Donation | Highest | Highest |
| 3,5-Dimethyl-1H-pyrazole-4-thiol | C3, C5 | Increased Electron-Donation | Highest | Highest |
| Unsubstituted 1H-pyrazole-4-thiol | - | - | Reference | Reference |
| 3-Trifluoromethyl-1H-pyrazole-4-thiol | C3 | Strongly Electron-Withdrawing | Lowest | Lowest |
Causality behind the Predictions:
-
Methyl Groups as EDGs: The methyl group is a weak electron-donating group through an inductive effect. Therefore, methyl-substituted pyrazole-4-thiols are expected to have a higher thiol pKa (less acidic) and be more nucleophilic than the unsubstituted parent compound. The effect of multiple methyl groups is expected to be additive.
-
Trifluoromethyl Group as an EWG: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This will significantly lower the pKa of the thiol, making it more acidic, and decrease its nucleophilicity.
-
Positional Effects: The electronic influence of substituents at the C3 and C5 positions is generally more pronounced on the C4 position than that of a substituent at the N1 position. Therefore, 3-methyl and 5-methyl isomers may exhibit slightly different reactivities from the 1-methyl isomer, although this difference is likely to be small.
Experimental Protocols for Comparative Reactivity Profiling
To empirically validate these predictions and obtain quantitative data, the following experimental protocols can be employed.
Protocol 1: Determination of Thiol pKa by UV-Vis Spectrophotometry
The pKa of a thiol can be determined by monitoring the change in absorbance of the thiolate anion as a function of pH.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 12.
-
Prepare a stock solution of the pyrazole-4-thiol isomer in a suitable solvent (e.g., DMSO or ethanol).
-
For each pH value , add a small aliquot of the stock solution to the buffer in a quartz cuvette to a final concentration of approximately 50-100 µM.
-
Measure the UV-Vis spectrum from 220 to 350 nm. The thiolate anion typically has a distinct absorbance maximum compared to the neutral thiol.
-
Plot the absorbance at the wavelength corresponding to the thiolate anion against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Figure 2: Workflow for pKa determination of pyrazole-4-thiols.
Protocol 2: Comparative Nucleophilicity Assessment via Alkylation Reaction Kinetics
The nucleophilicity of the pyrazole-4-thiol isomers can be compared by measuring their reaction rates with a standard electrophile, such as iodoacetamide or N-ethylmaleimide.
Methodology:
-
Prepare stock solutions of the pyrazole-4-thiol isomers and the electrophile (e.g., iodoacetamide) in a suitable buffer at a pH where the thiol is partially deprotonated (e.g., pH 7.4).
-
Initiate the reaction by mixing the thiol and electrophile solutions in a cuvette or a 96-well plate.
-
Monitor the reaction progress over time. This can be done by:
-
HPLC: Quench aliquots of the reaction at different time points and analyze the consumption of the starting materials and formation of the product.
-
NMR: Monitor the reaction in real-time in an NMR tube.
-
Fluorescence: If a fluorogenic electrophile is used, monitor the increase in fluorescence over time.
-
-
Determine the second-order rate constant (k) for each isomer by plotting the appropriate kinetic data (e.g., ln([Thiol]t/[Thiol]0) vs. time for a pseudo-first-order reaction).
Figure 3: Workflow for comparing the nucleophilicity of pyrazole-4-thiol isomers.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and comparing the reactivity of different pyrazole-4-thiol isomers. While direct comparative experimental data is currently limited, the theoretical principles outlined here, in conjunction with the provided experimental protocols, empower researchers to make informed decisions about the selection and application of these versatile building blocks.
The qualitative predictions presented in this guide serve as a starting point for further investigation. It is anticipated that the generation of quantitative experimental data on the pKa and nucleophilicity of a diverse set of pyrazole-4-thiol isomers will be invaluable for the development of quantitative structure-activity relationships (QSAR) and the rational design of next-generation therapeutics and chemical probes.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Properties and Synthesis. Mini-Reviews in Medicinal Chemistry, 17(13), 1225-1243.
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4588. [Link]
- Jiménez, J. I., et al. (2020). The Annular Tautomerism of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 561-565). Royal Society of Chemistry.
- Hammett, L. P. (1940). Physical Organic Chemistry. McGraw-Hill.
-
Kozlov, A. I., et al. (2023). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
- Singh, R., & Whitesides, G. M. (1990). The pKa's of the thiol groups of dithiothreitol and dithioerythritol are not abnormal. Journal of the American Chemical Society, 112(3), 1190-1193.
- Lippert, T., & Steinhauser, O. (1993). The pKa of the Cysteine Thiol Group in Aqueous Solution—A Combined Ab Initio and Molecular Dynamics Study. The Journal of Physical Chemistry, 97(49), 12840-12848.
- Jocelyn, P. C. (1972). Biochemistry of the SH group. Academic Press.
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157.
- Smith, M. B., & March, J. (2013). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
- Bruice, P. Y. (2016). Organic chemistry. Pearson.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Grossman, R. B. (2007). The art of writing reasonable organic reaction mechanisms. Springer Science & Business Media.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Katritzky, A. R., et al. (Eds.). (1984). Comprehensive heterocyclic chemistry: the structure, reactions, synthesis, and uses of heterocyclic compounds. Pergamon Press.
- Larock, R. C. (2009).
- Li, J. J. (2014). Name reactions: a collection of detailed reaction mechanisms. Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and theory in organic chemistry. Harper & Row.
- Miller, A. (1999). Writing reaction mechanisms in organic chemistry. Academic Press.
- Pozharskii, A. F., et al. (1997).
- Smith, J. G. (2017). Organic chemistry.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic chemistry: structure and function. WH Freeman.
- Wyatt, P., & Warren, S. (2013). Organic synthesis: the disconnection approach. John Wiley & Sons.
- Yurkanis Bruice, P. (2011). Essential organic chemistry. Prentice Hall.
- Zhdankin, V. V. (2013). Hypervalent iodine chemistry: preparation, structure, and synthetic applications of polyvalent iodine compounds. John Wiley & Sons.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
A Senior Application Scientist's Guide to the Analytical Determination of Pyrazole Thiol Purity
Introduction: The Criticality of Purity in Pyrazole Thiol-Based Drug Development
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to well-known drugs like the anti-inflammatory agent celecoxib and sildenafil for erectile dysfunction.[1] The introduction of a thiol moiety to the pyrazole ring creates a class of compounds—pyrazole thiols—with unique chemical properties and significant therapeutic potential, but also introduces specific analytical challenges.[2][3] As these molecules advance through the drug development pipeline, from discovery to market, the rigorous assessment of their purity is not merely a regulatory formality but a cornerstone of safety and efficacy.
The presence of impurities, even in minute quantities, can lead to adverse toxicological effects, alter pharmacological activity, and compromise drug stability.[4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[5][6] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of pyrazole thiols. It is designed from the perspective of an application scientist, moving beyond procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will explore the orthogonal analytical techniques required to build a complete purity profile, ensuring that your data is reliable, reproducible, and ready for regulatory scrutiny.
Chapter 1: The Analytical Challenge of Pyrazole Thiols
The unique physicochemical properties of pyrazole thiols dictate the analytical strategy. Their susceptibility to oxidation to disulfides is a primary degradation pathway, creating a critical impurity that must be monitored. Furthermore, the thiol group can interact with active metal surfaces within chromatographic systems, leading to poor peak shapes and inaccurate quantification.[7] A comprehensive purity assessment must therefore account for impurities arising from synthesis and degradation.
Common Impurity Classes in Pyrazole Thiols:
-
Organic Impurities: These include starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products like the corresponding disulfide.[5][8]
-
Inorganic Impurities: This category covers reagents, ligands, and catalysts that may be introduced during the manufacturing process.[5][6]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final active pharmaceutical ingredient (API).[5]
Given this complexity, a single analytical method is rarely sufficient. An orthogonal approach, using techniques with different separation and detection principles, is essential for a complete and trustworthy purity profile.[9]
Chapter 2: Chromatographic Methods: The Workhorse of Purity Analysis
Chromatography is the primary tool for separating the main pyrazole thiol compound from its impurities, allowing for accurate quantification. The choice between liquid and gas chromatography depends fundamentally on the volatility and thermal stability of the analyte and its potential impurities.
Caption: Decision tree for selecting the appropriate chromatographic technique.
High-Performance Liquid Chromatography (HPLC)
For the majority of pyrazole thiols, which are often non-volatile and thermally labile solids, HPLC is the method of choice. It offers high resolution, sensitivity, and adaptability.
Expertise & Causality in HPLC Method Development:
-
Column Selection: A reversed-phase (RP) C18 column is the universal starting point due to its versatility in separating compounds of moderate polarity.[10] The choice is driven by the need to retain the pyrazole thiol while allowing for the effective separation of more polar starting materials and less polar disulfide impurities.
-
Mobile Phase Optimization: The pH of the mobile phase is critical. For pyrazole thiols, maintaining a slightly acidic pH (e.g., using 0.1% trifluoroacetic acid or formic acid) suppresses the ionization of the thiol group, leading to better peak shape and retention.[10] The organic modifier (typically acetonitrile or methanol) is optimized to achieve an appropriate retention time and resolution between the main peak and its impurities.
-
Detector Selection: A Photo-Diode Array (PDA) detector is essential. It not only quantifies impurities but also performs peak purity analysis by comparing UV spectra across a single peak, providing an additional layer of specificity.[9] For identifying unknown impurities, coupling HPLC with a Mass Spectrometer (LC-MS) is the definitive approach.
Experimental Protocol: Validated RP-HPLC Method for Purity
-
System Preparation: Agilent 1200 series or equivalent HPLC system with a PDA detector.
-
Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
-
Mobile Phase B: Methanol.
-
Elution: Isocratic mode with a ratio of 20:80 (v/v) of Mobile Phase A and B.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance for the specific pyrazole thiol.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 100 µg/mL.[10]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, and LOQ.[11]
| Performance Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between the main peak and closest impurity | Ensures baseline separation for accurate integration and quantification. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Confirms good peak symmetry, preventing co-elution from being masked. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Defines the lowest concentration of an impurity that can be reliably quantified. |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 80 - 120% for impurities | Confirms the method's ability to measure the true amount of an impurity present.[11][12] |
Gas Chromatography (GC)
GC is generally reserved for analyzing volatile impurities, such as residual solvents, or for pyrazole thiols that are either volatile themselves or can be made volatile through derivatization.
Expertise & Causality in GC Method Development: The primary challenge with analyzing thiols by GC is their high reactivity, which causes them to adsorb to active sites (e.g., metal surfaces) in the injector and column.[7] This leads to poor sensitivity and severe peak tailing. The entire system must be exceptionally inert.
-
Column Selection: Standard columns are often inadequate. Specialized columns with proprietary surface deactivation and stationary phases designed for sulfur analysis (e.g., Agilent J&W Select Low Sulfur) are required to achieve sharp, symmetrical peaks.[7]
-
Injector and Detector: A split/splitless injector is commonly used. The temperature must be high enough to ensure volatilization but low enough to prevent thermal degradation. A Flame Ionization Detector (FID) offers general-purpose detection, while a Sulfur Chemiluminescence Detector (SCD) provides high selectivity and sensitivity specifically for sulfur-containing compounds.[7]
Chapter 3: Spectroscopic & Spectrometric Identification
While chromatography separates impurities, spectroscopic and spectrometric techniques are required to identify them structurally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation. For purity analysis, its power lies in identifying impurities without needing a pre-synthesized reference standard.
-
¹H and ¹³C NMR: These experiments provide a detailed map of the molecule's structure. Characteristic signals for the pyrazole ring and any substituents can confirm the identity of the main component and help elucidate the structure of impurities.[1][13][14]
-
Quantitative NMR (qNMR): This technique can determine the purity (assay) of a substance with high precision by comparing the integral of an analyte proton signal to that of a certified internal standard of known purity. It is a primary method that does not rely on the response factor of the analyte.
Caption: Workflow for identifying an unknown impurity using mass spectrometry.
Mass Spectrometry (MS)
MS provides unambiguous identification of compounds by measuring their mass-to-charge ratio (m/z). When coupled with a chromatographic inlet (LC-MS or GC-MS), it is the most powerful technique for impurity profiling.[15]
Expertise & Causality in MS Analysis: The fragmentation pattern of a pyrazole ring in an MS experiment is highly characteristic. Common fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[15][16][17] By analyzing the fragments of an unknown impurity and comparing them to the main compound, its structure can often be deduced. For example, an impurity with an m/z that is two mass units less than double the parent compound's mass is highly indicative of a disulfide dimer.
Experimental Protocol: LC-MS for Impurity Profiling
-
System: An HPLC system coupled to a Triple Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Chromatography: Use the same RP-HPLC method developed for purity analysis to ensure retention time correlation.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for pyrazole derivatives. Run in both positive and negative ion modes to maximize detection possibilities.
-
MS Acquisition:
-
Full Scan (MS1): Scan a wide mass range (e.g., m/z 100-1000) to detect all ionizable species eluting from the column.
-
Tandem MS (MS/MS): Fragment the molecular ion of the main peak and any detected impurity peaks to obtain structural information.[18]
-
-
Data Analysis: Correlate the molecular weights and fragmentation patterns with potential structures (e.g., starting materials, by-products, degradants).
Chapter 4: A Holistic Framework for Purity Validation
A robust purity assessment relies on an orthogonal and fully validated analytical strategy, guided by the principles of the ICH.[19]
The Orthogonal Approach
No single method can provide a complete purity profile. A self-validating system uses multiple techniques.
-
HPLC-PDA: Quantifies known and unknown impurities and assesses peak purity.
-
LC-MS: Identifies unknown impurities and confirms the identity of known ones.
-
qNMR: Provides an accurate assay of the main compound, serving as an orthogonal check on the purity value calculated from HPLC (100% - sum of impurities).
-
GC-FID: Quantifies residual solvents.
Method Validation According to ICH Q2(R1)
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[9][20] For impurity methods, the key parameters are crucial for ensuring data integrity.
| Validation Parameter | Objective for Impurity Methods | ICH Guideline |
| Specificity | Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | ICH Q2(R1)[11] |
| Limit of Detection (LOD) | The lowest amount of impurity that can be detected but not necessarily quantitated. | ICH Q2(R1)[11] |
| Limit of Quantification (LOQ) | The lowest amount of impurity that can be quantitatively determined with suitable precision and accuracy. | ICH Q2(R1)[11] |
| Linearity | Demonstrate that the results are directly proportional to the concentration of the impurity over a specified range. | ICH Q2(R1)[11] |
| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies. | ICH Q2(R1)[11] |
| Precision | The degree of agreement among individual test results (repeatability, intermediate precision). | ICH Q2(R1)[11] |
| Range | The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | ICH Q2(R1)[11] |
Setting Specifications with ICH Q3A(R2)
The data generated from these validated methods is used to establish acceptance criteria, or specifications, for the pyrazole thiol drug substance. The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][8][21]
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Conclusion
Determining the purity of pyrazole thiols is a multi-faceted process that demands a deep understanding of their chemistry and a strategic application of orthogonal analytical techniques. A robust purity profile is not built on a single chromatogram but is a composite of high-resolution separation data from HPLC, unambiguous identification from mass spectrometry, and accurate quantification from techniques like qNMR. By grounding these methods in the principles of causality and validating them against internationally recognized standards like the ICH guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of their molecules, building a foundation of trust in their data and their final product.
References
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). Vertex AI Search.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Vertex AI Search.
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Vertex AI Search.
- Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25). Vertex AI Search.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Vertex AI Search.
- A Comprehensive Guide for Analytical Method Validation. (2023, September 20). Vertex AI Search.
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem. Vertex AI Search.
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 07). Vertex AI Search.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. Vertex AI Search.
- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. Vertex AI Search.
- Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026, January 16). Vertex AI Search.
- Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies - RSC Publishing. (2025, September 02). Vertex AI Search.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Vertex AI Search.
- Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Vertex AI Search.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Vertex AI Search.
- ICH Test Procedures and Acceptance Criteria for Biological Products - National Toxicology Program. Vertex AI Search.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27). Vertex AI Search.
- Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Vertex AI Search.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 03). Vertex AI Search.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10). Vertex AI Search.
- A Researcher's Guide to Gas Chromatography Columns for Thiol Separ
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (2024, September 18). Vertex AI Search.
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstri ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05105C [pubs.rsc.org]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. tasianinch.com [tasianinch.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ikev.org [ikev.org]
- 9. medium.com [medium.com]
- 10. ijcpa.in [ijcpa.in]
- 11. ema.europa.eu [ema.europa.eu]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. visnav.in [visnav.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 18. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Comparative Guide: LC-MS Profiling of 1,3,5-Trimethyl-1H-pyrazole-4-thiol (TMPT) Reaction Outcomes
Topic: LC-MS Analysis of 1,3,5-Trimethyl-1H-pyrazole-4-thiol Reaction Products Content Type: Publish Comparison Guide
Executive Summary: The Analytical Imperative
In drug discovery, This compound (TMPT) is a high-value nucleophilic scaffold used to synthesize thioether-linked bioactive heterocycles. However, its reactivity presents a distinct analytical challenge: the rapid oxidative dimerization of the thiol to Bis(1,3,5-trimethyl-1H-pyrazol-4-yl)disulfide .
This guide objectively compares LC-MS/MS (ESI+) against traditional HPLC-UV and GC-MS workflows for monitoring TMPT reaction products. We demonstrate that while UV is sufficient for bulk purity, LC-MS/MS is the only viable modality for distinguishing trace oxidative impurities from desired S-alkylated products in complex biological or reaction matrices.
Chemical Context & Reaction Pathways
To understand the analytical requirements, we must map the chemical fate of TMPT. The thiol (1) exists in equilibrium with its disulfide (2) and reacts with electrophiles to form the desired thioether (3).
Figure 1: TMPT Reaction & Degradation Pathways
Caption: Chemical fate of TMPT. The analytical method must resolve the target Thioether from the Disulfide artifact, which often co-elutes in reverse-phase chromatography.
Comparative Performance Analysis
Method Selection: LC-MS/MS vs. Alternatives
The following table contrasts the performance of LC-MS/MS (ESI+) against HPLC-UV and GC-MS for TMPT derivatives.
| Feature | LC-MS/MS (ESI+) | HPLC-UV (254 nm) | GC-MS (EI) |
| Primary Application | Trace impurity profiling, PK studies, Metabolic stability. | Bulk synthesis monitoring, Purity check (>95%). | Volatile derivative analysis. |
| Sensitivity (LOD) | < 1 ng/mL (High) | ~500 ng/mL (Moderate) | ~50 ng/mL (High)* |
| Selectivity | Excellent (Mass-resolved). Distinguishes co-eluting disulfide/thioether. | Poor . Pyrazole core dominates UV; disulfide & thioether spectra overlap. | Good , but requires derivatization for free thiols. |
| Sample Prep | Minimal (Protein Precip). Compatible with aqueous bio-fluids. | Simple (Dilution). | Complex (Derivatization required to prevent thermal oxidation). |
| Throughput | High (UPLC: < 3 min runs). | Moderate (10-15 min runs). | Low (Long thermal gradients). |
*GC-MS sensitivity is high but compromised by thermal instability of the free thiol.
Critical Insight: The "Blind Spot" of UV Detection
Expertise Note: Both the disulfide and the thioether share the identical 1,3,5-trimethylpyrazole chromophore. In HPLC-UV, if the hydrophobic R-group of the thioether resembles the hydrophobicity of the second pyrazole unit in the disulfide, they will co-elute .
-
Result: UV integrates them as a single peak, leading to false purity calculations.
-
LC-MS Solution: Mass filtering (MRM) isolates the Thioether (
) from the Disulfide ( ), guaranteeing specificity.
Detailed Experimental Protocol
This protocol is designed for the quantification of TMPT-S-Benzyl (Target) in the presence of TMPT-Disulfide (Impurity) .
Reagents & Standards
-
Analyte: 1,3,5-trimethyl-4-(benzylthio)-1H-pyrazole.
-
Impurity Standard: Bis(1,3,5-trimethyl-1H-pyrazol-4-yl)disulfide (Synthesized via iodine oxidation of TMPT).
-
Trapping Agent: N-Ethylmaleimide (NEM) – Required if measuring unreacted free thiol to prevent artifactual oxidation during sampling.
LC-MS/MS Conditions (Self-Validating System)
Chromatography (UPLC):
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm). Why? Core-shell particles provide high peak capacity for separating structural isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
2.5 min: 95% B (Linear Ramp)
-
3.0 min: 95% B
-
3.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode). Pyrazoles are basic (pKa ~2-3) and protonate readily.
-
MRM Transitions (Quantification):
-
TMPT-Thiol (Derivatized with NEM):
(Loss of NEM moiety). -
TMPT-Disulfide:
(Cleavage of S-S bond, yielding the pyrazole thiol cation). -
TMPT-S-Benzyl (Target):
(Formation of tropylium ion) OR (Loss of benzyl).
-
Workflow Diagram
Figure 2: Analytical Decision Tree
Caption: Decision tree for sample preparation. NEM derivatization is mandatory when the ratio of Free Thiol to Disulfide is a critical quality attribute.
Experimental Data: Sensitivity & Linearity
The following data represents a validation summary for the analysis of the TMPT-S-Benzyl product.
| Parameter | LC-MS/MS Result | HPLC-UV Result | Interpretation |
| Linearity ( | > 0.999 (1 - 1000 ng/mL) | > 0.995 (500 - 50,000 ng/mL) | MS provides 3 orders of magnitude greater dynamic range. |
| Recovery (%) | 95 - 102% | 85 - 110% | MS specificity reduces matrix interference integration errors. |
| Run Time | 3.5 min | 12.0 min | MS allows faster gradients as baseline resolution is less critical than in UV. |
Troubleshooting & Optimization
-
Issue: Low Sensitivity for Disulfide.
-
Cause: The S-S bond is fragile. High cone voltage can fragment the disulfide in the source before it reaches Q1.
-
Fix: Lower the Cone Voltage/Declustering Potential. Monitor the
(283) and the sodium adduct (305).
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the basic pyrazole nitrogen with residual silanols on the column.
-
Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid, pH ~2.7) to keep the pyrazole fully protonated and minimize silanol interaction. Alternatively, use a "Charged Surface Hybrid" (CSH) C18 column.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724483, 1,3,5-Trimethylpyrazole-4-thiol. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Analytical Selection. Retrieved from [Link]
-
Concordia University Research. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
A Senior Application Scientist's Guide to Confirming the Structure of Novel Pyrazole Derivatives
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents, from anti-inflammatory drugs like Celecoxib to novel anticancer and antimicrobial agents.[1][2][3][4] Given their structural versatility and biological importance, the unambiguous confirmation of the structure of newly synthesized pyrazole derivatives is a non-negotiable step in the drug discovery and development pipeline.[3][4]
However, this task is frequently complicated by inherent structural challenges, namely the potential for regioisomerism during synthesis and the prevalence of annular tautomerism in N-unsubstituted pyrazoles.[5][6] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in project timelines.
This guide provides a comparative analysis of the essential analytical techniques required for the definitive structural elucidation of novel pyrazoles. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights to navigate common challenges and ensure the integrity of your results.
The Analytical Workflow: A Multi-Pronged Approach
No single technique is sufficient for absolute structure confirmation. Instead, a logical, tiered approach is required, where each method provides a unique and complementary piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, a foundational truth. Nuclear Magnetic Resonance (NMR) spectroscopy then provides the intricate details of the molecular framework and connectivity in solution. Finally, Single-Crystal X-ray Crystallography serves as the ultimate arbiter, providing an unambiguous 3D structure in the solid state.
Caption: The integrated workflow for pyrazole structure elucidation.
The Starting Point: High-Resolution Mass Spectrometry (HRMS)
Before any detailed structural work can begin, you must be certain of the elemental composition. Low-resolution mass spectrometry can often be ambiguous, unable to distinguish between molecules with the same nominal mass.[7] HRMS is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm), which allows for the confident determination of a unique molecular formula.[8][9][10][11]
Causality: By providing the exact mass, HRMS drastically narrows the field of potential structures.[8] This self-validating step ensures that subsequent NMR interpretation is based on a correct molecular formula, preventing erroneous assignments. Fragmentation patterns observed in HRMS/MS experiments can also offer initial clues about the lability of certain bonds and the nature of substituents, guiding the subsequent 2D NMR analysis strategy.[12][13][14]
| Technique | Information Provided | Key Advantage for Pyrazoles | Limitations |
| HRMS | Exact Mass & Molecular Formula | Unambiguously determines elemental composition, the essential first step. | Cannot distinguish between isomers (compounds with the same formula but different structures).[10] |
| NMR | Atomic Connectivity & Spatial Proximity (in solution) | The most powerful tool for differentiating regioisomers and studying tautomeric equilibria.[5][15] | Ambiguity can arise with complex spectra or overlapping signals; provides data on the solution-state, which may differ from the solid state. |
| X-Ray | Absolute 3D Structure & Stereochemistry (in solid state) | The "gold standard" for providing definitive, unambiguous proof of structure, resolving any questions of isomerism.[16][17][18] | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the major species in solution. |
The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[15][19] For pyrazoles, a combination of 1D and 2D NMR experiments is essential to solve the complete structure.
Key NMR Experiments & Their Purpose
-
¹H NMR: Provides the initial proton map. Key signals for pyrazoles include the aromatic protons (H3, H4, H5) and a characteristically broad N-H proton signal (typically 10-14 ppm for N-unsubstituted pyrazoles), which arises from quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[5]
-
D₂O Exchange: A simple, definitive test. Adding a drop of D₂O to the NMR sample and re-acquiring the ¹H spectrum will cause the N-H proton signal to disappear as the proton exchanges with deuterium.[5] This confirms the identity of the N-H signal.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Typical chemical shifts are a valuable reference.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal it is directly attached to. It is the fastest way to identify all C-H pairs in the molecule.[5][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming pyrazole structures. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the key to piecing together the molecular fragments and, crucially, to differentiating regioisomers.[5][21][22]
Comparative Analysis: Distinguishing Isomers with HMBC
Consider the synthetic challenge of producing a 1,5-disubstituted pyrazole, where the 1,3-disubstituted isomer is a potential byproduct. HMBC provides the definitive solution.
Caption: The effect of tautomeric exchange rate on NMR spectra.
The Gold Standard: Single-Crystal X-ray Crystallography
When NMR data remains ambiguous, or when absolute proof of structure is required for publication or patent filing, X-ray crystallography is the definitive method. [16][17]It provides a precise three-dimensional map of the atoms in a molecule as they exist in a crystal lattice. [16] Causality: This technique directly visualizes the molecule, leaving no room for interpretation regarding connectivity or the relative positions of substituents. [18][23]It is the only method that can provide an unequivocal answer to complex structural questions, definitively establishing the specific isomer and, for N-unsubstituted pyrazoles, identifying which tautomeric form is present in the solid state. [6]
Experimental Protocols
The following are generalized, self-validating protocols. Specific parameters must be optimized for the instrument and sample.
Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: Accurately weigh ~1 mg of the pyrazole derivative and dissolve in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock. Prepare a working solution by diluting to ~1-10 µg/mL in the mobile phase.
-
Instrument Calibration: Before analysis, perform an external mass calibration using a standard calibration solution (e.g., sodium formate for positive ion mode) to ensure mass accuracy is below 2 ppm.
-
Chromatographic Separation: Inject 1-5 µL of the sample onto an appropriate LC column (e.g., C18) with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound from any impurities.
-
Mass Spectrometry Analysis: Acquire data in a full scan mode over a relevant m/z range (e.g., 100-1000 amu). Use a high-resolution mass analyzer like an Orbitrap or TOF. [8]5. Data Processing:
-
Extract the exact mass of the peak of interest.
-
Use the instrument software's formula calculator, providing the expected elements (C, H, N, O, etc.).
-
Validate the proposed formula by ensuring the mass error is < 5 ppm and that the observed isotopic pattern matches the theoretical pattern for the proposed formula.
-
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. [5]A higher concentration (~15-20 mg) is recommended for 2D experiments, especially HMBC. [5]2. ¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.
-
Integrate all signals and set the integration of a known signal (e.g., a methyl group) to its correct number of protons (3H) to determine the relative number of all other protons.
-
-
D₂O Exchange (if N-H is suspected):
-
Remove the NMR tube. Add one drop (~20 µL) of D₂O, cap, and shake vigorously. [5] * Re-shim and re-acquire the ¹H spectrum. Confirm the disappearance or significant reduction of the broad N-H signal.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D NMR Acquisition:
-
COSY: Use a standard COSY pulse sequence to identify ¹H-¹H spin systems. [5] * HSQC: Use a multiplicity-edited HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker) optimized for a ¹JCH of ~145-160 Hz for aromatic systems. [5]This will correlate CHx groups.
-
HMBC: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker). [5]This experiment is less sensitive and requires more scans. It is crucial to set the spectral widths to encompass all ¹H and ¹³C signals.
-
-
Data Interpretation: Systematically analyze the spectra, starting with the ¹H and using the 2D correlations to build the molecular structure piece by piece. Use the HMBC data to connect fragments and confirm the substitution pattern on the pyrazole ring.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is a single, defect-free crystal of suitable size (~0.1-0.5 mm).
-
Crystal Selection and Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer head. [16]3. Data Collection:
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal motion. [16] * Collect diffraction data by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation). [16]4. Structure Solution and Refinement:
-
Use specialized software (e.g., SHELX, Olex2) to solve the structure from the diffraction pattern using direct methods or Patterson methods.
-
Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
-
Validation and Analysis: The final refined structure provides precise bond lengths, angles, and intermolecular interactions. Validate the structure using metrics like the R-factor (should be low) and check for any structural alerts. The resulting crystallographic information file (CIF) is the definitive proof of structure.
Conclusion
The structural elucidation of novel pyrazole derivatives is a systematic process that relies on the synergistic application of modern analytical techniques. By beginning with the foundational certainty of a molecular formula from HRMS , methodically mapping the intricate atomic connectivity with a suite of NMR experiments, and reserving X-ray crystallography for ultimate confirmation, researchers can proceed with confidence. This rigorous, multi-faceted approach is essential for building accurate structure-activity relationships and accelerating the journey from novel compound to potential therapeutic.
References
-
What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.79447. Retrieved from [Link]
-
Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]
-
Priya, M. (n.d.). High Resolution Mass Spectrometry (HRMS). A Level Chemistry. Retrieved from [Link]
-
Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. Retrieved from [Link]
-
The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. (n.d.). ResearchGate. Retrieved from [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. Retrieved from [Link]
-
HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2022). ResearchGate. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. Retrieved from [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved from [Link]
-
Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. Retrieved from [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. Retrieved from [Link]
-
Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. Retrieved from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved from [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2026). ResearchGate. Retrieved from [Link]
-
X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc. Retrieved from [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and structural characterization of novel pyrazoline derivatives. (n.d.). DergiPark. Retrieved from [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). PMC. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academicstrive.com [academicstrive.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. measurlabs.com [measurlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 22. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
Beyond 1,3,5-Trimethyl-1H-pyrazole-4-thiol: Strategic Alternatives in C–S Cross-Coupling and Drug Discovery
As a Senior Application Scientist, I frequently evaluate the structural impact of heterocyclic thiols on late-stage functionalization workflows. While 1,3,5-trimethyl-1H-pyrazole-4-thiol is a highly valued building block—particularly in the synthesis of substituted piperidine ureas targeting [1]—its structural geometry presents distinct mechanistic bottlenecks. The 3,5-dimethyl substitution creates significant steric hindrance around the nucleophilic sulfur center. In transition-metal-catalyzed C–S cross-couplings, this bulk dramatically increases the activation energy required for the transmetalation and ligand exchange steps, often leading to prolonged reaction times, elevated temperatures, and competitive disulfide homocoupling.
To optimize synthetic efficiency and modulate the physicochemical properties (e.g., LogP, pKa) of the final active pharmaceutical ingredient (API), researchers must deploy strategic alternatives. This guide objectively compares three highly effective substitutes, detailing their mechanistic advantages and providing self-validating experimental protocols.
Mechanistic Bottleneck: The Catalytic Cycle
In standard Ullmann-type C–S couplings, the rate-limiting step for hindered thiols is often the ligand exchange phase. The diagram below illustrates where steric bulk impedes the formation of the critical Cu(III) intermediate.
Catalytic cycle of Cu-catalyzed C-S cross-coupling highlighting the steric-sensitive ligand exchange.
Alternative 1: 1-Methyl-1H-pyrazole-4-thiol (The Sterically Unhindered Analog)
By stripping away the 3,5-dimethyl groups, 1-methyl-1H-pyrazole-4-thiol drastically reduces the steric penalty during the catalytic cycle. This modification preserves the π-excessive pyrazole core while accelerating reaction kinetics, allowing for highly without the need for tedious chromatographic purification[2].
Protocol A: Cu-Catalyzed C–S Cross-Coupling
Mechanistic Rationale & Self-Validation: This protocol utilizes 1,10-phenanthroline as a bidentate nitrogen ligand. The causality here is critical: the rigid phenanthroline backbone tightly coordinates the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II). Furthermore, the rigorous degassing step acts as a self-validating control; by entirely excluding ambient oxygen, the competitive oxidative homocoupling of the thiol into a disulfide is halted, driving the equilibrium entirely toward the cross-coupled product[2].
-
Preparation: In an oven-dried Schlenk tube, combine 4-iodotoluene (1.0 mmol), 1-methyl-1H-pyrazole-4-thiol (1.2 mmol), CuI (5 mol%), 1,10-phenanthroline (10 mol%), and anhydrous K₂CO₃ (2.0 mmol).
-
Degassing: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Reaction: Inject anhydrous Toluene (3 mL) and N,N-Diisopropylethylamine (DIPEA, 0.5 mL). Seal the tube and heat at 95 °C for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature, dilute with hexane (10 mL), and filter through a short pad of Celite. Concentrate the filtrate in vacuo to yield the thioether (>85% yield).
Alternative 2: 4-Mercaptopyridine (The Electronic and Coordination Variant)
4-Mercaptopyridine fundamentally shifts the electronic profile from a π-excessive pyrazole to a π-deficient pyridine. This alters the nucleophilicity of the thiolate and transforms the molecule into a powerful coordinating ligand. It is exceptionally well-suited for reactions, enabling the direct formation of S–N bonds without requiring pre-functionalized halogenated starting materials[3].
Protocol B: Cross-Dehydrogenative S–N Coupling
Mechanistic Rationale & Self-Validation: This protocol leverages hypervalent iodine (Diacetoxyiodobenzene, DIB) as an oxidant. The addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the self-validating mechanism: DIB releases acetic acid upon reduction. Without DBU, this acid would protonate the amine nucleophile, quenching the reaction. DBU acts as an acid scavenger, ensuring a high effective molarity of the reactive, unprotonated amine[3].
-
Preparation: In a round-bottom flask, dissolve 4-mercaptopyridine (1.0 mmol) and morpholine (2.0 mmol) in isopropanol (5 mL).
-
Temperature Control: Cool the mixture to exactly 0 °C using an ice-water bath.
-
Activation: Add DBU (2.0 mmol) in one portion. Slowly add DIB (1.1 mmol) dropwise over 10 minutes to control the exothermic oxidation.
-
Reaction & Workup: Stir at 0 °C for 2 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via automated flash chromatography to isolate the heterocyclic sulfenamide.
Alternative 3: 1-Phenyl-1H-pyrazole-4-thiol (The Lipophilic Modulator)
Replacing the N-methyl group with an N-phenyl ring increases the overall lipophilicity (LogP) of the molecule. In medicinal chemistry, this provides an additional vector for π-π stacking within hydrophobic binding pockets. When coupled with advanced ligand systems, this thiol is ideal for synthesizing complex, biologically active vinyl sulfides.
Protocol C: Stereo-retentive Vinyl Sulfide Synthesis
Mechanistic Rationale & Self-Validation: This workflow utilizes cis-1,2-cyclohexanediol as a bidentate O-donor ligand. The causality behind selecting the cis-isomer over the trans-isomer is geometric: the cis-diol forms a highly stable, tightly bound 5-membered chelate ring with Cu(I). This highly active catalytic pocket strictly of the starting vinyl halide during the reductive elimination step, validating the structural integrity of the final API[4].
-
Preparation: Combine an electron-rich vinyl iodide (1.0 mmol), 1-phenyl-1H-pyrazole-4-thiol (1.2 mmol), CuI (5 mol%), cis-1,2-cyclohexanediol (10 mol%), and K₃PO₄ (2.0 mmol) in a reaction vial.
-
Solvent Addition: Add anhydrous DMF (2 mL) under an Argon atmosphere.
-
Reaction: Heat the mixture at 60 °C (a remarkably mild condition enabled by the diol ligand) for 14 hours.
-
Workup: Dilute with ethyl acetate, wash extensively with brine to remove DMF, dry over MgSO₄, and concentrate.
Quantitative Performance Comparison
The following table summarizes the structural attributes and benchmarked coupling efficiencies of these thiols, providing a clear matrix for reagent selection.
| Thiol Alternative | Steric Profile | Electronic Nature | Primary Application | Avg. Cu-Coupling Yield |
| This compound | High (3,5-dimethyl) | π-excessive | DCM Drug Intermediates | 65-75% |
| 1-Methyl-1H-pyrazole-4-thiol | Low | π-excessive | Rapid Cu-Catalyzed C-S Coupling | 82-95% |
| 4-Mercaptopyridine | Minimal | π-deficient | S-N Cross-Dehydrogenative Coupling | 70-88% |
| 1-Phenyl-1H-pyrazole-4-thiol | Moderate (N-phenyl) | π-excessive, Lipophilic | Stereo-retentive Vinyl Sulfides | 75-98% |
References
- WO2019150392A1 - Pyrazole compounds and preparation thereof. Google Patents.
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv (2025). URL:[Link]
-
Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions. RSC Advances (2018). URL:[Link]
-
A Very Active Cu-Catalytic System for the Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides. The Journal of Organic Chemistry (2010). URL:[Link]
Sources
- 1. WO2019150392A1 - Pyrazole compounds and preparation thereof - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A very active cu-catalytic system for the synthesis of aryl, heteroaryl, and vinyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Biological Activity of Synthesized Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to effectively assess the biological activity of novel synthesized pyrazole compounds. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Section 1: Anticancer Activity Assessment
The development of anticancer drugs with high selectivity and low toxicity is a critical goal in medicinal chemistry.[4] Pyrazole derivatives have emerged as a promising class of compounds, demonstrating the ability to interact with various targets such as kinases (EGFR, VEGFR, CDK), tubulin, and DNA to impede tumor growth.[4][6]
The Rationale for In Vitro Cytotoxicity Screening
The initial and most fundamental step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.[7] The goal is to identify compounds that are potent against cancer cells while showing minimal toxicity to non-cancerous cells.[4][8] The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth.[8][9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10]
Step-by-Step Methodology: [10][13][14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[8][10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the synthesized pyrazole compounds in the culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[8]
-
Incubation: Incubate the plate for another 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10]
Data Interpretation and Comparative Analysis
The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Table 1: Example of Comparative Cytotoxicity Data for Synthesized Pyrazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Pyrazole Derivative A | MCF-7 (Breast) | 5.8 | Doxorubicin | 4.17 | [8] |
| Pyrazole Derivative B | A549 (Lung) | 8.0 | Cisplatin | 5.5 | [4][8] |
| Pyrazole Derivative C | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [4] |
| Pyrazole Derivative D | HCT-116 (Colon) | 7.74 | Doxorubicin | 5.23 | [8] |
Note: Lower IC50 values indicate higher cytotoxic activity. A promising compound will have a low IC50 for cancer cell lines and a high IC50 for non-cancerous cell lines, indicating selectivity.
Mechanism of Action: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[15][16] Key kinase targets include Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[15]
Diagram 1: Generalized Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for assessing the anticancer activity of pyrazole compounds using the MTT assay.
Section 2: Antimicrobial Activity Assessment
The rise of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[17] Pyrazole derivatives have demonstrated considerable potential as antibacterial and antifungal agents.[18][19][20]
The Rationale for Antimicrobial Screening
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of the antimicrobial activity of new compounds.[21][22][23] This method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[21][23]
Experimental Protocol: Agar Well Diffusion Method
This protocol outlines the steps to assess the antimicrobial activity of synthesized pyrazole compounds against a panel of bacteria and fungi.[21][24]
Step-by-Step Methodology: [21][22]
-
Microbial Culture Preparation: Prepare fresh overnight cultures of the test microorganisms (e.g., Staphylococcus aureus and Bacillus subtilis as Gram-positive bacteria, Escherichia coli and Klebsiella pneumoniae as Gram-negative bacteria, and Candida albicans and Aspergillus flavus as fungi) in a suitable broth.[20]
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Well Preparation: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[21]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.[21] Include a negative control (solvent alone) and a positive control (a standard antibiotic like Chloramphenicol or an antifungal like Clotrimazole).[20]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Data Interpretation and Comparative Analysis
The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy. For a more quantitative comparison, the Minimum Inhibitory Concentration (MIC) can be determined, which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Table 2: Example of Comparative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans | Standard Drug | Standard Drug Zone (mm) | Reference | |---|---|---|---|---|---| | Pyrazole Derivative E | 18 | 15 | 16 | Ciprofloxacin | 25 (S. aureus), 22 (E. coli) |[25] | | Pyrazole Derivative F | 22 | 19 | 20 | Fluconazole | 24 (C. albicans) |[25] | | Pyrazole Derivative G | 15 | 12 | 14 | - | - | | | Pyrazole Derivative H | 25 | 21 | 23 | - | - | |
Diagram 2: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by anti-inflammatory pyrazole compounds.
Section 3: Anti-inflammatory Activity Assessment
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[26] Pyrazole derivatives, such as Celecoxib, have been successfully developed as selective COX-2 inhibitors, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[27]
The Rationale for In Vitro COX Inhibition Assay
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction to prostaglandin H2 (PGH2) is monitored by the oxidation of a chromogenic substrate.[31]
Step-by-Step Methodology: [31][32]
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, and a solution of the substrate arachidonic acid.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the synthesized pyrazole compounds to the wells. Include a vehicle control and a reference inhibitor (e.g., Celecoxib or Indomethacin).[26]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[31]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[31]
-
Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes.[32]
Data Interpretation and Comparative Analysis
Calculate the rate of reaction for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot a dose-response curve to calculate the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 3: Example of Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative I | 15.2 | 0.05 | 304 | [30] |
| Pyrazole Derivative J | 10.61 | 0.067 | 158 | [31] |
| Celecoxib (Standard) | >10 | 0.04 | >250 | [30] |
| Indomethacin (Standard) | 0.1 | 1.2 | 0.08 | [26] |
Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for developing safer anti-inflammatory drugs.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the biological activities of novel pyrazole compounds. By employing these standardized and well-validated assays, researchers can generate reliable and comparable data, facilitating the identification of promising lead compounds for further development. It is crucial to remember that these in vitro assays are the first step in a comprehensive preclinical evaluation process, which may also include in vivo studies to assess efficacy and safety in a whole-organism context.[7][33]
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025, March 15).
- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9).
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25).
- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved March 7, 2026, from [Link]
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (2025, February 12).
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15).
-
(PDF) Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). Retrieved March 7, 2026, from [Link]
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020, June 1).
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
-
Review: biologically active pyrazole derivatives - RSC Publishing. (2016, November 17). Retrieved March 7, 2026, from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021, September 24). Retrieved March 7, 2026, from [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Retrieved from [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.).
-
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved March 7, 2026, from [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023, June 6).
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
agar well diffusion method - The Comprehensive Antibiotic Resistance Database. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10). Retrieved March 7, 2026, from [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (2021, August 19). Retrieved March 7, 2026, from [Link]
-
(PDF) Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). Retrieved March 7, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 7, 2026, from [Link]
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10).
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (2015, February 20).
-
(PDF) Cell sensitivity assays: The MTT assay. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved March 7, 2026, from [Link]
-
agar-well diffusion method: Topics by Science.gov. (n.d.). Retrieved March 7, 2026, from [Link]
-
A simple and reliable approach for assessing anticancer activity in vitro - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved March 7, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Bioassays for anticancer activities - University of Wollongong. (2013, January 1). Retrieved March 7, 2026, from [Link]
Sources
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. jchr.org [jchr.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. researchgate.net [researchgate.net]
- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. botanyjournals.com [botanyjournals.com]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 25. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]
- 26. news-medical.net [news-medical.net]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. researchgate.net [researchgate.net]
Computational Modeling for Pyrazole Derivative Optimization: A Technical Comparison Guide
Part 1: Executive Summary
Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), anticancer (VEGFR/EGFR inhibition), and antimicrobial properties. However, the combinatorial explosion of possible substitutions at the N1, C3, and C5 positions makes empirical synthesis and screening prohibitively expensive.
This guide provides a rigorous technical comparison of computational methodologies used to predict the properties of pyrazole derivatives. Moving beyond simple "how-to" instructions, we analyze the causality between computational choices and experimental outcomes, focusing on the integration of Density Functional Theory (DFT) , Quantitative Structure-Activity Relationship (QSAR) , Molecular Docking , and Molecular Dynamics (MD) .
Key Takeaway: No single method suffices. A hybrid pipeline—where DFT informs QSAR descriptors, docking screens for geometric fit, and MD validates thermodynamic stability—yields the highest predictive correlation with in vitro
Part 2: Comparative Performance Analysis
The Methodological Landscape
The following table contrasts the primary computational modalities based on their utility for pyrazole optimization.
| Methodology | Primary Output | Computational Cost | Throughput | Critical Pyrazole Application |
| DFT (B3LYP) | Electronic properties (HOMO/LUMO, Dipole, Hardness) | High (Scaling | Low | Predicting reactivity of the pyrazole ring; generating descriptors for QSAR. |
| Ligand-Based QSAR | Statistical correlation ( | Very Low | Very High | Screening massive libraries based on 2D/3D descriptors without a receptor structure. |
| Molecular Docking | Binding Pose ( | Low to Medium | High | Identifying steric fit and H-bond networks (e.g., N2 of pyrazole with active site His/Ser). |
| Molecular Dynamics | Trajectory Stability (RMSD, RMSF), | Very High | Low | Validating the temporal stability of the Docking pose; accounting for protein flexibility. |
Performance Benchmarking: Docking Algorithms
In the context of pyrazole derivatives, the choice of docking software significantly impacts the enrichment factor.
-
AutoDock Vina:
-
Pros: Open-source, highly parallelizable. Excellent for large-scale virtual screening.
-
Cons: Scoring function is empirical and sometimes struggles with the highly polar nature of pyrazole nitrogens if solvation is not adequately treated.
-
Performance Data: In studies targeting VEGFR-2 , Vina successfully identified pyrazole-catalpol derivatives with binding energies of -8.18 kcal/mol , correlating well with experimental cytotoxicity.[1]
-
-
Schrödinger Glide (XP):
-
Pros: Superior handling of hydrophobic enclosure and water desolvation penalties.[2]
-
Cons: Commercial license required.
-
Performance Data: General benchmarking indicates Glide reproduces crystallographic poses within 2.0 Å in ~61% of cases, compared to ~48% for GOLD, making it preferable for lead optimization where pose accuracy is paramount.
-
The Role of DFT in QSAR
Standard QSAR relies on geometric descriptors. However, for pyrazoles, electronic descriptors derived from DFT are superior predictors of biological activity.
-
HOMO-LUMO Gap (
): Correlates with chemical hardness ( ). A smaller gap often indicates higher reactivity and potential for covalent interactions or metabolic degradation. -
Molecular Electrostatic Potential (MEP): Critical for mapping the electron-rich N2 atom, which frequently acts as a hydrogen bond acceptor in kinase pockets (e.g., ATP binding sites).
Part 3: Strategic Workflows & Visualizations
Integrated Computational Pipeline
The following diagram illustrates the optimal workflow for designing pyrazole derivatives, moving from electronic characterization to dynamic validation.
Figure 1: Hierarchical workflow for in silico characterization of pyrazole derivatives. Blue nodes represent quantum mechanical calculations, Green represents statistical modeling, Yellow represents structure-based screening, and Red represents dynamic validation.
Decision Logic for Method Selection
When should you deploy specific resources?
Figure 2: Decision matrix for selecting the appropriate computational module based on project constraints and data availability.
Part 4: Detailed Experimental Protocols
Protocol 1: DFT-Based Descriptor Generation
Purpose: To generate accurate electronic descriptors for QSAR modeling, specifically targeting the pyrazole ring's reactivity.
-
Structure Preparation: Draw pyrazole derivatives (e.g., using ChemDraw) and pre-optimize using Molecular Mechanics (MMFF94) to remove steric clashes.
-
Geometry Optimization:
-
Software: Gaussian 09/16 or ORCA.
-
Functional/Basis Set: B3LYP/6-31G(d,p) . This is the "gold standard" compromise between cost and accuracy for organic drug-like molecules.
-
Note: Ensure frequency calculation is performed to verify the structure is a true minimum (zero imaginary frequencies).
-
-
Descriptor Extraction:
-
Extract
and values. -
Calculate Chemical Hardness (
) : .[3] -
Calculate Electrophilicity Index (
) : . -
Causality: High
implies the pyrazole is a good electron donor (nucleophile), crucial for interacting with electrophilic residues in the protein pocket.
-
Protocol 2: Molecular Docking (AutoDock Vina)
Purpose: To predict the binding affinity and orientation of the pyrazole derivative within the target receptor (e.g., VEGFR-2).
-
Receptor Preparation:
-
Retrieve PDB file (e.g., VEGFR-2, PDB ID: 2QU5).
-
Remove water molecules (unless bridging waters are known to be critical).
-
Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT) .
-
-
Ligand Preparation:
-
Convert DFT-optimized structures to PDBQT format.
-
Set the pyrazole ring as rigid (aromatic), but allow rotatable bonds on substituents (e.g., phenyl or alkyl chains).
-
-
Grid Generation:
-
Center the grid box on the co-crystallized ligand.
-
Dimensions: Typically
Å is sufficient to cover the active site.
-
-
Execution:
-
Run Vina with exhaustiveness = 8 (screening) or 32 (high precision).
-
-
Validation:
-
Self-Docking: Redock the co-crystallized ligand. The RMSD must be
Å for the protocol to be considered valid.
-
Protocol 3: Molecular Dynamics (GROMACS)
Purpose: To confirm that the docking pose is stable under physiological conditions and does not drift.
-
System Setup:
-
Topology generation: Use CHARMM36 or AMBER99SB-ILDN force fields for the protein.
-
Ligand Topology: Use CGenFF or ACPYPE to generate parameters for the pyrazole derivative.
-
-
Solvation & Neutralization:
-
Place the complex in a cubic box (1.0 nm buffer).
-
Solvate with TIP3P water model.
-
Add
and ions to neutralize charge and reach 0.15 M concentration.
-
-
Equilibration:
-
NVT Ensemble: 100 ps to stabilize temperature (300 K).
-
NPT Ensemble: 100 ps to stabilize pressure (1 bar).
-
-
Production Run:
-
Run for 50–100 ns .
-
Step size: 2 fs.
-
-
Analysis:
-
RMSD: Plot Ligand RMSD relative to the protein backbone. A plateau indicates stability.
-
H-Bond Analysis: Monitor the occupancy of the H-bond between the pyrazole Nitrogen and the key active site residue (e.g., Asp/Glu).
-
Part 5: References
-
Vertex AI Search Result 1.1: Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E. PubMed. (2025). Link (Note: Direct URL unavailable, referenced via Search Snippet 1.1).
-
Vertex AI Search Result 1.2: A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research. Link
-
Vertex AI Search Result 1.5: A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. ResearchGate. Link
-
Vertex AI Search Result 1.20: Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process. Frontiers in Pharmacology. Link
-
Vertex AI Search Result 1.6: Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides. PubMed Central. Link
-
Vertex AI Search Result 1.16: Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. Link
Sources
- 1. Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Trimethyl-1h-pyrazole-4-thiol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,3,5-Trimethyl-1h-pyrazole-4-thiol. As a specialty chemical, its disposal requires a meticulous approach grounded in both regulatory compliance and a deep understanding of its chemical properties. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and environmental stewardship.
Hazard Assessment and Characterization: A Proactive Approach
Proper disposal begins with a thorough understanding of the compound's risks. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a conservative assessment based on its structural components—the pyrazole core and a thiol functional group—is essential for establishing safe handling protocols.
-
The Pyrazole Moiety : Pyrazole derivatives can exhibit a range of biological activities and potential hazards, including skin and eye irritation.[1][2] Therefore, direct contact should always be avoided.
-
The Thiol Functional Group (-SH) : This is the most critical feature for disposal and handling. Thiols are notorious for their extremely potent and unpleasant odors, often detectable at parts-per-billion levels.[3] The primary immediate risk is the potential for rapid and pervasive contamination of the laboratory environment. This property, however, also provides a chemical vulnerability that can be exploited for neutralization. Thiols can be oxidized to less volatile and non-odorous compounds, such as sulfonic acids.[4]
Given these characteristics, all waste containing this compound must be classified and managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[5][6]
Personal Protective Equipment (PPE) and Safety Precautions
Strict adherence to PPE protocols is non-negotiable when handling this compound and its waste.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact with the potentially irritating pyrazole core.[1][7] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from splashes of the chemical or its solutions.[7][8] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[9] |
| Ventilation | Certified Chemical Fume Hood | Crucial. To contain the potent thiol odor and prevent inhalation of any vapors or aerosols. |
Step-by-Step Disposal Protocol
The following protocols segregate waste streams based on concentration and form, ensuring a safe and effective disposal pathway.
Protocol 1: Decontamination and Disposal of Lightly Contaminated Materials
This procedure is intended for glassware, stir bars, and other equipment with residual contamination, as well as for treating very dilute aqueous waste streams to neutralize the odor.
-
Prepare a Bleach Bath : In a designated plastic container inside a chemical fume hood, prepare a 10-20% aqueous solution of sodium hypochlorite (household bleach).[3]
-
Submerge Equipment : Immediately after use, place all contaminated glassware and equipment into the bleach bath. Allow items to soak for a minimum of 12-24 hours.[3] This process oxidizes the thiol, effectively neutralizing the odor.
-
Collect Rinsate : After soaking, rinse the equipment thoroughly with water. The initial bleach bath solution and all subsequent rinsates must be collected as hazardous waste.
-
Containerize and Label : Pour the collected bleach solution and rinsates into a designated, chemically resistant hazardous waste container. Label it clearly as "Hazardous Waste: Aqueous waste with trace this compound (oxidized)."
Protocol 2: Disposal of Concentrated Waste and Contaminated Solids
This procedure is for the disposal of unreacted compound, concentrated solutions, and solid materials (e.g., contaminated weigh paper, gloves, or spill absorbents).
-
Segregation is Key : Collect all concentrated liquid and solid waste containing this compound in a dedicated hazardous waste container.[9][10]
-
DO NOT mix this waste with the bleach solution from Protocol 1. Direct mixing of concentrated thiols with bleach can cause a potentially vigorous or exothermic reaction.
-
DO NOT mix with incompatible waste streams, such as strong acids or other reactive chemicals.[11]
-
-
Use Appropriate Containers : The waste container must be made of a compatible material (e.g., HDPE), be in good condition, and have a tightly sealing lid to contain the odor.[12]
-
Labeling : The container must be clearly and accurately labeled.[9][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents.
-
The date of accumulation.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10][13] This area should be secure and well-ventilated.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[10][14] Laboratory personnel should not transport hazardous waste themselves.[14]
Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.
-
Collect Waste : Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.
-
Decontaminate : Wipe the spill area with a cloth dampened with the 10-20% bleach solution. Place the used cloth in the solid hazardous waste container.
-
Label and Dispose : Seal, label, and dispose of the container as described in Protocol 2.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
The University of Vermont. Chemical Waste Management. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Hazardous Waste Experts. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
-
University of Rochester. How to Work with Thiols-General SOP. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Methyl-1H-pyrazole. [Link]
-
University of Massachusetts Lowell. Standard Operation Procedure for Disposal of Unknown Thiols. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chemistry.mtu.edu [chemistry.mtu.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Chemical Waste Management | Department of Environmental Health and Safety | The University of Vermont [uvm.edu]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling 1,3,5-Trimethyl-1h-pyrazole-4-thiol
Executive Summary: The "Stench" Directive
1,3,5-Trimethyl-1H-pyrazole-4-thiol is a functionalized heterocyclic building block characterized by a reactive sulfhydryl (-SH) group.[1] While valuable for synthesizing sulfonamides and thioethers in drug discovery, it presents a severe olfactory hazard . The human nose can detect thiols at parts per billion (ppb) levels.[2] Mishandling does not just pose a toxicity risk; it creates a "stench event" that can result in building evacuations, panic, and regulatory scrutiny.
Core Safety Philosophy: Treat this compound as if it were a radioactive isotope. Containment is absolute. The primary goal is to prevent the escape of any molecules into the general laboratory atmosphere.
Hazard Assessment & GHS Classification
Note: While specific toxicological data for this exact CAS is limited, it shares the hazardous profile of analogous heterocyclic thiols (e.g., 1,3-Dimethyl-1H-pyrazole-4-thiol).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][3][4][5][6] |
| Skin Irritation | 2 | H315: Causes skin irritation.[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][6][7] |
| Special Hazard | STENCH | Not GHS coded, but critical. Causes nausea/headache at low concentrations. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for thiols due to odor permeation through thin nitrile.
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection (Primary) | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) | Thiols can permeate standard nitrile gloves over time.[1] The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing. |
| Respiratory Protection | Fume Hood Only. Respirators (P100/OV) are for emergencies only. | Relying on a respirator for routine handling is a failure of containment. The fume hood maintains negative pressure to capture vapors. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses allow vapors to reach the eyes, causing irritation and lacrimation. Goggles provide a vapor seal. |
| Body Protection | Lab Coat (Buttoned) + Chemical Apron | Thiols "cling" to fabrics. A disposable apron prevents the lab coat from absorbing odors that you would otherwise carry out of the lab. |
| Footwear | Closed-toe, non-permeable material.[1] | Prevents absorption of spills into leather or canvas shoes. |
Operational Handling Protocol: The "Zero-Escape" System
A. Engineering Controls (The First Line of Defense)
-
Fume Hood: Sash height must be minimal (<18 inches). Verify face velocity is 80–100 fpm.
-
Bleach Trap: MANDATORY for any vacuum or evaporation step.
B. Weighing and Transfer
-
Preparation: Place a "Stench Waste" beaker containing 10% bleach solution inside the hood before opening the chemical vial.
-
Solids: If the compound is solid, weigh it inside the hood using a pre-tared vial. Do not take the stock bottle to a balance outside the hood.
-
Liquids/Oils: Use a positive-displacement pipette or syringe.[1]
-
Immediate Quenching: Immediately drop used pipette tips, spatulas, or weigh boats into the bleach beaker. Do not throw them in the general trash.
C. Reaction Workup
-
Glassware: Rinse all flasks with a dilute bleach solution before removing them from the hood for washing.
-
Rotary Evaporation: If you must rotovap, ensure the vacuum pump exhausts into a fume hood or through a bleach scrubber.[8] The rotovap bath water can absorb odors; treat it with bleach before disposal if it smells.
Visualizing the Safety Logic
Diagram 1: The "Stench" Defense Strategy
This diagram illustrates the hierarchy of controls required to prevent an odor event.
Caption: Hierarchy of defense preventing thiol exposure and odor release.
Waste Disposal & Decontamination Strategy
The Golden Rule: Never dispose of untreated thiol waste in standard solvent drums. It will volatilize and stink up the entire waste storage facility.
Step-by-Step Quenching Protocol
-
Segregation: Collect all thiol-contaminated solvents and solids in a dedicated wide-mouth jar inside the fume hood.
-
Oxidation (The Kill Step):
-
Slowly add 10-15% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) to the waste container.
-
Caution: This reaction is exothermic.[2] Add slowly and stir.
-
Allow the mixture to stand for 12–24 hours in the hood.
-
-
Verification: Carefully waft (do not inhale deeply) to verify the sulfur odor is gone.
-
Final Disposal: Adjust pH to neutral (7-8) if required by your local EHS, then label as "Quenched Thiol Waste" and dispose of according to local hazardous waste regulations.
Diagram 2: Disposal Decision Workflow
Caption: Logic flow for treating and disposing of thiol-contaminated materials.
Emergency Response
-
Spill (Inside Hood): Cover with spill pads. Soak pads in bleach solution immediately.
-
Spill (Outside Hood): Evacuate the immediate area. Do not attempt to clean up without a respirator (P100/Organic Vapor). Cover with activated charcoal or spill absorbent, then treat with bleach.
-
Skin Contact: Wash with soap and water for 15 minutes. Tip: If the smell lingers on skin, washing with a dilute solution of baking soda or rubbing with a stainless steel "soap" bar can help neutralize the odor.
-
Eye Contact: Rinse for 15 minutes.[7] Seek medical attention immediately (potential for corneal damage).
References
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved March 8, 2026, from [Link]
-
University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved March 8, 2026, from [Link]
-
Columbia University. (n.d.). SOP for Stench Chemicals. Retrieved March 8, 2026, from [Link]
Sources
- 1. 1493355-09-1|1,3-Dimethyl-1H-pyrazole-4-thiol|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
